5-Bromo-2-(difluoromethyl)thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF2NS/c5-2-1-8-4(9-2)3(6)7/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTILAKBVRIHMNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1319255-36-1 | |
| Record name | 5-Bromo-2-(difluoromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
5-Bromo-2-(difluoromethyl)thiazole chemical properties
An In-Depth Technical Guide to 5-Bromo-2-(difluoromethyl)thiazole: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in the fields of medicinal chemistry and agrochemical research. The thiazole core is a privileged scaffold found in numerous biologically active molecules and FDA-approved drugs.[1][2] The strategic incorporation of a bromine atom at the C5-position and a difluoromethyl (CF₂H) group at the C2-position provides two distinct and highly functional handles for molecular elaboration.
The difluoromethyl group is of particular interest in drug design. It can act as a bioisostere for hydroxyl or thiol groups, or as a more lipophilic and metabolically stable alternative to a carbonyl group, enhancing properties such as cell membrane permeability and metabolic stability.[3] The bromine atom serves as a classical point for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[4]
This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthetic pathways, reactivity, and applications for researchers, scientists, and professionals in drug development.
Core Physicochemical and Structural Properties
This compound is a distinct chemical entity whose utility is defined by its core structure. The five-membered thiazole ring is aromatic, with the sulfur atom's lone pair of electrons participating in the π-system.[5] The electron-withdrawing nature of the difluoromethyl group and the bromine atom significantly influences the electronic properties and reactivity of the thiazole ring.
Quantitative and structural data for the compound are summarized below.
| Property | Value | Source |
| CAS Number | 1319255-36-1 | [6] |
| Molecular Formula | C₄H₂BrF₂NS | [6] |
| Molecular Weight | 214.03 g/mol | [6] |
| SMILES | FC(C1=NC=C(Br)S1)F | [6] |
| Purity | Typically ≥98% | [7] |
| Storage Conditions | Inert atmosphere, -20°C | [6] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [7] |
| Predicted logP | 2.8432 | [7] |
Note: Physical properties such as melting and boiling points are not consistently reported for specialized reagents of this type.
Synthesis and Manufacturing Insights
The synthesis of substituted thiazoles is a well-established field in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[8][9][10] While specific, scaled-up manufacturing protocols for this compound are proprietary, a plausible and logical synthetic route can be constructed based on established chemical principles.
A likely approach involves the condensation of a difluoromethyl-containing thioamide with a suitable α-halocarbonyl compound. The subsequent bromination of the resulting 2-(difluoromethyl)thiazole would yield the target molecule.
Proposed Synthetic Workflow
A generalized two-step synthetic pathway is outlined below. The initial Hantzsch cyclization forms the core thiazole ring, which is then regioselectively halogenated.
Caption: Plausible two-step synthesis of this compound.
Causality Behind Experimental Choices:
-
Hantzsch Synthesis: This method is robust and widely used for creating substituted thiazoles from readily available starting materials.[10]
-
Electrophilic Bromination: The thiazole ring is susceptible to electrophilic substitution. The C5 position is typically the most reactive site for such reactions, allowing for regioselective installation of the bromine atom. N-Bromosuccinimide (NBS) is often a preferred reagent for this transformation due to its milder nature compared to elemental bromine.
Chemical Reactivity and Synthetic Utility
The primary value of this compound lies in its capacity for selective chemical transformations at the C5-bromo position. This site is primed for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds, coupling an organoboron species with an organohalide.[4] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C5 position.
Expertise in Protocol Design: A successful Suzuki coupling requires careful optimization of the catalyst, ligand, base, and solvent.
-
Catalyst: A palladium(0) source is essential. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are common, but more advanced catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] often provide higher yields and better functional group tolerance, especially for heteroaromatic substrates.[11][12]
-
Ligand: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands can facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.
-
Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is required to activate the organoboron species in the transmetalation step.[13]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, dimethoxyethane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Illustrative Suzuki-Miyaura Catalytic Cycle
The mechanism involves a sequence of oxidative addition, transmetalation, and reductive elimination steps.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
The combination of the thiazole core and the unique difluoromethyl and bromo substituents makes this compound a high-value intermediate in discovery chemistry.
-
Medicinal Chemistry: Thiazole derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][8][14] By using this compound, medicinal chemists can rapidly generate libraries of novel compounds. The CF₂H group can improve metabolic stability and binding interactions, while the variable group introduced via cross-coupling allows for systematic exploration of the structure-activity relationship (SAR).
-
Agrochemicals: Similar to pharmaceuticals, the thiazole motif is present in many fungicides and herbicides. The unique electronic properties imparted by the fluorine atoms can lead to the development of new crop protection agents with enhanced efficacy and novel modes of action.
-
Materials Science: Heterocyclic compounds are integral to the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to synthesize well-defined, functionalized thiazole oligomers and polymers makes this building block potentially useful in materials science.[15]
Spectroscopic Characterization
While a dedicated spectrum is not provided, the structure of this compound allows for the prediction of its key NMR spectroscopic signatures, which are crucial for its identification and quality control.
-
¹H NMR: The spectrum would be characterized by two main signals:
-
A singlet for the proton at the C4 position of the thiazole ring (typically in the 7.5-8.5 ppm region).
-
A triplet for the proton of the difluoromethyl group (-CHF₂) due to coupling with the two adjacent fluorine atoms (²J_HF ≈ 50-60 Hz).
-
-
¹³C NMR: Key signals would include the carbon of the difluoromethyl group, which would appear as a triplet due to C-F coupling, and the carbons of the thiazole ring.
-
¹⁹F NMR: A doublet would be expected for the two equivalent fluorine atoms, arising from coupling to the single proton of the difluoromethyl group (²J_FH).
Safety, Handling, and Storage
As a halogenated and reactive organic compound, this compound requires careful handling in a controlled laboratory environment.
-
General Handling: Use in a well-ventilated area or a chemical fume hood.[16][17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[18]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7] For long-term stability, storage in a freezer at or below -20°C is recommended.[6]
-
Hazards: While specific data for this exact molecule is limited, related brominated heterocyclic compounds are often classified as harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[7] Standard precautionary measures should be followed.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined structure combines the biological relevance of the thiazole scaffold with the advantageous physicochemical properties of the difluoromethyl group and the synthetic versatility of an aryl bromide. For researchers engaged in the design and synthesis of novel, high-value molecules, this compound offers a reliable and efficient starting point for accessing diverse chemical space. A thorough understanding of its properties, reactivity, and handling is paramount to unlocking its full potential in drug discovery, agrochemistry, and beyond.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1319255-36-1|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. kuey.net [kuey.net]
- 10. mdpi.com [mdpi.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemscene.com [chemscene.com]
- 16. echemi.com [echemi.com]
- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 18. fishersci.com [fishersci.com]
A Technical Guide to 5-Bromo-2-(difluoromethyl)thiazole (CAS 1319255-36-1): Synthesis, Reactivity, and Applications in Medicinal Chemistry
Abstract
5-Bromo-2-(difluoromethyl)thiazole is a strategically important heterocyclic building block for drug discovery and materials science. Its structure combines three key features: a thiazole core, a recognized "privileged scaffold" in medicinal chemistry; a difluoromethyl group, a valuable bioisostere for enhancing metabolic stability and modulating physicochemical properties; and a bromine atom at the 5-position, which serves as a versatile functional handle for a wide array of cross-coupling reactions. This guide provides an in-depth analysis of the molecule's properties, a proposed synthetic strategy, detailed protocols for its key chemical transformations, and a discussion of its applications, particularly within the context of pharmaceutical research.
Physicochemical Properties and Structural Data
The fundamental properties of this compound are summarized below. This data provides the foundational information required for its use in synthesis, including reaction stoichiometry calculations and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 1319255-36-1 | [1][2] |
| Molecular Formula | C₄H₂BrF₂NS | [1][2] |
| Molecular Weight | 214.03 g/mol | [1][2] |
| SMILES Code | FC(C1=NC=C(Br)S1)F | [1] |
| MDL Number | MFCD23106373 | [1][2] |
| Physical Form | Solid or liquid | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |
Proposed Synthetic Strategy
While specific literature detailing the synthesis of this compound is not extensively published, a robust synthetic route can be logically constructed based on well-established methodologies for thiazole formation and halogenation.[3][4] The most plausible approach involves a two-step sequence: the initial formation of the 2-(difluoromethyl)thiazole core, followed by regioselective bromination at the C-5 position.
The difluoromethyl group is a key synthon, and its introduction early in the sequence is often advantageous.[5] A Hantzsch-type thiazole synthesis, reacting a difluoromethyl-containing thioamide with a suitable haloketone, is a standard and effective method for constructing the core heterocycle.[6][7] Following the formation of the 2-(difluoromethyl)thiazole, electrophilic bromination is employed. The thiazole ring is activated towards electrophilic substitution, and in the absence of other strongly directing groups, the C-5 position is a common site for halogenation.[4]
Caption: Proposed two-step synthesis of this compound.
Reactivity and Key Transformations: A Gateway to Molecular Diversity
The primary utility of this compound lies in the reactivity of its Carbon-Bromine (C-Br) bond. This site allows for the strategic introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions, making it an invaluable intermediate for building libraries of drug-like molecules.[8][9]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.[10][11] For this compound, this reaction is critical for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a wide range of functional groups.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)[10]
-
Phosphine ligand (e.g., XPhos, Cy-JohnPhos, 4-10 mol%)[13]
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/Water mixture, Toluene)
-
Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired coupled product.
-
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals containing arylamine moieties.[14][15] This reaction couples aryl halides with a wide variety of primary and secondary amines. The chemoselectivity of the C-Br bond over other potential reactive sites is a key advantage, allowing for precise molecular construction.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)[16]
-
Sterically hindered phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%)[14]
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
-
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, charge an oven-dried reaction vessel with the palladium precursor, ligand, and base.
-
Add the solvent and stir for several minutes to pre-form the active catalyst.
-
Add this compound to the mixture.
-
Finally, add the amine coupling partner.
-
Seal the vessel and heat to the required temperature (typically 80-120 °C), stirring until the reaction is complete as monitored by LC-MS.
-
After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue via flash column chromatography to isolate the arylamine product.
-
Applications in Drug Discovery and Medicinal Chemistry
The strategic value of this compound in modern drug discovery is multifaceted, stemming from the synergistic combination of its structural components.[17]
-
Privileged Scaffold: The thiazole ring is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds.[18][19] Its presence can facilitate favorable interactions with biological targets and impart desirable pharmacokinetic properties.[20]
-
Difluoromethyl Group as a Bioisostere: The -CHF₂ group is increasingly used by medicinal chemists as a bioisostere of a hydroxyl (-OH) or thiol (-SH) group.[5] It can act as a lipophilic hydrogen bond donor, improving cell permeability and metabolic stability by blocking sites of oxidative metabolism, without introducing the acidity associated with a phenolic hydroxyl group.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~214 g/mol , this molecule fits within the criteria for a "fragment." Its rigid core and versatile reactive handle make it an ideal starting point in FBDD campaigns.[21] Screening hits containing this core can be rapidly and systematically elaborated into more potent leads using the cross-coupling chemistries described above.
Safety, Handling, and Storage
As with any halogenated and fluorinated organic compound, proper safety precautions are essential when handling this compound. While a specific MSDS is not widely available, data from structurally related compounds should inform handling procedures.[22][23][24]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[25]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.[22] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[23]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[1] For long-term stability, storage in a freezer at or below -20°C is recommended.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[23]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- 1. 1319255-36-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CAS:1319255-36-1 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. kuey.net [kuey.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. chemscene.com [chemscene.com]
- 18. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.com [fishersci.com]
- 24. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 25. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(difluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 5-Bromo-2-(difluoromethyl)thiazole, a key building block in medicinal chemistry. The difluoromethyl group is of significant interest in drug design as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and membrane permeability.[1] This document outlines a scientifically grounded, two-step synthetic approach, commencing with the synthesis of the crucial intermediate, 2-(difluoromethyl)thiazole, followed by its regioselective bromination. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to empower researchers in the successful synthesis of this valuable compound.
Introduction: The Significance of the Difluoromethyl Group in Heterocyclic Scaffolds
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, with nearly 25% of all marketed drugs containing fluorine.[2] The difluoromethyl (-CF2H) group, in particular, has garnered substantial attention due to its unique electronic properties and ability to act as a lipophilic hydrogen bond donor.[1][3] This functional group can modulate the physicochemical properties of a molecule, enhancing its metabolic stability, bioavailability, and binding affinity to target proteins.[3] Thiazole moieties are prevalent in a wide array of biologically active natural products and synthetic drugs, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The combination of a thiazole core with a difluoromethyl substituent, therefore, represents a promising strategy for the development of novel therapeutics.
This guide details a proposed synthetic route to this compound, a versatile intermediate for further chemical elaboration.
Proposed Synthetic Pathway
The synthesis of this compound is most logically approached via a two-step sequence:
-
Step 1: Synthesis of 2-(Difluoromethyl)thiazole. This key intermediate can be constructed using the well-established Hantzsch thiazole synthesis.[4][5]
-
Step 2: Regioselective Bromination of 2-(Difluoromethyl)thiazole. The introduction of a bromine atom at the C5 position of the thiazole ring can be achieved through electrophilic aromatic substitution.
Caption: Proposed two-step synthesis of this compound.
Part 1: Synthesis of 2-(Difluoromethyl)thiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring, involving the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[4][5]
Mechanistic Rationale
The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-(Difluoromethyl)thiazole
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) |
| 2,2-Difluorothioacetamide | 97.10 | - | 1.0 g | 10.3 |
| 3-Bromo-2-oxopropanal | 150.96 | - | 1.55 g | 10.3 |
| Ethanol | 46.07 | 0.789 | 50 mL | - |
| Sodium Bicarbonate | 84.01 | - | 1.73 g | 20.6 |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-difluorothioacetamide (1.0 g, 10.3 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the thioamide is completely dissolved.
-
Add 3-bromo-2-oxopropanal (1.55 g, 10.3 mmol) to the solution.
-
Slowly add sodium bicarbonate (1.73 g, 20.6 mmol) in portions to neutralize the hydrobromic acid formed during the reaction.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 2-(difluoromethyl)thiazole as a pale yellow oil.
Part 2: Regioselective Bromination of 2-(Difluoromethyl)thiazole
The introduction of a bromine atom onto the thiazole ring is achieved via electrophilic aromatic substitution. The difluoromethyl group at the C2 position is electron-withdrawing, which deactivates the thiazole ring towards electrophilic attack. However, theoretical calculations and experimental evidence suggest that the C5 position is the most susceptible to electrophilic substitution in 2-substituted thiazoles.[6] N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.
Mechanistic Rationale
The reaction proceeds through the generation of an electrophilic bromine species from NBS, which is then attacked by the electron-rich C5 position of the thiazole ring. The resulting sigma complex then loses a proton to restore aromaticity, yielding the this compound.
Caption: Mechanism of Electrophilic Bromination of 2-(Difluoromethyl)thiazole.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) |
| 2-(Difluoromethyl)thiazole | 135.13 | - | 1.0 g | 7.4 |
| N-Bromosuccinimide (NBS) | 177.98 | - | 1.45 g | 8.14 |
| Acetonitrile | 41.05 | 0.786 | 40 mL | - |
Procedure:
-
In a 100 mL round-bottom flask protected from light, dissolve 2-(difluoromethyl)thiazole (1.0 g, 7.4 mmol) in acetonitrile (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.45 g, 8.14 mmol) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (1:1 hexane/ethyl acetate).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a colorless to pale yellow liquid.
Conclusion
This technical guide has detailed a plausible and scientifically supported two-step synthesis of this compound. The proposed pathway leverages the classical Hantzsch thiazole synthesis for the construction of the core heterocyclic structure, followed by a regioselective electrophilic bromination. The provided protocols, along with the mechanistic rationale, offer a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.
References
Introduction: A Scaffold of Strategic Importance in Modern Drug Discovery
An In-Depth Technical Guide to the Molecular Structure and Applications of 5-Bromo-2-(difluoromethyl)thiazole
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern drug design. The subject of this guide, this compound, represents a quintessential example of such a building block. It merges three critical structural motifs: the biologically ubiquitous thiazole ring, a synthetically versatile bromine handle, and the increasingly important difluoromethyl (CF₂H) group.
The thiazole core is a privileged structure found in numerous FDA-approved drugs, prized for its ability to engage in a wide range of biological interactions.[1][2] The difluoromethyl group, in particular, has garnered significant attention as it can act as a lipophilic bioisostere of a hydroxyl or thiol group, capable of forming hydrogen bonds while enhancing metabolic stability and modulating pharmacokinetic properties.[3][4] The bromine atom at the 5-position serves as a key functional handle, enabling chemists to introduce further molecular complexity through a variety of cross-coupling reactions, thereby facilitating the exploration of structure-activity relationships (SAR).
This guide provides an in-depth technical overview of the molecular structure, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Molecular Architecture and Physicochemical Profile
The structure of this compound is defined by a five-membered 1,3-thiazole ring. This aromatic heterocycle features a sulfur atom at position 1 and a nitrogen atom at position 3. The key substituents are a bromine atom at the C5 position and a difluoromethyl group at the C2 position. Both substituents are strongly electron-withdrawing, which significantly influences the electronic properties and reactivity of the thiazole ring.
The CF₂H group is particularly noteworthy. Unlike the more common trifluoromethyl (CF₃) group, the presence of a hydrogen atom allows the difluoromethyl moiety to act as a unique hydrogen bond donor, a property that can be pivotal for target engagement.[3] This subtle structural change provides a powerful tool for fine-tuning molecular interactions and improving drug efficacy.
Caption: Molecular structure of this compound.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 1319255-36-1 | [5] |
| Molecular Formula | C₄H₂BrF₂NS | [5] |
| Molecular Weight | 214.03 g/mol | [5] |
| Purity | Typically ≥95% | |
| Physical Form | Solid or liquid | |
| SMILES | FC(C1=NC=C(Br)S1)F | [5] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [5] |
Synthesis and Reactivity: A Practical Approach
The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being a foundational method.[6][7] This reaction typically involves the condensation of an α-haloketone with a thioamide. For fluorinated analogues like this compound, the synthesis requires specialized starting materials but follows similar mechanistic principles.
Illustrative Synthetic Workflow
A plausible synthetic route involves the cyclocondensation of difluoroethanethioamide with a suitable brominated three-carbon electrophile. The expertise lies in selecting reagents that are stable and reactive under manageable conditions. The workflow below illustrates a conceptual pathway for assembling the target molecule.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established Hantzsch-type syntheses for fluorinated thiazoles.[8][9]
-
Reagent Preparation: To a solution of difluoroethanethioamide (1.0 eq) in absolute ethanol (10 mL/mmol), add 2,3-dibromopropanal (1.1 eq).
-
Causality: Ethanol serves as a polar protic solvent to facilitate the dissolution of reactants and the subsequent cyclization steps. A slight excess of the electrophile ensures complete consumption of the thioamide.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the condensation and subsequent dehydration steps that form the thiazole ring.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate.
-
Causality: Neutralization quenches any remaining acidic byproducts, preparing the mixture for extraction.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Causality: Ethyl acetate is an effective solvent for extracting the organic product from the aqueous phase. The brine wash removes residual water, and sodium sulfate is a drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
-
Causality: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity, yielding the pure compound.
-
-
Validation: Confirm the structure of the purified product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in Medicinal Chemistry: A Versatile Building Block
The true value of this compound lies in its application as a versatile scaffold in drug discovery. The bromine atom is a key linchpin for diversification, readily participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to append various aryl, heteroaryl, or alkyl groups. This allows for the rapid generation of compound libraries to probe the SAR of a biological target.
The difluoromethylthiazole core itself is present in numerous compounds investigated for a range of therapeutic areas, including metabolic disorders, oncology, and infectious diseases.[9][11][12]
Conceptual Application: Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while the difluoromethyl group can form favorable interactions in adjacent hydrophobic pockets, potentially displacing water molecules or forming unique hydrogen bonds. The C5 position, functionalized via the bromine, can be elaborated with larger substituents to target the solvent-exposed region, enhancing potency and selectivity.
Caption: Conceptual binding of a thiazole derivative in a kinase active site.
Conclusion
This compound is more than a simple chemical; it is a highly engineered building block designed for the rigors of modern medicinal chemistry. Its molecular structure offers a trifecta of desirable features: a biologically relevant heterocyclic core, a bioisosteric and modulating difluoromethyl group, and a synthetically versatile bromine handle. For researchers and drug development professionals, understanding the fundamental properties, reactivity, and strategic potential of this scaffold is essential for designing the next generation of targeted therapeutics. Its continued use in discovery campaigns underscores the power of strategic fluorination and heterocyclic chemistry in addressing complex medical challenges.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. mdpi.com [mdpi.com]
- 5. 1319255-36-1|this compound|BLD Pharm [bldpharm.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. kuey.net [kuey.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]
- 12. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
Spectroscopic Characterization of 5-Bromo-2-(difluoromethyl)thiazole: A Technical Guide
Introduction
5-Bromo-2-(difluoromethyl)thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique combination of a thiazole ring, a bromine atom, and a difluoromethyl group imparts specific physicochemical properties that are valuable in the design of novel therapeutic agents and functional materials. Accurate structural elucidation and purity assessment of this molecule are paramount for its successful application. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the comprehensive characterization of this compound.
The thiazole moiety is a common scaffold in many biologically active compounds.[1] The introduction of a bromine atom provides a handle for further synthetic transformations, while the difluoromethyl group can significantly modulate properties such as lipophilicity and metabolic stability. Understanding the spectroscopic signature of each component is crucial for confirming the molecular structure and identifying potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two main signals corresponding to the thiazole ring proton and the proton of the difluoromethyl group.
-
Thiazole Proton (H-4): The proton at the 4-position of the thiazole ring is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift will be influenced by the electron-withdrawing effects of the bromine atom at the 5-position and the difluoromethyl group at the 2-position.
-
Difluoromethyl Proton (-CHF₂): The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JH-F). The chemical shift will be in the upfield region compared to the aromatic proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Four distinct signals are expected for the four carbon atoms in this compound.
-
Thiazole Carbons (C-2, C-4, C-5): The chemical shifts of the thiazole ring carbons are characteristic of this heterocyclic system. The carbon bearing the difluoromethyl group (C-2) will be significantly influenced by the fluorine atoms, appearing as a triplet in the proton-decoupled spectrum due to one-bond C-F coupling (¹JC-F). The brominated carbon (C-5) and the protonated carbon (C-4) will also have distinct chemical shifts.
-
Difluoromethyl Carbon (-CHF₂): This carbon will also exhibit a triplet in the proton-decoupled spectrum due to the large one-bond coupling to the two fluorine atoms.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atoms.[2][3][4] The spectrum of this compound is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal will appear as a doublet due to coupling with the adjacent proton (¹JF-H). The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and quantifying fluorinated compounds.[5][6]
Predicted NMR Data Summary
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | H-4 | 7.5 - 8.5 | s | - |
| ¹H | -CHF₂ | 6.5 - 7.5 | t | ~50-60 (¹JH-F) |
| ¹³C | C-2 | 150 - 165 | t | ~230-250 (¹JC-F) |
| ¹³C | C-4 | 120 - 130 | s | - |
| ¹³C | C-5 | 105 - 115 | s | - |
| ¹³C | -CHF₂ | 110 - 120 | t | ~240-260 (¹JC-F) |
| ¹⁹F | -CHF₂ | -90 to -130 | d | ~50-60 (¹JF-H) |
Note: These are predicted values based on the analysis of similar structures and are subject to solvent and instrument variations.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for accurate structural confirmation.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the thiazole ring, C-H, C-F, and C-Br bonds.
Characteristic IR Absorptions
-
C-H Stretching: A weak to medium absorption band is expected around 3100 cm⁻¹ corresponding to the stretching vibration of the C-H bond on the thiazole ring.
-
C=N and C=C Stretching: The thiazole ring will exhibit characteristic stretching vibrations for the C=N and C=C bonds in the region of 1600-1450 cm⁻¹.
-
C-F Stretching: Strong absorption bands are expected in the region of 1100-1000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the difluoromethyl group.
-
C-Br Stretching: A weak to medium absorption band is expected in the fingerprint region, typically below 700 cm⁻¹, corresponding to the C-Br stretching vibration.
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak-Medium | Thiazole C-H stretch |
| 1600-1450 | Medium-Strong | Thiazole ring (C=N, C=C) stretches |
| 1100-1000 | Strong | C-F stretches (-CHF₂) |
| < 700 | Weak-Medium | C-Br stretch |
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.
Caption: Workflow for IR data acquisition using ATR.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.[7]
Molecular Ion and Isotopic Pattern
Due to the presence of a bromine atom, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[8] This will result in two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.
Fragmentation Pattern
Electron ionization (EI) is a common technique that can induce fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways may include:
-
Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment ion [M-Br]⁺.
-
Loss of a fluorine atom: Fragmentation of the difluoromethyl group could lead to the loss of a fluorine atom, giving an [M-F]⁺ fragment.
-
Cleavage of the thiazole ring: The thiazole ring can undergo characteristic fragmentation, leading to smaller fragment ions.[9]
Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 213/215 | ~1:1 | [M]⁺ (C₄H₂BrF₂NS)⁺ |
| 134 | Variable | [M-Br]⁺ |
| 194/196 | Variable | [M-F]⁺ |
Note: The exact m/z values will depend on the specific isotopes present. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)
Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method for the analysis of volatile and semi-volatile organic compounds.
Caption: Workflow for GC-MS data acquisition and analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing a combination of NMR (¹H, ¹³C, ¹⁹F), IR, and MS techniques, provides a robust methodology for its structural confirmation and purity assessment. Each technique offers complementary information, and together they create a unique spectroscopic fingerprint for this important molecule. The predictive data and standardized protocols presented in this guide serve as a valuable resource for researchers working with this compound and its derivatives, ensuring data integrity and facilitating further scientific exploration.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 4. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. euro-libris.ro [euro-libris.ro]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Emerging Significance of Fluorinated Thiazoles in Drug Discovery
An In-Depth Technical Guide to the Purity and Characterization of 5-Bromo-2-(difluoromethyl)thiazole
The thiazole ring is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs, including Vitamin B1 (Thiamine).[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of bioactive molecules.[1][3] The strategic introduction of fluorine atoms into drug candidates can profoundly modulate their physicochemical and pharmacological properties, often enhancing metabolic stability, membrane permeability, and binding affinity. The difluoromethyl group (CHF₂) in particular, serves as a lipophilic hydrogen bond donor, offering a unique profile for molecular interaction.
This compound is a key building block that combines these advantageous features. The bromine atom at the 5-position provides a versatile handle for further chemical elaboration through cross-coupling reactions, while the 2-(difluoromethyl)thiazole core imparts the desirable properties of fluorination. As such, ensuring the purity and unambiguous structural identity of this reagent is paramount for its successful application in multi-step syntheses, particularly in the development of novel therapeutics for oncology, infectious diseases, and neurological disorders.[4]
This guide provides a comprehensive framework for the purification, characterization, and purity assessment of this compound, grounded in established analytical principles and field-proven methodologies.
Part 1: Purification Strategies for Ensuring High-Fidelity Material
The purity of a starting material directly impacts the yield, purity, and overall success of subsequent synthetic steps. The common synthesis of thiazole derivatives, often based on the Hantzsch thiazole synthesis, can introduce various impurities, including unreacted starting materials, side-products, and residual solvents.[5][6] Therefore, a robust purification strategy is essential.
Rationale for Method Selection
For a moderately polar, solid compound like this compound, flash column chromatography is the method of choice for initial bulk purification. The principle is to leverage the differential adsorption of the target compound and its impurities onto a solid stationary phase (typically silica gel) while being eluted by a liquid mobile phase. The choice of mobile phase is critical; a solvent system with polarity optimized to achieve a retention factor (Rƒ) of ~0.3 on a thin-layer chromatography (TLC) plate generally provides the best separation.
Experimental Protocol: Flash Column Chromatography
Objective: To remove polar and non-polar impurities from the crude synthesis product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
TLC Analysis: Dissolve a small sample of the crude material in a suitable solvent (e.g., Dichloromethane). Spot the TLC plate and develop it in various Hex/EtOAc solvent systems (e.g., 9:1, 8:2, 7:3 v/v). Visualize the spots under UV light (254 nm). The ideal system will show the product spot with an Rƒ value between 0.25 and 0.35, well-separated from other spots.
-
Column Packing: Prepare a slurry of silica gel in n-Hexane and carefully pack the chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") by dissolving it in a minimal amount of a volatile solvent, adding silica, and evaporating the solvent. This technique prevents band broadening and improves separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the selected Hex/EtOAc mobile phase. Maintain a constant flow rate and collect fractions in test tubes.
-
Fraction Monitoring: Monitor the elution process by spotting collected fractions onto TLC plates and developing them. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
This systematic approach ensures that the final product is substantially free of synthetic byproducts, setting the stage for accurate characterization.
Part 2: A Multi-Technique Approach to Structural Characterization and Purity Verification
No single analytical technique is sufficient to confirm both the structure and purity of a compound. A holistic and self-validating characterization workflow relies on the orthogonal data provided by spectroscopy, spectrometry, and chromatography.
Caption: Workflow for the purification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. For this compound (C₄H₂BrF₂NS), ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive structural confirmation.
-
¹H NMR: The spectrum is expected to be simple.
-
Thiazole Proton (H-4): A singlet or a very fine triplet (due to long-range coupling with the CHF₂ group) is expected in the aromatic region (~8.0-8.5 ppm).
-
Difluoromethyl Proton (-CHF₂): This proton will appear as a characteristic triplet in the region of ~6.5-7.5 ppm. The triplet arises from the coupling to the two equivalent fluorine atoms (¹J_HF). The integration of this peak relative to the thiazole proton should be 1:1.
-
-
¹⁹F NMR: This experiment directly observes the fluorine nuclei.
-
Difluoromethyl Group (-CHF₂): A doublet is expected in the spectrum. The doublet is due to the coupling with the single proton of the difluoromethyl group (¹J_HF). The chemical shift provides information about the electronic environment of the fluorine atoms.
-
-
¹³C NMR: This provides a map of the carbon skeleton.
-
Thiazole Carbons (C-2, C-4, C-5): Three distinct signals are expected. The carbon attached to the bromine (C-5) will be a singlet. The C-4 carbon will appear as a doublet due to coupling with its attached proton. The C-2 carbon, attached to the CHF₂ group, will appear as a triplet due to coupling with the two fluorine atoms.
-
Difluoromethyl Carbon (-CHF₂): This carbon will also appear as a triplet due to the direct one-bond coupling to the two fluorine atoms (¹J_CF).
-
The observation of these specific multiplicities and coupling patterns provides unequivocal evidence for the presence and connectivity of the difluoromethylthiazole core.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of the molecule.
-
Rationale for Technique: Electrospray Ionization (ESI) or Electron Ionization (EI) can be used. ESI is a softer ionization technique that typically yields the protonated molecular ion [M+H]⁺, while EI can cause fragmentation, providing structural clues.[7][8]
-
Expected Molecular Ion: The molecular weight of this compound is 214.03 g/mol .[9] Mass spectrometry should reveal a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. This results in two peaks of almost equal intensity separated by 2 m/z units (e.g., at m/z 214 and 216 for the molecular ion, or 215 and 217 for the [M+H]⁺ ion). This "doublet" is a hallmark signature for a monobrominated compound and is a critical piece of evidence for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds.
Objective: To quantify the purity of the material by separating it from any potential non-volatile impurities.
Step-by-Step Methodology:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A C18 column is chosen for its versatility in retaining moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acid is added to improve peak shape by protonating any basic sites on the analyte or residual silanols on the stationary phase.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm), where the thiazole ring is expected to absorb.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient might be: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions. A gradient is used to ensure that both early and late-eluting impurities are detected.
-
-
Sample Preparation: Prepare a stock solution of the compound in Acetonitrile or a mixture of Acetonitrile/Water at a concentration of ~1 mg/mL.
-
Analysis and Interpretation: Inject the sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample should exhibit a single major peak with minimal secondary peaks.
System Suitability: Before sample analysis, a standard injection should be performed to verify that the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor: Should be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates: Should be >2000 to ensure good column efficiency.
Part 3: Data Consolidation and Acceptance Criteria
The culmination of the analytical work is the consolidation of all data to make a final judgment on the quality of the material.
Table 1: Summary of Characterization Data for High-Purity this compound
| Analytical Technique | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shift (δ) | ~8.0-8.5 ppm (s, 1H); ~6.5-7.5 ppm (t, ¹J_HF, 1H) | Structural Confirmation |
| ¹⁹F NMR | Chemical Shift (δ) | Doublet (¹J_HF) | Confirms -CHF₂ group |
| ¹³C NMR | Key Signals | Triplet for C-2; Triplet for -CHF₂ carbon | Confirms C-F coupling |
| Mass Spec (ESI+) | m/z | [M+H]⁺ at 215/217 (1:1 ratio) | MW and Bromine presence |
| HPLC (UV) | Purity (Area %) | ≥ 98.0% | Purity Quantification |
| Appearance | Physical Form | White to off-white solid or liquid | General Quality Check |
Acceptance Criteria: For use in research and drug development, a batch of this compound should meet all the specifications outlined in Table 1. A purity level of ≥98% as determined by HPLC is a common standard for such key building blocks.
Part 4: Stability and Handling Recommendations
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Storage: Commercial suppliers recommend storing the material at 4°C or under freezer conditions (-20°C) under an inert atmosphere like nitrogen or argon.[9][10] This is to prevent potential degradation from moisture, oxygen, or light.
-
Handling: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[11] Handling should be performed in a well-ventilated area or a chemical fume hood.[11][12]
-
Chemical Stability: While specific stability data is not widely published, halogenated heterocyclic compounds can be susceptible to nucleophilic substitution or degradation under harsh basic or acidic conditions, or upon prolonged exposure to light. The recommended inert and cold storage conditions mitigate these risks.
By adhering to this comprehensive guide, researchers and drug development professionals can confidently purify, characterize, and utilize high-purity this compound, ensuring the reliability and reproducibility of their synthetic endeavors.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. kuey.net [kuey.net]
- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 5-Bromo-2,4-dimethyl-1,3-thiazole | 28599-52-2 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
A Senior Application Scientist's Guide to 5-Bromo-2-(difluoromethyl)thiazole: Commercial Sourcing, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Fluorinated Thiazole Building Block
In the landscape of modern medicinal chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous approved drugs and biologically active agents.[1][2][3][4][5] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in drug design. When combined with fluorine, particularly as a difluoromethyl (CHF₂) group, its utility is significantly enhanced. The CHF₂ group acts as a bioisostere for hydroxyl or thiol groups, improving metabolic stability, modulating lipophilicity, and enhancing binding affinity. 5-Bromo-2-(difluoromethyl)thiazole emerges as a strategically important building block, combining the benefits of the thiazole core and the difluoromethyl group with a reactive bromine handle, which allows for further molecular elaboration through cross-coupling reactions.
This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, fundamental synthesis strategies, and critical applications for professionals in drug discovery and chemical research.
Chemical Identity and Properties
A clear identification of the target molecule is paramount for procurement and experimental design. Note that isomers such as 2-Bromo-5-(difluoromethyl)thiazole are also commercially available and may be confused.
| Identifier | Data |
| Compound Name | This compound |
| CAS Number | 1319255-36-1 |
| Molecular Formula | C₄H₂BrF₂NS |
| Molecular Weight | 214.03 |
| SMILES | FC(C1=NC=C(Br)S1)F[6] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[6] |
Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers, primarily for research and development purposes. Availability can vary, and it is often sold in research-scale quantities. Below is a summary of known suppliers for this compound and its close isomers. Researchers are advised to confirm stock status and purity specifications directly with the supplier.
| Supplier | Product Name | CAS Number | Purity/Specification |
| BLD Pharm | This compound | 1319255-36-1 | Not specified |
| ChemScene | 2-Bromo-5-(difluoromethyl)thiazole | 1785449-20-8 | ≥98% |
| ChemicalBook | Thiazole, 2-bromo-5-(difluoromethyl)- | 1785449-20-8 | Not specified |
Note: The table reflects data available from search results. Pricing and stock levels are subject to change. It is critical to verify the CAS number when ordering to ensure the correct isomer is procured.
Core Synthesis Strategy: The Hantzsch Thiazole Synthesis
The most established and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[7] This methodology involves the cyclocondensation of an α-haloketone with a thioamide. For a molecule like this compound, the synthesis would logically involve a difluoromethyl-containing thioamide and a brominated α-halocarbonyl compound.
The causality behind this experimental choice lies in its reliability and the accessibility of the starting materials. The reaction proceeds via a nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.
Generalized Hantzsch Synthesis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 6. 1319255-36-1|this compound|BLD Pharm [bldpharm.com]
- 7. kuey.net [kuey.net]
The Emerging Potential of 5-Bromo-2-(difluoromethyl)thiazole in Medicinal Chemistry: A Technical Guide
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of fluorine and heterocyclic scaffolds is a cornerstone of rational drug design. This guide delves into the untapped potential of a unique molecular building block: 5-Bromo-2-(difluoromethyl)thiazole. This compound synergistically combines the established pharmacological relevance of the thiazole ring with the advantageous physicochemical properties imparted by a difluoromethyl group and the synthetic versatility of a bromine handle. We will explore its synthetic accessibility, predictable reactivity, and its promise as a scaffold for developing novel therapeutics across a spectrum of diseases. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights into leveraging this promising molecule in medicinal chemistry programs.
Introduction: The Strategic Value of Fluorinated Thiazoles
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in a wide range of biological interactions.[1][2][3] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5][6][7]
The introduction of fluorine into drug candidates is a widely utilized strategy to enhance metabolic stability, binding affinity, and bioavailability.[8] The difluoromethyl (CF2H) group, in particular, is of growing interest as it can act as a bioisosteric replacement for hydroxyl groups or phenols, capable of forming hydrogen bonds and modulating lipophilicity.[9] The strategic placement of a difluoromethyl group on a thiazole ring can therefore be hypothesized to improve pharmacokinetic and pharmacodynamic properties.
This compound presents itself as a particularly attractive starting point for drug discovery. The bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, allowing for the systematic exploration of chemical space and the generation of diverse compound libraries. This guide will illuminate the path from synthesis to potential therapeutic applications of this promising, yet underexplored, molecule.
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis of this compound can be approached through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.[5][10] A plausible and efficient route would involve the condensation of a suitable α-haloketone with a thioamide bearing the difluoromethyl group.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for this compound.
A key consideration in the synthesis is the introduction of the difluoromethyl group. This can be achieved by starting with difluoroacetic acid derivatives to generate the corresponding thioamide. The bromination of the thiazole ring at the 5-position is typically facile due to the electron-rich nature of the heterocycle.
Physicochemical Properties
The combination of the thiazole ring, the difluoromethyl group, and the bromine atom results in a unique set of physicochemical properties that are highly relevant for drug design.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~214 g/mol | Relatively low molecular weight, adhering to Lipinski's Rule of Five. |
| LogP | ~2.5 - 3.0 | The difluoromethyl group and bromine increase lipophilicity.[11] |
| pKa | Weakly basic | The nitrogen atom in the thiazole ring can be protonated. |
| Hydrogen Bonding | Acceptor | The nitrogen and sulfur atoms can act as hydrogen bond acceptors. |
| Dipole Moment | Moderate to High | The electronegative fluorine and bromine atoms create a significant dipole. |
Reactivity and Application as a Synthetic Intermediate
The true power of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. The bromine atom at the 5-position is the primary site for synthetic elaboration.
Caption: Key cross-coupling reactions for derivatization.
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction with boronic acids or esters is a robust method for introducing aryl or heteroaryl substituents at the 5-position. This allows for the exploration of structure-activity relationships (SAR) by varying the appended aromatic ring system.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base such as K2CO3 (2.0 eq.).
-
Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(difluoromethyl)thiazole.
Sonogashira Coupling
The Sonogashira coupling with terminal alkynes provides access to 5-alkynyl-2-(difluoromethyl)thiazoles. The resulting triple bond can serve as a rigid linker or be further functionalized.
Buchwald-Hartwig Amination
This reaction enables the introduction of a wide variety of primary and secondary amines at the 5-position, creating derivatives with altered polarity and hydrogen bonding capabilities.
Potential Therapeutic Applications
Based on the extensive body of literature on thiazole-containing compounds, we can extrapolate several promising therapeutic areas for derivatives of this compound.
Oncology
Thiazole derivatives are well-represented in the landscape of anticancer agents.[1] The ability to readily synthesize a library of 5-aryl derivatives of this compound makes this scaffold highly attractive for screening against various cancer cell lines and kinase targets. The difluoromethyl group may enhance cell permeability and metabolic stability, potentially leading to improved in vivo efficacy.
Infectious Diseases
The thiazole nucleus is a key component of many antimicrobial and antifungal agents.[2] By appending different functional groups at the 5-position, it is possible to design novel compounds that target essential enzymes in bacteria or fungi. The lipophilicity imparted by the difluoromethyl group could aid in penetrating the cell walls of pathogens.
Neurological Disorders
Some thiazole-containing compounds have shown activity in the central nervous system (CNS). The ability of the difluoromethyl group to act as a hydrogen bond donor could facilitate interactions with CNS targets. Furthermore, the modulation of lipophilicity through derivatization at the 5-position can be fine-tuned to achieve the desired blood-brain barrier penetration.
Metabolic Diseases
Thiazole derivatives have been investigated for the treatment of diabetes and related metabolic disorders.[5] For instance, some have shown inhibitory activity against enzymes like α-amylase. The this compound scaffold provides a starting point for the design of novel enzyme inhibitors in this therapeutic area.
Conclusion and Future Directions
This compound is a promising, yet largely unexplored, building block for medicinal chemistry. Its straightforward synthesis, versatile reactivity, and the advantageous properties conferred by the difluoromethyl group make it an ideal starting point for the development of novel therapeutics. The ability to systematically modify the molecule at the 5-position through robust cross-coupling reactions allows for the rapid generation of diverse compound libraries for biological screening. Future research should focus on the synthesis and biological evaluation of such libraries in a variety of disease models. The insights gained from these studies will undoubtedly unlock the full therapeutic potential of this exciting molecular scaffold.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]
- 4. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation [aristonpubs.com]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. kuey.net [kuey.net]
- 11. chemscene.com [chemscene.com]
An In-Depth Technical Guide to 5-Bromo-2-(difluoromethyl)thiazole and its Analogs for Researchers and Drug Development Professionals
Executive Summary
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] The strategic introduction of a difluoromethyl group and a bromine atom onto this privileged scaffold gives rise to 5-Bromo-2-(difluoromethyl)thiazole, a building block of significant interest in modern drug discovery. The difluoromethyl moiety, a bioisostere of a hydroxyl or thiol group, can enhance metabolic stability, modulate lipophilicity, and participate in hydrogen bonding interactions, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] The bromine atom serves as a versatile synthetic handle for the introduction of further molecular complexity through various cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of biological activity. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential therapeutic applications of this compound and its analogs, offering valuable insights for researchers and professionals engaged in the development of novel therapeutics.
The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is present in a wide array of natural products, most notably thiamine (Vitamin B1), and a multitude of synthetic drugs with diverse therapeutic applications.[1] The unique electronic properties of the thiazole ring, coupled with its ability to engage in various non-covalent interactions with biological macromolecules, make it a highly sought-after scaffold in drug design.
The development of potent and selective therapeutic agents often relies on the strategic functionalization of the core scaffold. The introduction of fluorine-containing substituents has emerged as a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates.[3]
Synthesis of this compound
The construction of the this compound scaffold can be achieved through several synthetic strategies, with the Hantzsch thiazole synthesis being a prominent and versatile method.[4][5][6] This classical reaction involves the condensation of an α-haloketone with a thioamide.
A plausible and efficient synthetic route to this compound is outlined below. The key steps involve the preparation of a suitable thioamide precursor and its subsequent cyclization with a brominated α-halocarbonyl compound.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound points towards difluorothioacetamide and a 2,3-dibromopropanal equivalent as key starting materials.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
Step 1: Synthesis of Difluorothioacetamide
Difluorothioacetamide can be prepared from commercially available 2,2-difluoroacetic acid.
-
Amidation: Convert 2,2-difluoroacetic acid to its corresponding amide, 2,2-difluoroacetamide, using standard amidation conditions (e.g., thionyl chloride followed by ammonia).
-
Thionation: Treat 2,2-difluoroacetamide with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in an anhydrous solvent like toluene or dioxane at elevated temperatures to yield difluorothioacetamide.
Step 2: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve difluorothioacetamide (1.0 eq) in a suitable solvent, such as ethanol or isopropanol.
-
Addition of Reagents: To this solution, add 2,3-dibromopropanal (1.1 eq). The reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate or triethylamine, to neutralize the hydrogen bromide formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
Safety and handling of 5-Bromo-2-(difluoromethyl)thiazole
An In-Depth Technical Guide to the Safe Handling and Application of 5-Bromo-2-(difluoromethyl)thiazole
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of this compound. As a pivotal building block in modern medicinal chemistry, this fluorinated heterocyclic compound offers unique properties for the synthesis of novel therapeutic agents. However, its chemical nature necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide synthesizes authoritative safety data with practical, field-proven insights to ensure its effective and safe utilization in a laboratory setting.
The information herein primarily references chemical safety data for thiazole derivatives with similar structures and hazard profiles, including 2-Bromo-5-(difluoromethyl)thiazole (CAS No. 1785449-20-8). The handling and safety procedures described are applicable and essential for minimizing risk when working with this class of compounds.
Part 1: Physicochemical and Toxicological Profile
Understanding the fundamental properties of this compound is the first step toward safe handling. The presence of bromine, a difluoromethyl group, and the thiazole core all contribute to its specific reactivity and toxicological characteristics.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₄H₂BrF₂NS | [1] |
| Molecular Weight | 214.03 g/mol | [1] |
| CAS Number | 1319255-36-1 | [2] |
| Synonym(s) | 2-Bromo-5-(difluoromethyl)-1,3-thiazole | [1] |
| Storage Temperature | 4°C, under inert nitrogen atmosphere | [1] |
| Calculated LogP | 2.8432 | [1] |
Toxicological Overview
The primary hazards associated with this compound are acute toxicity, skin and eye irritation, and respiratory tract irritation.[1][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it with the signal word "Warning," indicating a moderate hazard level.
-
Irritation: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[1][3] Direct contact can lead to redness, inflammation, and potential chemical burns.
-
Respiratory Effects: Inhalation may cause respiratory irritation (H335), leading to symptoms such as coughing and shortness of breath.[3]
Part 2: Hazard Identification and GHS Classification
Proper hazard identification is critical for risk assessment. The following table summarizes the GHS classification, which should be clearly displayed on all containers and in the relevant Safety Data Sheet (SDS).
| GHS Classification | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation. |
| Signal Word | Warning | [1] |
| Hazard Statements | H302 | Harmful if swallowed.[1][3] |
| H315 | Causes skin irritation.[1][3] | |
| H319 | Causes serious eye irritation.[1][3] | |
| H335 | May cause respiratory irritation.[1][3] | |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P405, P501 | These codes correspond to preventative measures, response actions, storage, and disposal.[1][5] |
Part 3: Exposure Controls and Personal Protection
A multi-layered approach, prioritizing engineering controls over personal protective equipment (PPE), is essential for minimizing exposure.
Hierarchy of Controls
The most effective safety strategies follow the hierarchy of controls. For a chemical like this compound in a research setting, the focus is on engineering controls, administrative controls, and PPE.
Caption: Hierarchy of Controls for Safe Chemical Handling.
Detailed PPE Protocol
-
Eye and Face Protection: Always wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 regulations.[6] When there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Wear nitrile gloves. Before use, inspect them for any signs of degradation or puncture. It is crucial to consult the glove manufacturer's data for breakthrough time and permeation rates. Change gloves immediately if contamination is suspected.
-
Clothing: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing fully covers the arms and legs. Do not wear shorts or open-toed shoes in the laboratory.[7]
-
-
Respiratory Protection: All work must be conducted within a properly functioning chemical fume hood.[5] If, under extraordinary circumstances (e.g., major spill, engineering control failure), exposure to vapors or aerosols is possible, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[6]
Part 4: Safe Handling and Storage Protocol
Adherence to a strict, step-by-step protocol for handling and storage is non-negotiable.
Experimental Workflow for Safe Handling
Caption: Step-by-step workflow for handling the reagent.
Storage Requirements
-
Condition: Store in a tightly sealed container to prevent moisture ingress and evaporation.[5][6]
-
Temperature: Maintain at 4°C for long-term stability.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent potential degradation.[1]
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[6] The storage location should be locked and accessible only to authorized personnel.[5]
-
Incompatibilities: Store away from strong oxidizing agents.[6]
Part 5: Emergency Response Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[5][7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Clean the mouth with water and drink plenty of water afterward.[7] Call a poison control center or doctor immediately.[5]
Spill and Fire Response
Caption: Emergency response flowchart for a chemical spill.
-
Fire Fighting: Use carbon dioxide, alcohol-resistant foam, or dry chemical powder.[5] Do not use a direct water jet. Firefighters should wear self-contained breathing apparatus. Be aware that thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides, sulfur oxides, carbon oxides, and hydrogen halides.[5]
Part 6: Reactivity and Synthetic Context
While stable under recommended storage conditions, this compound is a reactive molecule designed for chemical synthesis.
-
Hazardous Reactions: Avoid contact with strong oxidizing agents, which can lead to vigorous, exothermic reactions.[6]
-
Synthetic Utility: The thiazole ring is a common scaffold in many biologically active compounds and approved drugs.[8][9] This particular building block is valuable in drug discovery for several reasons:
-
The bromo group at the 5-position is a versatile handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse molecular fragments.
-
The difluoromethyl group at the 2-position is often used as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and cell permeability.
-
The synthesis of such thiazoles often employs methods like the Hantzsch synthesis, which involves the reaction of α-haloketones with thioamides.[10][11] Understanding these reaction types provides insight into the compound's inherent reactivity.
-
Part 7: Applications in Research & Development
The thiazole moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous pharmaceuticals with a wide range of activities.[8][12] Derivatives of this compound are actively being investigated for various therapeutic applications, including:
-
Anticancer agents[12]
-
Antimicrobial (antibacterial and antifungal) compounds[8][13]
-
Anti-inflammatory drugs[13]
Its utility in these fields drives its presence in research labs, making the dissemination of robust safety information paramount to protecting the scientific community.
References
- 1. chemscene.com [chemscene.com]
- 2. 1319255-36-1|this compound|BLD Pharm [bldpharm.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 10. kuey.net [kuey.net]
- 11. mdpi.com [mdpi.com]
- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(difluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(difluoromethyl)thiazole, a crucial building block in medicinal chemistry. The presence of the electron-withdrawing difluoromethyl group and the heteroaromatic thiazole ring presents unique challenges and opportunities in carbon-carbon bond formation. These application notes delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide troubleshooting guidance to empower researchers in synthesizing novel 5-aryl-2-(difluoromethyl)thiazole derivatives.
Introduction: The Significance of 5-Aryl-2-(difluoromethyl)thiazoles in Drug Discovery
The thiazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable component in drug design. The introduction of a difluoromethyl (CF2H) group can significantly enhance the pharmacokinetic and physicochemical properties of a molecule, including metabolic stability, lipophilicity, and membrane permeability.[2] Consequently, the synthesis of 5-aryl-2-(difluoromethyl)thiazoles via Suzuki-Miyaura coupling is a strategically important transformation for the development of new therapeutic agents.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[3] However, the coupling of electron-deficient heteroaryl halides like this compound can be challenging due to factors such as catalyst deactivation and competing side reactions.[4][5] This guide provides a scientifically grounded approach to successfully navigate these challenges.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these fundamental steps is crucial for rational protocol design and troubleshooting.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. For electron-deficient halides, this step is generally facile.[6]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki coupling of this compound. Optimization may be necessary depending on the specific boronic acid partner.
General Considerations for Handling this compound
This compound is a halogenated, fluorinated heterocyclic compound. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
Protocol 1: Standard Conditions for General Arylboronic Acids
This protocol is suitable for a wide range of commercially available arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (3 mol%)[7]
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add Pd(dppf)Cl₂ (0.03 mmol) to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Enhanced Conditions for Challenging or Unstable Boronic Acids
For electron-deficient or heteroarylboronic acids that are prone to protodeboronation, a more reactive catalyst system and milder conditions are recommended.[4]
Materials:
-
This compound
-
Challenging arylboronic acid (1.5 equivalents)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Water (degassed)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the XPhos Pd G3 precatalyst (0.02 mmol).
-
Add degassed THF (5 mL) and degassed water (1 mL).
-
Stir the reaction mixture at room temperature to 40 °C for 1-4 hours. The rapid formation of the active catalyst at low temperatures is key to outcompeting boronic acid decomposition.[8]
-
Monitor the reaction by LC-MS. If the reaction is sluggish, gentle heating (up to 60 °C) may be applied.
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation: Comparative Table of Reaction Conditions
The choice of catalyst, base, and solvent significantly impacts the outcome of the Suzuki coupling. The following table provides a summary of recommended starting conditions for different classes of boronic acids.
| Boronic Acid Type | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Electron-rich Aryl | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | 4-12 | Good to Excellent |
| Electron-neutral Aryl | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | 4-12 | Good |
| Electron-deficient Aryl | XPhos Pd G3 (2) | XPhos | K₃PO₄ (3) | THF/H₂O | RT - 60 | 1-6 | Moderate to Good |
| Heteroaryl | XPhos Pd G3 (2) | XPhos | K₃PO₄ (3) | THF/H₂O | RT - 60 | 2-8 | Moderate to Good |
Note: Yields are estimates and will vary depending on the specific substrates and reaction optimization.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Figure 2: A step-by-step workflow for the Suzuki coupling experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of all solvents.- Verify the purity of starting materials. |
| Protodeboronation of Boronic Acid | - Reaction temperature too high- Prolonged reaction time- Strong base | - Lower the reaction temperature.- Monitor the reaction closely and stop when complete.- Use a milder base (e.g., K₂CO₃ instead of K₃PO₄ if applicable).- Consider using a boronic ester. |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Catalyst decomposition | - Improve inert atmosphere technique.- Use a more stable catalyst/ligand system. |
| Difficulty in Purification | - Close polarity of product and starting materials/byproducts | - Optimize the mobile phase for column chromatography.- Consider recrystallization if the product is a solid. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of novel, fluorinated heterocyclic compounds with high potential in drug discovery. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and reaction conditions, researchers can overcome the challenges associated with this transformation. The protocols and guidelines presented in this document provide a solid foundation for the successful synthesis of a diverse range of 5-aryl-2-(difluoromethyl)thiazole derivatives.
References
- 1. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(difluoromethyl)thiazole
Introduction: The Strategic Importance of 5-Aminothiazole Scaffolds
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceuticals and clinical candidates. Its functionalization is a cornerstone of drug discovery programs, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of an amino group at the 5-position of the thiazole nucleus, particularly when a 2-(difluoromethyl) moiety is present, offers a gateway to novel chemical entities with potentially enhanced metabolic stability and unique molecular interactions. The difluoromethyl group, a bioisostere of hydroxyl or thiol groups, can act as a lipophilic hydrogen bond donor, significantly influencing target engagement.[1]
The Buchwald-Hartwig amination stands as a paramount transformation in modern organic synthesis for the construction of carbon-nitrogen (C-N) bonds.[2][3] Its broad functional group tolerance and operational simplicity have rendered it an indispensable tool for medicinal chemists. This guide provides a detailed technical overview and actionable protocols for the successful application of the Buchwald-Hartwig amination to a challenging, electron-deficient substrate: 5-Bromo-2-(difluoromethyl)thiazole.
Mechanistic Considerations and Strategic Reagent Selection
The efficacy of the Buchwald-Hartwig amination is contingent upon a delicate interplay between the palladium catalyst, the phosphine ligand, the base, and the solvent. Understanding the catalytic cycle is crucial for rational protocol design and troubleshooting.
The Catalytic Cycle
The generally accepted mechanism proceeds through a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step.[4]
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the resulting Pd(II) complex.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, yielding the 5-amino-2-(difluoromethyl)thiazole product and regenerating the Pd(0) catalyst.[4]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Rationale for Reagent Selection for an Electron-Deficient Substrate
The 2-(difluoromethyl) group is strongly electron-withdrawing, which significantly impacts the electronic properties of the thiazole ring. This has important implications for the Buchwald-Hartwig amination:
-
Aryl Halide (Electrophile): The electron deficiency of the thiazole ring facilitates the oxidative addition step, making this compound a highly reactive coupling partner.
-
Palladium Precatalyst: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources such as Pd(OAc)₂ are commonly employed.[5] Pd(II) precatalysts require in-situ reduction to the active Pd(0) species. For convenience and reproducibility, pre-formed palladium precatalysts, which are often air- and moisture-stable, are highly recommended.
-
Ligand: The choice of ligand is paramount for a successful transformation. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step.[3] Ligands from the Buchwald (e.g., XPhos, SPhos, BrettPhos) or Hartwig (e.g., trialkyl phosphines) portfolio are excellent starting points.[3] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging couplings.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5] Other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, particularly when dealing with base-sensitive functional groups.[4][6]
-
Solvent: Anhydrous, non-polar aprotic solvents are typically used. Toluene and 1,4-dioxane are common choices that offer good solubility for the reagents and operate well at the elevated temperatures often required for these reactions.[4]
Experimental Protocol: A Validated Starting Point
This protocol provides a robust set of conditions for the Buchwald-Hartwig amination of this compound with a representative primary amine, aniline. Optimization may be required for other amine coupling partners.
Materials and Equipment
-
This compound
-
Aniline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: Experimental workflow for the amination reaction.
-
Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).
-
Reagent Addition: To the flask, add this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(phenylamino)-2-(difluoromethyl)thiazole.
Reaction Scope and Data Presentation
The developed protocol is expected to be applicable to a range of primary and secondary amines. The following table provides a representative, though not exhaustive, scope of potential amine coupling partners with expected yields based on literature precedents for similar electron-deficient heteroaryl bromides.
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Aniline | 5-(Phenylamino)-2-(difluoromethyl)thiazole | 85-95 |
| 2 | 4-Methoxyaniline | 5-((4-Methoxyphenyl)amino)-2-(difluoromethyl)thiazole | 80-90 |
| 3 | Morpholine | 4-(2-(Difluoromethyl)thiazol-5-yl)morpholine | 88-98 |
| 4 | Benzylamine | N-Benzyl-2-(difluoromethyl)thiazol-5-amine | 75-85 |
| 5 | Pyrrolidine | 5-(Pyrrolidin-1-yl)-2-(difluoromethyl)thiazole | 82-92 |
| 6 | 2-Aminopyridine | N-(2-(Difluoromethyl)thiazol-5-yl)pyridin-2-amine | 70-80 |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more electron-rich and bulky ligand (e.g., BrettPhos), or switching to a stronger base like LHMDS.
-
Dehalogenation: The formation of 2-(difluoromethyl)thiazole as a byproduct can occur. Using a bulkier ligand or slightly lower reaction temperatures can sometimes mitigate this side reaction.
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial, as both the Pd(0) catalyst and some phosphine ligands are sensitive to oxygen.
-
Reagent Quality: The purity of reagents and the dryness of the solvent are critical for reproducibility and high yields.
Conclusion
The Buchwald-Hartwig amination of this compound provides an efficient and versatile route to novel 5-aminothiazole derivatives. The electron-withdrawing nature of the difluoromethyl group renders the substrate highly reactive, and with the appropriate choice of a bulky, electron-rich phosphine ligand and a strong base, high yields of the desired products can be achieved. This application note serves as a comprehensive guide for researchers in drug discovery and development to successfully implement this powerful transformation.
References
- 1. Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Application of Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-(difluoromethyl)thiazole: A Guide for Advanced Synthesis
Introduction: The Rising Prominence of the 2-(Difluoromethyl)thiazole Moiety in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention as a bioisostere for hydroxyl, thiol, or amine groups, capable of engaging in unique hydrogen bonding interactions. When appended to a robust heterocyclic core like thiazole, the resulting 2-(difluoromethyl)thiazole unit becomes a highly valuable building block for the synthesis of novel therapeutic agents and functional materials.
5-Bromo-2-(difluoromethyl)thiazole is a key intermediate that marries the desirable electronic properties of the difluoromethyl group with a reactive handle—the C5 bromine atom—poised for synthetic diversification. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this versatile substrate. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying principles and rationale for experimental design, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool. The protocols herein are based on established methodologies for structurally similar heteroaryl bromides and serve as robust starting points for reaction optimization.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a preeminent method for constructing carbon-carbon bonds, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. For this compound, this reaction provides a direct pathway to 5-aryl or 5-heteroaryl-2-(difluoromethyl)thiazoles, which are prevalent structures in bioactive molecules.
Mechanistic Considerations & Rationale
The electron-withdrawing nature of the 2-(difluoromethyl)thiazole ring system can influence the reactivity of the C5-Br bond. The catalytic cycle, depicted below, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical to ensure efficient turnover and suppress side reactions like debromination.
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered, electron-rich biarylphosphine ligand such as SPhos or XPhos is often optimal. These bulky ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step with the heteroaryl bromide.
-
Base and Solvent: A moderately strong base like K₃PO₄ or K₂CO₃ is typically sufficient to facilitate the transmetalation step without promoting base-induced degradation of the substrate or product. A mixture of an ethereal solvent like 1,4-dioxane and water is commonly employed to solubilize both the organic and inorganic reagents.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a representative procedure and may require optimization for specific arylboronic acids.[1][2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the vessel, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water via syringe (a typical solvent ratio is 4:1 to 5:1 dioxane:water, at a concentration of ~0.1 M with respect to the limiting reagent).
-
Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS). Reaction times typically range from 4 to 16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(difluoromethyl)thiazole.
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts like SPhos-Pd-G3 can also be effective. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biarylphosphines are preferred. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Choice of base can impact yield and should be screened. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Degassing is crucial to prevent catalyst oxidation. |
| Temperature | 80-110 °C | Microwave irradiation can significantly reduce reaction times. |
Table 1: Recommended Parameters for Suzuki-Miyaura Coupling.
II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4][5] This reaction is indispensable in pharmaceutical development, as the aniline and heteroarylamine motifs are ubiquitous in drug candidates. Applying this methodology to this compound allows for the direct installation of a wide variety of primary and secondary amines at the C5 position.
Mechanistic Considerations & Rationale
The catalytic cycle for the Buchwald-Hartwig amination shares mechanistic similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][6] The key challenge often lies in balancing the reactivity to favor C-N bond formation over potential side reactions.
-
Catalyst System: The choice of ligand is paramount and depends on the nature of the amine. For primary amines, bulky biarylphosphine ligands like BrettPhos are highly effective. For secondary amines, ligands such as XPhos or the Josiphos family often provide excellent results. Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common choice, although lithium bis(trimethylsilyl)amide (LiHMDS) can be used for base-sensitive substrates.
-
Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base.
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination of this compound
This is a general protocol adaptable for various primary and secondary amines.[5][7][8]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Glovebox or Schlenk line technique
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
Inside a glovebox: To a reaction vessel, add NaOtBu, XPhos, and Pd₂(dba)₃.
-
Add this compound and the amine, followed by anhydrous, degassed toluene (~0.2 M).
-
Seal the vessel tightly. If not using a glovebox, the vessel should be sealed, removed, and heated with vigorous stirring.
-
Heat the reaction mixture to 100-110 °C. Monitor for completion by LC-MS (typically 6-24 hours).
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 5-amino-2-(difluoromethyl)thiazole derivative.
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts like XPhos-Pd-G3 are highly efficient. |
| Ligand | XPhos, BrettPhos, RuPhos | Ligand choice is crucial and depends on the amine substrate. |
| Base | NaOtBu, K₃PO₄, LiHMDS | NaOtBu is most common; others used for sensitive substrates. |
| Solvent | Toluene, 1,4-Dioxane, THF | Must be anhydrous and degassed. |
| Temperature | 90-120 °C | Higher temperatures may be needed for less reactive amines. |
Table 2: Recommended Parameters for Buchwald-Hartwig Amination.
III. Sonogashira Coupling: Accessing Alkynylated Thiazoles
The Sonogashira reaction provides a powerful means to form C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. This reaction is instrumental in synthesizing conjugated systems for materials science and creating rigid linkers in complex molecules. For this compound, it opens the door to a wide range of alkynyl-substituted derivatives.
Mechanistic Considerations & Rationale
The classic Sonogashira coupling employs a dual catalytic system of palladium and copper(I). The palladium catalyst follows a cycle similar to other cross-couplings, while the copper(I) co-catalyst facilitates the formation of a copper(I)-acetylide intermediate, which then participates in the transmetalation step with the palladium center. Copper-free variants have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).
-
Catalyst System: A typical system involves a palladium(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt, such as CuI. The phosphine ligands stabilize the palladium center.
-
Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr generated and to facilitate the formation of the copper acetylide.
-
Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF.
Diagram: Catalytic Cycle of the Sonogashira Reaction
Caption: Interlinked catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Protocol 3: Sonogashira Coupling of this compound
This protocol describes a standard copper-catalyzed Sonogashira coupling.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (anhydrous, degassed)
-
THF (anhydrous, degassed)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed THF and TEA (or DIPEA) via syringe. The solvent mixture should be approximately 3:1 THF:Amine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 5-alkynyl-2-(difluoromethyl)thiazole.
| Parameter | Recommended Condition | Notes |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ can also be used with added phosphine ligands. |
| Copper Source | CuI | Essential for the classic Sonogashira mechanism. |
| Base | TEA, DIPEA, Piperidine | Acts as both base and often as a solvent component. |
| Solvent | THF, DMF, Acetonitrile | Must be anhydrous and thoroughly degassed. |
| Temperature | 25-70 °C | Mild conditions are a key advantage of this reaction. |
Table 3: Recommended Parameters for Sonogashira Coupling.
IV. Heck Coupling: Olefin Functionalization
The Heck reaction enables the coupling of aryl halides with alkenes, providing a direct route to substituted olefins. This transformation is highly valuable for extending carbon frameworks and synthesizing precursors for more complex structures. Coupling this compound with various olefins can generate styrenic or acrylic derivatives, which are versatile intermediates in organic synthesis.
Mechanistic Considerations & Rationale
The Heck reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) center, followed by migratory insertion of the olefin into the Aryl-Pd bond. The final step is a β-hydride elimination, which releases the product and generates a hydridopalladium species. A base is required to regenerate the active Pd(0) catalyst from this species.
-
Catalyst System: For electron-deficient heteroaryl bromides, simple palladium sources like Pd(OAc)₂ can be effective, sometimes without an additional ligand (ligandless conditions). However, for more challenging couplings, phosphine ligands like P(o-tol)₃ or PPh₃ can be beneficial.
-
Base: An inorganic base like K₂CO₃, NaOAc, or an organic base like TEA is used to neutralize the HBr formed during the catalytic cycle.
-
Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or DMA are commonly used to ensure solubility and facilitate the reaction at elevated temperatures.
Diagram: Catalytic Cycle of the Heck Reaction
Caption: Key steps in the catalytic cycle of the Mizoroki-Heck reaction.
Protocol 4: Heck Coupling of this compound with an Alkene
The following is a general procedure for a Heck reaction with an acrylate or styrene derivative.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., butyl acrylate or styrene) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Sealed reaction tube
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous DMF, TEA, and the alkene via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100-130 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the desired olefinic product.
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂ | Simple palladium salts are often sufficient. |
| Ligand | PPh₃, P(o-tol)₃, or Ligandless | Ligand choice can influence regioselectivity and efficiency. |
| Base | TEA, K₂CO₃, NaOAc | The base neutralizes the generated HBr. |
| Solvent | DMF, NMP, DMAc | High-boiling polar aprotic solvents are preferred. |
| Temperature | 100-140 °C | Higher temperatures are generally required for Heck reactions. |
Table 4: Recommended Parameters for Heck Coupling.
V. Conclusion and Future Outlook
This compound stands as a potent and versatile building block for modern organic synthesis. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide reliable and powerful strategies for its elaboration into a diverse array of complex molecules. While the protocols provided are based on well-established precedents for similar substrates, researchers are encouraged to perform systematic optimization of reaction parameters to achieve the best possible outcomes for their specific coupling partners. The continued development of more active and robust catalyst systems will undoubtedly further expand the synthetic utility of this valuable intermediate, paving the way for new discoveries in drug development and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AU2022287029A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents [patents.google.com]
- 10. US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-Bromo-2-(difluoromethyl)thiazole
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of novel chemical entities derived from 5-Bromo-2-(difluoromethyl)thiazole. This key building block is of significant interest to researchers in medicinal chemistry and drug development due to the unique properties conferred by the difluoromethyl group, which can act as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities, enhancing metabolic stability and membrane permeability.[1] This document outlines robust, field-proven methodologies for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as palladium-catalyzed cyanation. Each protocol is presented with an in-depth explanation of the reaction principles, causality behind experimental choices, and self-validating systems to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound in Drug Discovery
The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs.[1] The introduction of fluorine-containing substituents, such as the difluoromethyl (-CF2H) group, has become a cornerstone strategy in modern drug design. The -CF2H moiety offers a unique combination of properties: it is a lipophilic hydrogen bond donor, which can lead to improved binding affinity and selectivity, and it enhances metabolic stability by blocking sites susceptible to oxidative metabolism.
This compound emerges as a highly versatile starting material for the generation of diverse chemical libraries. The bromine atom at the 5-position serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The electron-withdrawing nature of the 2-(difluoromethyl)thiazole core is expected to facilitate the initial oxidative addition step in palladium-catalyzed cycles, a critical factor in achieving efficient coupling.[2]
This guide provides detailed, step-by-step protocols for the derivatization of this compound, empowering researchers to efficiently synthesize novel compounds for screening and lead optimization.
Safety and Handling of this compound
CAS Number: 1785449-20-8[3][4] Molecular Formula: C₄H₂BrF₂NS[4] Molecular Weight: 214.03 g/mol [4]
Hazard Identification: Based on data for analogous compounds such as 2-Bromo-5-(trifluoromethyl)thiazole, this compound should be handled as a potential irritant to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Avoid contact with strong oxidizing agents and strong bases.
-
Wash hands thoroughly after handling.[5]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl-2-(difluoromethyl)thiazoles
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[6] The presence of an electron-withdrawing group on the aryl halide can enhance the rate of the oxidative addition step.[7] For electron-deficient heterocyclic boronates, the addition of a copper(I) co-catalyst can significantly improve reaction yields.[8]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired aryl or heteroaryl boronic acid or pinacol ester (1.2 mmol, 1.2 equiv), and a suitable base (see Table 1).
-
Add the palladium catalyst and ligand (see Table 1) to the flask.
-
Add the reaction solvent (e.g., 1,4-dioxane/water, DMF, or toluene, 5-10 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to the specified temperature (see Table 1) and stir for the indicated time. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Notes |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12-24 | A classic, reliable system for many aryl bromides. |
| Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 8-16 | Effective for a broad range of substrates. |
| Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 6-12 | For challenging or sterically hindered coupling partners. |
Table 1. Recommended Conditions for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-(difluoromethyl)thiazole Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[9] The choice of ligand is critical and is often tailored to the specific amine and aryl halide coupling partners.[10][11] For electron-deficient heteroaryl halides, sterically hindered biaryl phosphine ligands often provide excellent results.[12]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol:
-
In a glovebox or under an argon atmosphere, add the palladium precatalyst and ligand (see Table 2) to a dry Schlenk flask.
-
Add the base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv).
-
Add the anhydrous solvent (e.g., toluene, dioxane, or THF, 5-10 mL).
-
Seal the flask and heat to the specified temperature (see Table 2) with vigorous stirring for the indicated time.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Notes |
| Pd₂(dba)₃ (2 mol%) + BINAP (3 mol%) | NaOt-Bu | Toluene | 100 | 12-24 | Effective for a wide range of amines. |
| Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) | K₃PO₄ | t-BuOH | 110 | 8-16 | Excellent for coupling with primary and secondary amines. |
| G3-XPhos precatalyst (2 mol%) | Cs₂CO₃ | Dioxane | 100 | 6-12 | A highly active and user-friendly precatalyst. |
Table 2. Recommended Conditions for Buchwald-Hartwig Amination.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-(difluoromethyl)thiazole Derivatives
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] It is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[14] Copper-free conditions have also been developed, which can be advantageous for substrates that are sensitive to copper salts.[15] The electron-withdrawing group on the thiazole ring is expected to promote the oxidative addition step.[2]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent (e.g., THF or DMF, 5-10 mL) and the base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).
-
Once the reaction is complete, dilute with diethyl ether or ethyl acetate and filter through Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Notes |
| Pd(PPh₃)₂Cl₂ (3 mol%) + CuI (1.5 mol%) | Et₃N | THF | RT-50 | 2-8 | Standard and reliable conditions. |
| Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) | Cs₂CO₃ | Dioxane | 80 | 6-12 | Copper-free conditions, useful for sensitive substrates. |
| [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | RT | 4-18 | Highly active precatalyst for copper-free couplings.[15] |
Table 3. Recommended Conditions for Sonogashira Coupling.
Palladium-Catalyzed Cyanation: Synthesis of 5-Cyano-2-(difluoromethyl)thiazole
The introduction of a nitrile group provides a valuable synthetic handle for further transformations into amines, amides, or carboxylic acids. Palladium-catalyzed cyanation of aryl halides offers a reliable alternative to traditional methods that often use highly toxic cyanide salts under harsh conditions. Zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are commonly used as safer cyanide sources.[16]
Reaction Scheme:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. Thiazole, 2-bromo-5-(difluoromethyl)- | 1785449-20-8 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. aksci.com [aksci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Application Notes & Protocols: 5-Bromo-2-(difluoromethyl)thiazole as a Strategic Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 5-Bromo-2-(difluoromethyl)thiazole, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We will dissect the strategic value imparted by its distinct structural features: the versatile bromine handle, the bioisosterically significant difluoromethyl group, and the pharmaceutically relevant thiazole core. This document furnishes researchers, scientists, and drug development professionals with detailed application notes, field-proven experimental protocols, and the underlying mechanistic rationale for its use in key synthetic transformations, including a suite of palladium-catalyzed cross-coupling reactions and lithiation-based functionalizations.
Introduction: The Strategic Value of this compound
The design of novel bioactive molecules often hinges on the strategic incorporation of functional groups that can favorably modulate physicochemical and pharmacological properties. This compound has emerged as a high-value synthetic intermediate precisely because it combines three such strategically important motifs in a single, compact structure.
-
The Difluoromethyl (-CF₂H) Group: The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to enhance metabolic stability, binding affinity, and bioavailability.[1] The difluoromethyl group is particularly noteworthy. Unlike the more common trifluoromethyl (-CF₃) group, the -CF₂H moiety possesses an acidic proton, enabling it to act as a weak hydrogen bond donor.[2][3] This unique capability allows it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities, potentially improving target engagement and specificity.[2][4] Furthermore, the -CF₂H group enhances lipophilicity and metabolic stability, often extending the half-life of a compound by blocking sites of oxidative metabolism.[2][3]
-
The Thiazole Core: The thiazole ring is a privileged scaffold found in a multitude of FDA-approved drugs and biologically active natural products.[5][6] Its presence can facilitate crucial interactions with biological targets and contribute to the overall pharmacokinetic profile of a molecule. The thiazole nucleus is relatively stable and offers multiple points for synthetic diversification.[6][7]
-
The 5-Bromo Handle: The bromine atom at the C5 position is the molecule's primary reactive site for synthetic elaboration. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile and predictable formation of new carbon-carbon and carbon-heteroatom bonds.[8][9] This allows for the modular assembly of complex molecular architectures from readily available starting materials.
This confluence of features makes this compound a powerful tool for generating diverse compound libraries and for the late-stage functionalization of complex molecules in drug discovery programs.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Diversification
The C5-Br bond of the thiazole ring is primed for participation in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring facilitates the initial oxidative addition step in the catalytic cycle, making these transformations highly efficient.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
Causality: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for creating C-C bonds due to its high functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and the generally non-toxic nature of its boron-based byproducts.[10] The reaction relies on a palladium catalyst to couple the aryl bromide with an organoboron reagent in the presence of a base. The base is critical for the transmetalation step, activating the boronic acid to form a more nucleophilic borate species.
General Reaction Scheme:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling: High Tolerance, Careful Handling
Causality: The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent. Its primary advantage is the exceptional tolerance for a wide variety of functional groups, as organostannanes are generally stable to air and moisture and do not require activation by a base. [11][12]This comes with a significant drawback: the high toxicity of organotin compounds and their byproducts, which necessitates careful handling and rigorous purification of the final products. [12][13] General Reaction Scheme:
Protocol 2: General Procedure for Stille Coupling
-
Reagent Setup: In a glovebox or under a steady stream of inert gas, add this compound (1.0 equiv.), the organostannane reagent (1.1–1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2–5 mol%) to a reaction vial.
-
Additives/Solvent: Additives like LiCl or Cu(I) salts can accelerate the reaction. [13]Add degassed anhydrous solvent (e.g., Toluene, THF, or DMF).
-
Reaction: Seal the vial and heat the mixture to the appropriate temperature (typically 80–110 °C).
-
Monitoring & Work-up: Monitor reaction progress. Upon completion, cool the mixture and dilute it with a suitable solvent like diethyl ether or ethyl acetate. Wash the solution with aqueous KF (to precipitate tin byproducts) and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Negishi Coupling: High Reactivity for Challenging Substrates
Causality: The Negishi coupling utilizes highly reactive organozinc reagents. [14][15]This heightened reactivity allows the coupling to proceed under milder conditions and can be effective for coupling sterically hindered partners or less reactive aryl chlorides. [15]The primary challenge is the moisture and air sensitivity of organozinc compounds, which mandates strictly anhydrous and anaerobic reaction conditions. [14][16] General Reaction Scheme:
Protocol 3: General Procedure for Negishi Coupling
-
Organozinc Preparation (if needed): Prepare the organozinc reagent in situ by reacting an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂) in an anhydrous solvent like THF at low temperature.
-
Coupling Reaction: In a separate flame-dried flask under inert atmosphere, dissolve this compound (1.0 equiv.) and the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂) in anhydrous THF. [14]3. Addition: Add the freshly prepared organozinc solution to the catalyst mixture at room temperature.
-
Reaction & Monitoring: Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
Causality: The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, forming a C(sp²)-C(sp) bond. [17]The classic protocol uses a dual catalytic system of palladium and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. [17]Copper-free versions have also been developed to avoid issues with copper-mediated homocoupling of the alkyne (Glaser coupling). [18] General Reaction Scheme:
Protocol 4: General Procedure for Sonogashira Coupling
-
Reagent Setup: To a reaction flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1–5 mol%).
-
Solvent and Reagents: Evacuate and backfill with inert gas. Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40–60 °C) until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water or aqueous NH₄Cl to remove the amine hydrobromide salt.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
Causality: The Buchwald-Hartwig amination is a powerful tool for forming aryl C-N bonds, a linkage ubiquitous in pharmaceuticals. [19][20]The reaction couples an aryl halide with a primary or secondary amine. The choice of ligand for the palladium catalyst is critical and depends on the nature of the amine. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, which forms the C-N bond. [19]A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is necessary to deprotonate the amine. [21] General Reaction Scheme:
Protocol 5: General Procedure for Buchwald-Hartwig Amination
-
Reagent Setup: In a glovebox, charge a reaction vial with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reactant Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vial and heat to the required temperature (typically 80–110 °C) with stirring.
-
Work-up: After cooling, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product via flash column chromatography.
Diagram: General Workflow for Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed reactions.
Lithiation and Electrophilic Quench
An alternative strategy for functionalizing the C5 position involves a bromine-lithium exchange. This method generates a potent nucleophilic organolithium species, which can react with a wide range of electrophiles to introduce functionalities not readily accessible via cross-coupling.
Causality: The reaction is driven by the formation of a more stable organolithium species. Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (typically -78 °C) results in a rapid halogen-metal exchange. [22][23]The resulting 5-lithio-2-(difluoromethyl)thiazole is a highly reactive intermediate that can be "trapped" by adding an electrophile (E⁺), thereby forming a new C-E bond.
General Reaction Scheme:
Protocol 6: General Procedure for Lithiation and Electrophilic Quench
-
Reaction Setup: To a flame-dried, three-neck flask under inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv.) dropwise via syringe. Stir the solution at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (1.1 equiv., e.g., an aldehyde, ketone, CO₂, or DMF) in THF to the reaction mixture at -78 °C.
-
Warming & Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the resulting crude material by flash column chromatography.
Data Presentation: Common Electrophiles for Lithiation-Trap
| Entry | Electrophile (E⁺) | Resulting Functional Group (-E) |
| 1 | CO₂ (dry ice) | -COOH (Carboxylic Acid) |
| 2 | Benzaldehyde | -CH(OH)Ph (Secondary Alcohol) |
| 3 | Acetone | -C(OH)(CH₃)₂ (Tertiary Alcohol) |
| 4 | DMF | -CHO (Aldehyde) |
Conclusion
This compound is a quintessential modern building block that provides a direct entry point to a rich chemical space of high interest to the pharmaceutical and agrochemical industries. Its utility is rooted in the orthogonal reactivity of its key features: the stable, property-enhancing difluoromethylthiazole core and the synthetically versatile bromine handle. The palladium-catalyzed cross-coupling and lithiation protocols detailed herein represent reliable and scalable methods for leveraging this building block to accelerate the synthesis of novel and complex molecular targets. As the demand for sophisticated fluorinated heterocycles continues to grow, the applications for this compound are set to expand even further.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. Negishi Coupling | NROChemistry [nrochemistry.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Bromo-2-(difluoromethyl)thiazole in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthetic utility of 5-Bromo-2-(difluoromethyl)thiazole, a valuable building block for introducing the 2-(difluoromethyl)thiazole moiety into bioactive molecules. The difluoromethyl group is a key pharmacophore that can enhance metabolic stability, improve membrane permeability, and act as a bioisostere for hydroxyl or thiol groups, making it highly valuable in modern drug discovery.[1][2] This guide will focus on the application of this reagent in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. While specific, validated protocols for this compound are not extensively reported in peer-reviewed literature, this note provides robust starting protocols based on established principles for electron-deficient heterocyclic systems, alongside a discussion of the mechanistic rationale to guide optimization.
Introduction: The Significance of the 2-(Difluoromethyl)thiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4] Its ability to engage in hydrogen bonding and act as a rigid linker makes it a desirable component in drug design.
The incorporation of fluorine-containing groups has become a cornerstone of modern medicinal chemistry. The difluoromethyl (-CF₂H) group, in particular, offers a unique set of properties:
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism, often leading to an extended drug half-life.[1]
-
Lipophilicity and Permeability: The -CF₂H group can increase lipophilicity, which may enhance membrane permeability and oral bioavailability, without the significant steric bulk of a trifluoromethyl group.[2]
-
Bioisosterism and Binding Interactions: The -CF₂H group is a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[1] The acidic proton on the difluoromethyl group can act as a weak hydrogen bond donor, potentially forming crucial interactions with biological targets.
The combination of a thiazole core with a 2-(difluoromethyl) substituent therefore represents a highly attractive motif for the development of novel therapeutics. This compound serves as a key precursor for accessing this scaffold through versatile and efficient cross-coupling methodologies.
Physicochemical Properties and Reactivity Considerations
The electronic nature of the 2-(difluoromethyl) group significantly influences the reactivity of the 5-bromo position on the thiazole ring.
-
Electron-Deficient Nature: The difluoromethyl group is strongly electron-withdrawing. This electronic pull deactivates the thiazole ring towards electrophilic aromatic substitution but, crucially, enhances its reactivity as an electrophile in palladium-catalyzed cross-coupling reactions.
-
C-Br Bond Activation: The electron-withdrawing effect of the -CF₂H group makes the C5-Br bond more susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles. This increased reactivity is a key consideration when designing synthetic protocols.
Below is a diagram illustrating the general workflow for utilizing this compound in common cross-coupling reactions.
References
Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-(difluoromethyl)thiazole Derivatives
For inquiries: [Contact Information]
Introduction: The Significance of 5-Bromo-2-(difluoromethyl)thiazole in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The difluoromethyl group (CHF₂) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and binding affinity.[1] When coupled with a thiazole ring, a privileged heterocycle in numerous FDA-approved drugs, the resulting 2-(difluoromethyl)thiazole moiety offers a unique combination of chemical properties. The further introduction of a bromine atom at the 5-position provides a versatile handle for subsequent cross-coupling reactions, enabling the rapid generation of diverse compound libraries for lead optimization.
This application note provides a comprehensive guide for the scale-up synthesis of this compound, a key building block for pharmaceutical research and development. We present a detailed, scientifically-grounded protocol, discuss the rationale behind the chosen synthetic strategy, and address critical safety and analytical considerations for successful and safe large-scale production.
Strategic Approach to Synthesis: A Rationale for the Hantzsch Thiazole Synthesis
Two primary retrosynthetic pathways were considered for the synthesis of this compound:
-
Route A: Post-synthesis Bromination: Synthesis of 2-(difluoromethyl)thiazole followed by selective bromination at the 5-position.
-
Route B: Convergent Hantzsch Synthesis: A one-pot condensation of a difluoromethylated thioamide with a suitable brominated three-carbon electrophile.
While Route A is feasible, achieving high regioselectivity in the bromination of 2-substituted thiazoles can be challenging, often leading to mixtures of isomers that require extensive purification.[2] In contrast, the Hantzsch thiazole synthesis (Route B) offers a more convergent and controlled approach to the desired 5-bromo isomer.[3][4][5] By carefully selecting the starting materials, the bromine and difluoromethyl groups can be precisely installed in the target positions, minimizing the formation of unwanted byproducts and simplifying downstream processing. This application note will therefore focus on a scalable protocol based on the Hantzsch synthesis.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Protocols for Scale-Up Synthesis
This section outlines the step-by-step procedures for the synthesis of this compound, designed for scalability and reproducibility.
Part 1: Synthesis of 2,2-Difluorothioamide
The synthesis of the key intermediate, 2,2-difluorothioamide, is a two-step process starting from difluoroacetic acid.
Step 1.1: Preparation of 2,2-Difluoroacetamide
-
Rationale: The initial step involves the conversion of difluoroacetic acid to its corresponding amide. This is a standard transformation, and for scale-up, the use of a reagent like thionyl chloride to form the acid chloride in situ, followed by reaction with ammonia, is an efficient method.
-
Protocol:
-
To a cooled (0 °C) and stirred solution of difluoroacetic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), slowly add thionyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture back to 0 °C and carefully bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent until the reaction is complete (as monitored by TLC or LC-MS).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,2-difluoroacetamide.
-
Step 1.2: Thionation of 2,2-Difluoroacetamide
-
Rationale: The conversion of the amide to a thioamide is a critical step. Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are commonly used for this thionation. For large-scale synthesis, P₄S₁₀ is often a more cost-effective choice. The reaction is typically performed in a non-polar solvent like toluene or xylene at elevated temperatures.
-
Protocol:
-
In a well-ventilated fume hood, charge a reactor with 2,2-difluoroacetamide (1.0 eq) and a suitable solvent (e.g., toluene).
-
Add phosphorus pentasulfide (0.25-0.30 eq) portion-wise to the stirred suspension. The addition may be exothermic.
-
Heat the reaction mixture to reflux (80-110 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2,2-difluorothioamide can be purified by column chromatography or recrystallization.
-
Part 2: Hantzsch Cyclization to this compound
-
Rationale: This is the key ring-forming reaction. The Hantzsch synthesis involves the condensation of a thioamide with an α-halocarbonyl compound.[5] In this protocol, we utilize 2,3-dibromopropanal as the C3-synthon, which upon cyclization and elimination, directly yields the 5-bromothiazole core.
-
Protocol:
-
Dissolve 2,2-difluorothioamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
To this solution, add 2,3-dibromopropanal (1.0-1.1 eq) dropwise at room temperature. The reaction can be mildly exothermic.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any generated acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
-
Scale-Up Considerations and Safety Precautions
Scaling up chemical reactions requires careful consideration of safety and process parameters.
-
Bromination Safety: While this protocol avoids the use of elemental bromine, 2,3-dibromopropanal is a reactive and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For large-scale operations, consider a closed-system transfer of this reagent.[6][7]
-
Thionation: The reaction with phosphorus pentasulfide can release hydrogen sulfide gas, which is toxic and flammable. Ensure the reaction is conducted in a well-ventilated area with appropriate scrubbing for off-gases. The quenching of the reaction mixture should be performed slowly and with caution to control the effervescence.
-
Thermal Management: All steps should be monitored for exotherms, especially during the addition of reagents. For large-scale reactions, a reactor with efficient cooling and temperature control is essential.
-
Waste Disposal: Dispose of all chemical waste, especially those containing bromine and phosphorus residues, according to institutional and local regulations.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the thiazole proton (C4-H) and a triplet for the CHF₂ proton due to coupling with the two fluorine atoms. The chemical shift of the thiazole proton is expected to be in the aromatic region. |
| ¹³C NMR | Resonances for the three thiazole carbons. The carbon bearing the difluoromethyl group will appear as a triplet due to C-F coupling. |
| ¹⁹F NMR | A doublet for the two equivalent fluorine atoms, coupled to the proton of the CHF₂ group. |
| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₄H₂BrF₂NS, along with the characteristic isotopic pattern for a bromine-containing compound. |
| Purity (HPLC) | Purity should be assessed by HPLC, with the final product showing a single major peak. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound, a valuable building block in drug discovery. The presented Hantzsch synthesis strategy offers a convergent and regioselective route to the target compound. By following the outlined procedures and adhering to the safety precautions, researchers and process chemists can confidently produce this important intermediate for their research and development programs.
References
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 7. WO2010083246A1 - Fluoroisoquinoline substituted thiazole compounds and methods of use - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. 5-bromo-6-fluoro-2-methyl-1,3-benzothiazole(1427433-44-0) 1H NMR [m.chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Real-Time Monitoring of 5-Bromo-2-(difluoromethyl)thiazole Reactions
For: Researchers, scientists, and drug development professionals.
Abstract
5-Bromo-2-(difluoromethyl)thiazole is a key heterocyclic building block in modern medicinal chemistry, valued for the unique physicochemical properties imparted by its difluoromethyl and reactive bromo substituents. Effective synthesis of novel drug candidates from this scaffold necessitates precise control over reaction progression to optimize yield, minimize impurity formation, and ensure process safety. This guide provides a comprehensive overview of analytical strategies and detailed protocols for monitoring common synthetic transformations of this compound. We will explore the causality behind method selection, emphasizing the complementary strengths of chromatographic and spectroscopic techniques to provide a holistic understanding of reaction dynamics.
The Analytical Imperative in Thiazole Chemistry
The thiazole ring is a privileged scaffold in numerous pharmaceuticals.[1][2] The introduction of a difluoromethyl (-CHF₂) group can enhance metabolic stability, lipophilicity, and binding affinity. The bromine atom at the 5-position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and other substitutions, enabling rapid library generation.
However, the reactivity of the starting material and the potential for side reactions—such as debromination, decomposition, or the formation of isomeric byproducts—mandate rigorous analytical monitoring. Real-time or near-real-time analysis provides critical data on:
-
Reactant Consumption: Tracking the disappearance of this compound.
-
Intermediate Formation & Consumption: Identifying and quantifying transient species.
-
Product Formation: Measuring the appearance and concentration of the desired molecule.
-
Impurity Profiling: Detecting and identifying byproducts to optimize reaction conditions.
This document focuses on the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.
Strategic Selection of Analytical Methods
The choice of analytical technique is dictated by the specific reaction, the nature of the analytes, and the information required. A multi-pronged approach is often the most powerful.[3]
dot graph TD { A[Reaction Monitoring Requirement] --> B{What is the primary question?}; B --> C[Kinetics & Quantitation]; B --> D[Structural Elucidation]; B --> E[Volatile Components?];
} caption: "Decision workflow for selecting an analytical method."
Causality Behind Method Selection
-
HPLC: As the workhorse of pharmaceutical analysis, Reverse-Phase HPLC (RP-HPLC) is the default method for monitoring the consumption of the relatively polar starting material and the formation of more complex, non-volatile products.[4] Its high resolution and sensitivity make it ideal for quantitative analysis and impurity profiling.[5]
-
GC-MS: This technique is best suited for volatile and thermally stable compounds. While the starting material itself may be amenable to GC analysis, its primary utility lies in detecting volatile byproducts or starting materials that might not be captured by HPLC. For many fluorinated compounds, GC-MS provides excellent separation and sensitivity.[6]
-
¹⁹F NMR Spectroscopy: This is arguably the most powerful tool for this specific topic. The ¹⁹F nucleus offers high sensitivity, 100% natural abundance, and a wide chemical shift range with no background signal in typical organic reactions.[7] This allows for clean, unambiguous tracking of the -CHF₂ group as it transitions from the starting material to the product, often providing direct insight into reaction kinetics without the need for chromatographic separation.[8][9]
Protocol 1: Reaction Monitoring by Reverse-Phase HPLC
This protocol is designed for monitoring a typical Suzuki cross-coupling reaction where this compound is coupled with an arylboronic acid.
Principle
RP-HPLC separates compounds based on their hydrophobicity. The starting material, this compound, will have a characteristic retention time on a C18 column. As the reaction progresses, this peak will decrease in area, while a new, typically more retained (less polar) peak corresponding to the coupled product will appear and grow. UV detection is suitable as the thiazole and aromatic systems are chromophoric.
Step-by-Step Protocol
-
Method Development (Pre-Reaction):
-
Prepare a standard solution of this compound (~0.1 mg/mL in acetonitrile).
-
Inject onto the HPLC system and develop a gradient method that provides a sharp, well-resolved peak for the starting material. A typical starting point is a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Confirm the retention time and peak purity.
-
-
Reaction Sampling:
-
At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h, etc.), withdraw a small aliquot (~10-20 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile/water). This stops the reaction and prepares the sample for analysis. The dilution factor should be chosen to bring the analyte concentration into the linear range of the detector.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
Data Acquisition & Analysis:
-
Inject the prepared samples onto the HPLC system using the developed method.
-
Record the peak areas for the starting material, product, and any significant impurities at each time point.
-
Calculate the percent conversion by monitoring the disappearance of the starting material relative to an internal standard or by assuming the total peak area of relevant species remains constant. % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100
-
Representative HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
This method is a starting point and must be optimized for the specific product being formed.
Protocol 2: Structural Confirmation by GC-MS
This protocol is useful for confirming the identity of the final product and identifying any volatile impurities.
Principle
GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by ionization and mass-based detection. The mass spectrometer provides the mass-to-charge ratio (m/z) of the compound and its fragments, which serves as a molecular fingerprint for identification. This is particularly useful for confirming that the bromine atom has been displaced in a coupling reaction.
Step-by-Step Protocol
-
Sample Preparation:
-
Take a quenched and diluted sample from the reaction mixture (as in the HPLC protocol).
-
If necessary, perform a liquid-liquid extraction. For example, dilute the aliquot in water and extract with a non-polar solvent like ethyl acetate or dichloromethane. This removes non-volatile salts and reagents.
-
Dry the organic layer over sodium sulfate and transfer to a GC vial.
-
-
Instrument Setup & Acquisition:
-
Use a standard non-polar GC column (e.g., DB-5ms or HP-5ms).
-
Develop a temperature gradient that effectively separates the starting material from the product. A typical gradient might run from 80 °C to 280 °C.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in Electron Ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peak for the starting material and product in the total ion chromatogram (TIC).
-
Examine the mass spectrum for each peak.
-
This compound: Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Product: Confirm the absence of the bromine isotopic pattern and the presence of the correct molecular ion for the desired product.
-
-
Compare the fragmentation patterns to a library (if available) or predict fragmentation to confirm the structure.
-
Protocol 3: In-Situ Kinetic Analysis by ¹⁹F NMR Spectroscopy
This protocol provides the most direct and elegant method for monitoring the reaction without sample workup.
Principle
The chemical shift of the ¹⁹F nuclei in the -CHF₂ group is highly sensitive to its electronic environment. The starting material, this compound, will have a distinct ¹⁹F NMR signal (a triplet due to coupling with the adjacent ¹H). As the bromine is replaced, the electronic environment changes, causing the product's -CHF₂ signal to appear at a different chemical shift. By integrating these signals over time, one can directly determine the relative concentrations of the reactant and product.[7][8]
Step-by-Step Protocol
-
Experiment Setup:
-
Set up the reaction in an NMR tube using a deuterated solvent that is compatible with the reaction chemistry (e.g., DMSO-d₆, CDCl₃, or THF-d₈).
-
Include a known concentration of an internal standard containing fluorine that is inert to the reaction conditions (e.g., trifluorotoluene).
-
Acquire an initial ¹⁹F NMR spectrum (t=0) before initiating the reaction (e.g., before adding a catalyst or heating).
-
-
Time-Course Monitoring:
-
Initiate the reaction within the NMR spectrometer (if equipped with temperature control) or run the reaction on the bench and take periodic samples for rapid analysis.
-
Acquire a series of ¹⁹F NMR spectra at regular intervals. The acquisition time for each spectrum is typically short (1-2 minutes).[10]
-
-
Data Processing & Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Identify the ¹⁹F NMR signals corresponding to the starting material and the product.
-
Integrate the respective signals in each spectrum.
-
Plot the relative integral values versus time to generate a reaction kinetic profile. The ratio of the product integral to the sum of the product and starting material integrals gives the molar conversion at that time point.
-
dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Conceptual workflow for ¹⁹F NMR reaction monitoring."
Data Summary & Interpretation
Effective monitoring combines data from multiple sources. The table below illustrates how data from these techniques can be integrated to provide a complete picture of the reaction.
| Time | HPLC: % Conversion | GC-MS: Product ID | ¹⁹F NMR: % Conversion | Observations & Insights |
| 0 min | 0% | Starting Material only | 0% | Confirms initial reaction state. |
| 30 min | 45% | Product MW confirmed | 48% | Good correlation between HPLC and NMR. Reaction proceeding as expected. |
| 2 hrs | 95% | Product MW confirmed | 96% | Reaction near completion. Minor unidentified impurity peak observed in HPLC. |
| 4 hrs | 96% | Product & Impurity | 97% | Reaction has stalled. GC-MS suggests impurity could be a debrominated starting material. |
Conclusion and Best Practices
For robust monitoring of reactions involving this compound, a combined analytical approach is superior.
-
Initial Stages: Use ¹⁹F NMR for rapid, real-time kinetic profiling and mechanism investigation without the need for sampling and workup.[11][12]
-
Process Development & Scale-Up: Rely on a validated RP-HPLC method for accurate quantitation of reactants, products, and non-volatile impurities. It is the gold standard for purity assessment in pharmaceutical development.[5]
-
Troubleshooting & Final Confirmation: Employ GC-MS to confirm the identity of the final product and to identify any unexpected volatile side products that might be missed by liquid chromatography.
By judiciously applying these techniques, researchers can accelerate process development, optimize reaction conditions, and ensure the synthesis of high-purity target molecules derived from this compound, ultimately facilitating the drug discovery pipeline.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographytoday.com [chromatographytoday.com]
The Strategic Role of 5-Bromo-2-(difluoromethyl)thiazole in the Agrochemical Revolution: A Technical Guide
The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has led to the exploration of novel chemical entities with superior efficacy and improved environmental profiles. Within this landscape, the thiazole heterocycle has emerged as a cornerstone scaffold in the design of modern agrochemicals. This guide delves into the specific applications and strategic importance of a particularly promising building block: 5-Bromo-2-(difluoromethyl)thiazole . The unique combination of a reactive bromine atom and a bioisosteric difluoromethyl group makes this molecule a highly valuable intermediate for the synthesis of next-generation fungicides, insecticides, and herbicides.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in agrochemical research, complete with detailed application notes and synthetic protocols.
The Architectural Advantage: Deconstructing this compound
The efficacy of an agrochemical is intricately linked to its molecular architecture. The subject of this guide, this compound, possesses two key functional groups that contribute significantly to its utility in creating potent active ingredients.
-
The Thiazole Core: Thiazole rings are a recurring motif in a multitude of biologically active compounds. Their presence can enhance binding to target enzymes and receptors, improve systemic transport within the plant, and contribute to the overall metabolic stability of the molecule. Thiazole-containing agrochemicals have demonstrated broad-spectrum activity against a variety of agricultural pests.[1]
-
The 5-Bromo Substituent: The bromine atom at the 5-position serves as a versatile synthetic handle. It readily participates in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the facile introduction of diverse molecular fragments. This synthetic flexibility is paramount in the lead optimization phase of agrochemical discovery, enabling the rapid generation of analog libraries to probe structure-activity relationships (SAR).
-
The 2-(Difluoromethyl) Group (-CHF₂): The difluoromethyl group is a bioisostere of hydroxyl, thiol, and, to some extent, methoxy groups. Its inclusion can significantly modulate the physicochemical properties of a molecule. The -CHF₂ group can enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase the binding affinity to target proteins through the formation of hydrogen bonds. This has made it an increasingly popular substituent in the design of pharmaceuticals and agrochemicals.
Application in Fungicide Research: Targeting Fungal Respiration
A primary application of fluorinated thiazole derivatives is in the development of fungicides, particularly those that inhibit succinate dehydrogenase (SDHI). SDHI fungicides disrupt the fungal respiratory chain, a crucial pathway for energy production.
Rationale for Use in SDHI Fungicides
The thiazole carboxamide moiety is a well-established pharmacophore for SDHI fungicides. The 5-bromo position of this compound provides a convenient attachment point for the carboxamide linkage and subsequent elaboration of the molecular structure to optimize binding to the succinate dehydrogenase enzyme complex. The difluoromethyl group at the 2-position can contribute to favorable interactions within the enzyme's active site, potentially leading to enhanced inhibitory activity.[2]
Proposed Synthetic Workflow for a Thiazole Carboxamide Fungicide
The following diagram illustrates a generalized synthetic workflow for the preparation of a hypothetical thiazole carboxamide fungicide starting from this compound.
References
Investigating the Biological Activity of 5-Bromo-2-(difluoromethyl)thiazole Derivatives: Application Notes and Protocols
Introduction: The Therapeutic Potential of Fluorinated Thiazoles
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties by increasing metabolic stability, binding affinity, and lipophilicity.[4] Specifically, the difluoromethyl group (CHF2) is a recognized isostere for hydroxyl and thiol groups, capable of forming hydrogen bonds and modulating the physicochemical properties of a molecule. This unique combination of a reactive bromo-thiazole core and a modulating difluoromethyl group in 5-Bromo-2-(difluoromethyl)thiazole derivatives presents a compelling case for the investigation of their biological potential as novel therapeutic agents.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological activities of this compound derivatives. We will delve into detailed protocols for a tiered screening approach, starting from broad spectrum cytotoxicity to more specific antimicrobial, antifungal, and enzyme inhibition assays. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific derivatives.
Workflow for Investigating Biological Activity
The investigation into the biological activity of novel this compound derivatives should follow a logical, stepwise progression. This ensures a thorough evaluation from general toxicity to specific mechanisms of action.
Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of this compound derivatives.
Part 1: Synthesis and Characterization
The synthesis of this compound derivatives can be approached through various established methods for thiazole ring formation. A common and effective method is the Hantzsch thiazole synthesis. This involves the reaction of an alpha-haloketone with a thioamide. For the synthesis of the target compounds, a key starting material would be 2-bromo-1-(5-bromo-2-(difluoromethyl)thiazol-4-yl)ethan-1-one, which can then be reacted with various thioureas or thioamides to generate a library of derivatives.
Part 2: In Vitro Biological Activity Screening
Cytotoxicity and Antiproliferative Activity
Rationale: The initial assessment of any new chemical entity for therapeutic potential begins with evaluating its effect on cell viability. This helps to identify compounds with potential anticancer activity and provides a therapeutic window for other applications. Thiazole derivatives have shown significant antiproliferative activity against various cancer cell lines.[1][5][6]
Protocol: MTT Assay for Cytotoxicity
This protocol is adapted from standard methodologies for assessing cell viability.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[1]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound derivatives (dissolved in DMSO).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
Positive control (e.g., Staurosporine).[1]
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and the positive control in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| Derivative 1 | Experimental Value | Experimental Value |
| Derivative 2 | Experimental Value | Experimental Value |
| Staurosporine | Reference Value | Reference Value |
Antimicrobial and Antifungal Activity
Rationale: Thiazole derivatives are well-documented for their broad-spectrum antimicrobial and antifungal activities.[7][8][9] The inclusion of a bromine atom can often enhance antimicrobial properties.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[2]
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).[8][9]
-
Mueller-Hinton Broth (MHB) for bacteria.
-
RPMI-1640 medium for fungi.
-
96-well microplates.
-
Positive controls (e.g., Norfloxacin for bacteria, Fluconazole for fungi).[7]
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth/medium.
-
Prepare an inoculum of the microbial suspension adjusted to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth/medium with inoculum and standard drug), a negative control (broth/medium with inoculum and DMSO), and a sterility control (broth/medium only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | Experimental Value | Experimental Value | Experimental Value |
| Derivative 2 | Experimental Value | Experimental Value | Experimental Value |
| Norfloxacin | Reference Value | Reference Value | N/A |
| Fluconazole | N/A | N/A | Reference Value |
Part 3: Mechanistic Insights and Enzyme Inhibition
Rationale: To understand how these derivatives exert their biological effects, it is crucial to investigate their impact on specific cellular pathways and enzymes. Thiazole derivatives have been identified as inhibitors of various enzymes, including kinases, lipoxygenases, and viral proteases.[10][11][12] A bromo-thiazole derivative has been specifically identified as a dual inhibitor of deoxyribonuclease I and 5-lipoxygenase.[11]
Apoptosis and Cell Cycle Analysis
Rationale: For compounds demonstrating significant cytotoxicity, it is important to determine if cell death occurs via apoptosis, a programmed and controlled process.
Caption: A simplified diagram illustrating a potential apoptotic pathway induced by a bioactive compound.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
Procedure:
-
Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Enzyme Inhibition Assays
Rationale: Based on the known activities of related thiazoles, it is plausible that this compound derivatives could inhibit specific enzymes. A relevant target to investigate, given the literature, is 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways.[11]
Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay
Procedure:
-
Prepare a reaction mixture containing purified 5-LOX enzyme in a suitable buffer.
-
Add the test compound at various concentrations and incubate.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Monitor the formation of the product, leukotriene B4, by measuring the change in absorbance at 234 nm or using a specific ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
Data Presentation:
| Compound | 5-LOX Inhibition IC50 (nM) |
| Derivative 1 | Experimental Value |
| Derivative 2 | Experimental Value |
| Reference Inhibitor | Reference Value |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic investigation of the biological activities of novel this compound derivatives. The presented protocols for assessing cytotoxicity, antimicrobial, antifungal, and enzyme inhibitory activities are based on established and validated methodologies. The data generated from these assays will enable researchers to build a comprehensive biological profile of their compounds and identify promising candidates for further preclinical development. Future work should focus on elucidating the precise molecular targets and mechanisms of action of the most active compounds, as well as optimizing their structure to enhance potency and reduce toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. jchemrev.com [jchemrev.com]
- 8. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-2-(difluoromethyl)thiazole
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(difluoromethyl)thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this specific transformation. The presence of the electron-withdrawing difluoromethyl group and the thiazole heterocycle introduces unique challenges that require careful consideration of reaction parameters. This document provides in-depth, field-proven insights in a question-and-answer format to directly address the issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in this specific coupling are often multifactorial. The electron-deficient nature of the thiazole ring, exacerbated by the strongly electron-withdrawing difluoromethyl group, can significantly impact the catalytic cycle.[1][2] Here’s a prioritized checklist of parameters to troubleshoot:
-
Catalyst and Ligand System: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be inefficient. More robust, electron-rich, and sterically hindered ligands are often required to facilitate the oxidative addition and reductive elimination steps with this challenging substrate.[3]
-
Base Selection: The choice and strength of the base are crucial for the transmetalation step. The pKa of the base must be appropriate to activate the boronic acid without promoting side reactions.[4]
-
Solvent System: The polarity and protic nature of the solvent can influence catalyst activity, substrate solubility, and the stability of intermediates.
-
Reaction Temperature: Electron-deficient aryl halides may require higher temperatures to undergo efficient oxidative addition.[5]
-
Quality of Reagents: The purity of the boronic acid, the integrity of the catalyst, and the absence of oxygen are paramount for a successful reaction.[6]
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Significant Dehalogenation (Protodebromination) of the Starting Material
Q2: I am observing a significant amount of 2-(difluoromethyl)thiazole as a byproduct, indicating dehalogenation. What is causing this and how can I suppress it?
A2: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction, particularly with electron-deficient heteroaryl halides.[7][8] It typically arises from a palladium-hydride (Pd-H) species that intercepts the catalytic cycle.[7]
Causality:
-
Source of Hydride: The Pd-H species can be generated from the reaction of the palladium complex with certain bases (e.g., those with β-hydrogens), solvents (like alcohols), or even trace amounts of water.[1][7]
-
Mechanism: After oxidative addition of the bromothiazole to Pd(0), instead of transmetalation, a Pd-H species can undergo reductive elimination with the thiazole group to yield the dehalogenated product.[1]
Solutions & Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Base | Switch to a non-coordinating, carbonate or phosphate base such as K₃PO₄ or Cs₂CO₃ .[3][7][9] | These bases are less likely to generate palladium-hydride species compared to alkoxides or amine bases.[1] |
| Solvent | Use anhydrous aprotic solvents like 1,4-dioxane , toluene , or DMF .[5][9] | This minimizes potential hydride sources from protic solvents or water. Ensure solvents are properly degassed.[6] |
| Ligand | Employ bulky, electron-rich biarylphosphine ligands like SPhos or XPhos .[3] | These ligands promote a faster rate of reductive elimination for the desired cross-coupled product, outcompeting the dehalogenation pathway. |
| Boronic Acid | Use a slight excess (1.1-1.2 equivalents) of high-purity boronic acid. | A higher concentration of the coupling partner can favor the transmetalation step over competing side reactions. |
Step-by-Step Protocol to Minimize Dehalogenation:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0-3.0 equiv).[7][9]
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4-5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction to 80-100 °C and monitor by LC-MS.[7]
Issue 2: Potential Hydrolysis of the Difluoromethyl Group
Q3: I am concerned about the stability of the difluoromethyl (CF₂H) group under the basic reaction conditions. Can it hydrolyze, and if so, how can this be prevented?
A3: The C-F bonds of a difluoromethyl group attached to an electron-deficient heterocyclic ring can be labile under certain hydrolytic conditions, potentially leading to the formation of an aldehyde or carboxylic acid.[10][11] While generally robust, prolonged heating in the presence of a strong base and water could pose a risk.
Causality:
-
Electronic Activation: The electron-withdrawing nature of the thiazole ring can make the carbon of the CF₂H group more susceptible to nucleophilic attack by hydroxide ions.[10]
-
Reaction Conditions: The combination of base, water (even as a co-solvent), and elevated temperature required for the Suzuki coupling can create an environment conducive to hydrolysis.[12]
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Base Strength | Use a moderately strong but less nucleophilic base like K₂CO₃ or K₃PO₄ . Avoid strong hydroxide bases (e.g., NaOH, KOH).[13] | Minimizes the concentration of free hydroxide ions that could initiate hydrolysis. |
| Water Content | If possible, run the reaction under strictly anhydrous conditions . If a co-solvent is necessary for solubility, minimize the amount of water (e.g., dioxane/water 10:1).[5] | Reduces the primary nucleophile responsible for hydrolysis. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed . | Prevents prolonged exposure of the product to potentially harsh conditions. |
| Temperature | Use the lowest effective temperature that promotes the coupling reaction. | Higher temperatures accelerate both the desired reaction and potential decomposition pathways. |
Issue 3: Catalyst System Inefficiency
Q4: I have tried standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) with poor results. What is a more effective catalyst system for this specific substrate?
A4: The electronic properties of this compound make it a challenging substrate for "standard" Suzuki coupling conditions.[14] Oxidative addition to the electron-deficient C-Br bond is generally facile, but the subsequent steps can be sluggish.[1] A more advanced catalyst system is required.
Recommended Catalyst Systems & Rationale:
| Catalyst Precursor | Ligand | Base | Solvent | Rationale |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos (Buchwald Ligands) | K₃PO₄ or Cs₂CO₃ | Toluene or 1,4-Dioxane | Bulky, electron-rich biarylphosphine ligands are highly effective for coupling electron-deficient heteroaryl halides. They accelerate reductive elimination and stabilize the catalytic species.[3] |
| PdCl₂(dppf) | (dppf is the ligand) | K₂CO₃ | DME or Dioxane | This is a reliable and versatile catalyst system, often showing good performance for heteroaryl couplings where simpler catalysts fail.[13][15] |
| NHC-Pd Precatalysts (e.g., PEPPSI™-IPr) | (NHC is the ligand) | K₃PO₄ | THF or Dioxane | N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form very stable and active palladium complexes, often effective for difficult couplings.[4] |
Visualizing the Catalytic Cycle:
The diagram below illustrates the key steps in the Suzuki-Miyaura coupling, highlighting where challenges with this substrate may arise.
Caption: Suzuki coupling cycle for this compound.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust set of conditions that have proven effective for challenging heteroaryl Suzuki couplings. It should be used as a starting point for your optimization.
Workflow Diagram:
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 5-Bromo-2-(difluoromethyl)thiazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for troubleshooting Buchwald-Hartwig C-N cross-coupling reactions involving 5-Bromo-2-(difluoromethyl)thiazole. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet increasingly important, transformation. The unique electronic properties of the 2-(difluoromethyl)thiazole moiety present distinct challenges that require a nuanced approach beyond standard protocols.
The strong electron-withdrawing nature of the difluoromethyl group significantly deactivates the thiazole ring, impacting the oxidative addition step.[1][2] Furthermore, five-membered heteroarenes, particularly those containing nitrogen, can be sensitive to the strong bases typically employed and may act as catalyst inhibitors.[3] This guide provides a systematic, question-and-answer-based approach to diagnose and resolve common failures in this reaction.
Section 1: Initial Diagnosis & Quick Checks
Before undertaking a full re-optimization, it's crucial to rule out common sources of experimental error. This section addresses the most frequent reasons for reaction failure.
Q1: My reaction shows no conversion of the starting material. Where should I start?
A: Zero conversion typically points to a fundamental issue with one of the core components or the reaction environment.
-
Inert Atmosphere: The Pd(0) catalytic species is highly oxygen-sensitive. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all reagents and solvents were thoroughly degassed.[4]
-
Reagent Quality: Verify the purity and integrity of your reagents. The amine should be pure, and the palladium source and ligand should not be degraded. Solvents must be anhydrous.
-
Catalyst Activation: If you are not using a pre-catalyst, the in-situ generation of the active Pd(0) species may have failed.[5] Pre-catalysts, which rapidly form the active catalyst upon exposure to a base, are generally more reliable.[6]
-
Temperature: Buchwald-Hartwig reactions typically require heat (80-100 °C) to proceed efficiently, especially with less reactive aryl bromides or when using weaker bases.[5] Confirm your reaction is being heated to the target temperature.
Q2: My starting material is consumed, but I'm not forming the desired product. What's the likely cause?
A: This scenario suggests that the catalytic cycle is initiating but is being diverted into non-productive pathways.
-
Hydrodehalogenation: You may be observing the formation of 2-(difluoromethyl)thiazole (i.e., the bromine has been replaced by hydrogen). This is a common side reaction that can compete with product formation.[7]
-
Catalyst Decomposition/Poisoning: Functional groups within your substrate or impurities can poison the catalyst.[8] The thiazole nitrogen itself can coordinate to the palladium center, potentially leading to an inactive species.
-
Substrate Decomposition: The reaction conditions, particularly the base, may be too harsh for your substrate, leading to unidentifiable degradation products.
Below is a workflow to guide your initial troubleshooting process.
Caption: Initial Troubleshooting Workflow.
Section 2: Systematic Troubleshooting by Reaction Component
If initial checks do not resolve the issue, a more systematic approach is required. This section breaks down troubleshooting by each component of the reaction.
2.1 The Substrate: Reactivity of this compound
Q3: How does the 2-(difluoromethyl)thiazole core specifically complicate the reaction?
A: The substrate itself presents two primary challenges:
-
Electronic Effects: The -CF₂H group is strongly electron-withdrawing. This reduces the electron density of the thiazole ring, which can slow the rate of oxidative addition—a key step in the catalytic cycle.[7]
-
Catalyst Inhibition: The lone pair of electrons on the thiazole nitrogen can coordinate to the palladium catalyst. This can form a stable, off-cycle complex that effectively removes the catalyst from the reaction, preventing turnover.
2.2 The Catalyst and Ligand System
Q4: My reaction is slow or stalls. Which ligands are recommended for this type of electron-poor heteroaryl bromide?
A: For challenging substrates, the choice of ligand is critical. The goal is to use a ligand that is both electron-rich and sterically bulky.[7]
-
Electron-richness increases the rate of oxidative addition.
-
Steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active, and accelerates the final reductive elimination step to release the product.[7][9]
Screening a panel of modern biarylphosphine ligands is the most effective strategy.
| Ligand Family | Recommended Ligands | Key Features & Rationale |
| Dialkylbiaryl Phosphines | XPhos, RuPhos, BrettPhos | These are the gold standard for many challenging couplings. Their bulk and electron-donating properties are ideal for overcoming the deactivation of the thiazole substrate.[8] |
| Ferrocene-Based Ligands | Josiphos, DPPF | Bidentate ligands like DPPF can sometimes prevent the formation of inactive catalyst dimers, especially with aryl iodides, but modern monodentate ligands are often superior for aryl bromides.[7] |
Q5: Should I use a pre-catalyst or generate the catalyst in-situ?
A: Using a palladium pre-catalyst is highly recommended.[5] Pre-catalysts, such as the G3 or G4 palladacycles, offer superior reliability and activity because they provide a clean, rapid, and quantitative route to the active monoligated Pd(0) species upon activation by the base.[5] Generating the catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inconsistent and may lead to the formation of inactive palladium black.[6]
2.3 The Base: A Critical Choice for Sensitive Substrates
Q6: I suspect my substrate is decomposing. Could the base be the problem?
A: Absolutely. Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while very common and effective, can be too harsh for electron-deficient and functionalized heterocycles.[4][10] They can promote side reactions or outright degradation of the thiazole ring.
Q7: What alternative bases should I screen for this compound?
A: If substrate decomposition is observed, switching to a weaker or more specialized base is the correct approach. The key is to find a base strong enough to facilitate deprotonation of the amine-palladium complex but mild enough to leave the substrate intact.[11]
| Base | pKₐH (approx.) | Class | Suitability & Comments |
| NaOtBu | 19 | Strong Alkoxide | Standard choice, but often too harsh for sensitive substrates. Can cause decomposition.[5] |
| LHMDS | 26 | Strong Amide | Can be useful for low-temperature reactions and offers good functional group tolerance but is also very strong.[8] |
| K₃PO₄ | 12.3 | Weak Inorganic | A good, mild alternative. Often requires higher temperatures or longer reaction times. Its poor solubility can be an issue.[4] |
| Cs₂CO₃ | 10 | Weak Inorganic | Generally more soluble than K₃PO₄ in organic solvents, making it a popular choice for screening.[5] |
| NaOTMS | 11 | Silanolate | Highly recommended for base-sensitive five-membered heteroarenes. It offers a good balance of reactivity and mildness.[3][5] |
Note: When using solid inorganic bases like K₃PO₄, reaction rates can be highly dependent on particle size and agitation speed, as the deprotonation step occurs at the solid-liquid interface.[5] Grinding the base before use can be beneficial.
2.4 The Solvent
Q8: How does solvent choice impact the reaction?
A: The solvent plays a critical role in solubilizing the reactants, particularly the base.[4] Poor solubility of an inorganic base is a common, and often overlooked, reason for reaction failure.
-
Toluene/Xylenes: Standard, high-boiling, non-polar solvents. Good general choice.[12]
-
1,4-Dioxane / THF: Polar aprotic solvents that can improve the solubility of some reagents. Dioxane is a very common choice.[12]
-
CPME (Cyclopentyl methyl ether): A greener alternative to THF and Dioxane with a higher boiling point.
If a reaction is sluggish with a weak inorganic base in toluene, switching to a more polar solvent like dioxane may improve the outcome.
Section 3: The Catalytic Cycle and Common Failure Points
Understanding the mechanism is key to rational troubleshooting. A failed reaction is often due to one or more steps in the catalytic cycle being inefficient.
Caption: Buchwald-Hartwig Catalytic Cycle and Common Failure Points.
-
Failure Point 1 (Oxidative Addition): Your electron-deficient substrate can make this step sluggish. Using an electron-rich ligand can help accelerate this step.[13]
-
Failure Point 2 (Deprotonation): This is where base selection is critical. A base that is too weak or poorly soluble will stall the reaction here.[10][11]
-
Failure Point 3 (Reductive Elimination): This is the product-forming step. Bulky ligands are crucial for promoting this step and preventing competing side reactions like beta-hydride elimination.[14]
-
Off-Cycle Inhibition: The thiazole nitrogen can coordinate to the Pd(0) or Pd(II) species, pulling it out of the productive cycle. A sufficiently bulky ligand can sterically shield the palladium center and disfavor this inhibitory binding.
Section 4: Validated Experimental Protocols
Note: These are starting points. Optimization for your specific amine coupling partner is likely necessary. All manipulations should be performed under an inert atmosphere using standard Schlenk or glovebox techniques.
Protocol A: Standard Conditions (High-Throughput Screening Start Point)
This protocol uses a common strong base and is a good first attempt if the sensitivity of the substrate is unknown.
-
Preparation: To an oven-dried vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Inert Atmosphere: Cap the vial with a septum, and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Add this compound (1.0 equivalent). Then, add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.2 M solution). Finally, add the amine (1.2 equivalents).
-
Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).
-
Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and quench carefully with water. Extract the aqueous layer, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Protocol B: Optimized Conditions for Base-Sensitive Substrates
This protocol is recommended when Protocol A results in low yield or substrate decomposition. It employs a milder base proven to be effective for sensitive five-membered heterocycles.[3]
-
Preparation: To an oven-dried vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., GPhos Pd G6, 2 mol%) and potassium phosphate (K₃PO₄, milled to a fine powder, 2.0 equivalents) or sodium trimethylsilanolate (NaOTMS, 1.5 equivalents).[5]
-
Inert Atmosphere: Cap the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Add this compound (1.0 equivalent). Then, add anhydrous, degassed 1,4-dioxane (to make a 0.2 M solution). Finally, add the amine (1.2 equivalents).
-
Reaction: Stir the mixture at 100-110 °C. Note that weaker bases may require slightly higher temperatures or longer reaction times. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Follow the same workup procedure as described in Protocol A.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
Overcoming low reactivity of 5-Bromo-2-(difluoromethyl)thiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-Bromo-2-(difluoromethyl)thiazole. This guide is designed for researchers, medicinal chemists, and process scientists who are looking to incorporate this versatile but challenging building block into their synthetic programs. Here, we address the core issue of its inherent low reactivity in common transformations and provide field-proven troubleshooting guides, optimized protocols, and mechanistic insights to ensure your success.
The Challenge: Understanding the Low Reactivity of this compound
The synthetic utility of this compound is often hampered by its poor performance in standard reactions. This low reactivity is not arbitrary; it is a direct consequence of the molecule's electronic structure.
-
Electron-Deficient Heterocycle: The thiazole ring is inherently π-deficient.
-
Inductive Effect of the -CHF₂ Group: The difluoromethyl group at the 2-position is a powerful electron-withdrawing group. It significantly reduces the electron density of the thiazole ring system through a strong inductive effect (-I).
This combined electron deficiency makes the C5-Br bond particularly strong and resistant to the initial, rate-limiting oxidative addition step in many palladium-catalyzed cross-coupling reactions. The palladium(0) catalyst struggles to insert into the electron-poor C-Br bond, leading to sluggish or failed reactions under standard conditions. Similarly, the formation of organometallic intermediates via metal-halogen exchange can be challenging.
This guide provides strategies to overcome this fundamental hurdle.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What am I doing wrong?
This is the most common issue encountered with this substrate. The low reactivity of the C-Br bond requires carefully optimized conditions to favor the oxidative addition step. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]
Troubleshooting: Suzuki-Miyaura Coupling
| Issue Encountered | Probable Cause | Recommended Solution |
| No Reaction / Trace Product | Inactive Catalyst System: The Pd(0) species is not efficiently inserting into the C-Br bond. Standard phosphine ligands are not electron-rich enough. | Switch to a specialized ligand/catalyst system. Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or a pre-formed catalyst like SPhos-Pd-G3. These ligands promote the oxidative addition step.[2] |
| Reaction Stalls | Base Incompatibility or Degradation: The base may be too weak or may be degrading the substrate or catalyst at elevated temperatures. | Use a stronger, non-nucleophilic base. K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ for challenging couplings.[3][4] Ensure the base is finely powdered and anhydrous. |
| Low Yield / Side Products | Protodeboronation of Boronic Acid: The boronic acid partner is degrading before successful coupling can occur. | Use a 2:1 or 3:1 mixture of aprotic solvent and water (e.g., Dioxane/H₂O, DME/H₂O) to balance solubility and minimize hydrolysis.[3] Running the reaction under rigorously deoxygenated conditions is critical. |
| Reaction requires very high temperatures (>120 °C) | Suboptimal Solvent Choice: The solvent is not effectively solvating the catalyst complex or reactants. | Switch to a higher-boiling point aprotic polar solvent. Dioxane, DME, or DMF can be effective. Microwave irradiation can also be beneficial for accelerating slow reactions.[5][6] |
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling aryl and heteroaryl boronic acids.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura cycle for an electron-deficient bromide.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
SPhos-Pd-G3 precatalyst (2-5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (5:1 v/v), sparged with Argon for 30 min
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, and the SPhos-Pd-G3 precatalyst.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with Argon (repeat 3 times).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 2: I am trying to perform a Buchwald-Hartwig amination, but the reaction is sluggish and gives complex mixtures. How can I improve it?
Similar to Suzuki coupling, the Buchwald-Hartwig amination is highly dependent on overcoming the oxidative addition barrier.[7] The choice of ligand, base, and solvent is critical for success, especially with heterocyclic amines or base-sensitive substrates.[8][9]
Troubleshooting: Buchwald-Hartwig Amination
| Issue Encountered | Probable Cause | Recommended Solution |
| No Reaction | Incorrect Ligand/Catalyst: The catalyst system is not active enough for the electron-poor substrate. | Use a highly active catalyst system. For primary and secondary amines, catalyst systems based on bulky biarylphosphine ligands like t-BuXPhos or BrettPhos are highly effective.[2][7] A precatalyst like BrettPhos-Pd-G3 is recommended. |
| Substrate Decomposition | Base is too strong/nucleophilic: Strong bases like NaOt-Bu can sometimes lead to decomposition of sensitive thiazole rings. | Switch to a weaker, non-nucleophilic base. Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium Carbonate (K₂CO₃) can be effective alternatives, especially for base-sensitive substrates.[10] |
| Low Conversion | Catalyst Poisoning: The amine substrate or impurities may be coordinating to the palladium center and inhibiting catalysis. | Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%). Ensure the amine is of high purity. For heterocyclic amines like carbazoles or indoles, specific conditions may be required.[2] |
Optimized Protocol: Buchwald-Hartwig Amination
Diagram: Buchwald-Hartwig Workflow
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
BrettPhos-Pd-G3 precatalyst (2-4 mol%)
-
LiHMDS (1.0 M in THF) (1.5 eq)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under a positive flow of Argon, add this compound, the amine (if solid), and the BrettPhos-Pd-G3 precatalyst to an oven-dried reaction vial.
-
Add anhydrous, degassed toluene.
-
If the amine is a liquid, add it at this stage via syringe.
-
Add the LiHMDS solution dropwise at room temperature.
-
Seal the vial tightly and heat to 100-110 °C with stirring.
-
Monitor reaction progress by LC-MS.
-
Upon completion, cool to room temperature and carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
FAQ 3: Can I perform a Sonogashira coupling on this substrate? The reaction is very slow and dominated by Glaser homocoupling.
Yes, but standard Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, amine base) are often problematic.[11] The low reactivity of the bromide requires higher temperatures, which promotes the undesirable copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[12]
The solution is to use a copper-free Sonogashira protocol . These methods rely on more active palladium catalysts that do not require a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[13][14]
Optimized Protocol: Copper-Free Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.5 eq)
-
[DTBNpP]Pd(crotyl)Cl precatalyst (or a similar monoligated Pd precatalyst) (2.5-5 mol%)[14]
-
Diisopropylethylamine (DIPEA) or Diisopropylamine (DIPA) (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst.
-
Seal the flask, evacuate, and backfill with Argon (repeat 3 times).
-
Under a positive flow of Argon, add this compound, degassed THF, the terminal alkyne, and the amine base.
-
Heat the mixture to 60 °C and stir. For very unreactive alkynes, the temperature can be increased to 80 °C.
-
Monitor the reaction by TLC or LC-MS. The absence of the characteristic Glaser dimer spot/peak is a good indicator of success.
-
Upon completion, cool the reaction, dilute with diethyl ether, and wash with 1M HCl (to remove the amine base), followed by water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
FAQ 4: Is it possible to generate an organometallic species via metal-halogen exchange? Standard Grignard formation and lithiation attempts have failed.
Direct insertion of magnesium is often difficult with electron-poor aryl halides.[15] Likewise, standard Br-Li exchange with n-BuLi at low temperatures can be slow and inefficient.[16][17] More reactive organolithiums or specialized conditions are required.
Strategy 1: Turbo-Grignard Formation (Halogen-Magnesium Exchange)
Instead of direct magnesium insertion, a halogen-magnesium exchange using a more reactive Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) is highly effective.[18] This exchange reaction proceeds under milder conditions than direct insertion.
Protocol: i-PrMgCl·LiCl Exchange
-
Dissolve this compound (1.0 eq) in anhydrous THF under Argon.
-
Cool the solution to 0 °C.
-
Slowly add a solution of i-PrMgCl·LiCl (1.1 eq, commercially available) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours. The formation of the thiazolyl Grignard reagent can be confirmed by quenching a small aliquot with D₂O and observing deuterium incorporation by mass spectrometry.
-
The resulting Grignard reagent can be used directly by adding an electrophile to the reaction mixture.
Strategy 2: Low-Temperature Bromine-Lithium Exchange
For Br-Li exchange, the more reactive tert-butyllithium (t-BuLi) is generally more effective than n-BuLi for unreactive bromides.[15][19] The reaction must be performed at very low temperatures to prevent side reactions.
Diagram: Metal-Halogen Exchange Pathways
Caption: Key methods for generating organometallics from the title compound.
Protocol: t-BuLi Exchange
-
Dissolve this compound (1.0 eq) in anhydrous THF under Argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of t-BuLi (1.1 eq, typically 1.7 M in pentane) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile slowly at -78 °C.
-
Allow the reaction to slowly warm to room temperature before quenching and performing an aqueous workup.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ethz.ch [ethz.ch]
- 16. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 17. ias.ac.in [ias.ac.in]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing impurities in the synthesis of 5-Bromo-2-(difluoromethyl)thiazole
Welcome to the technical support center for the synthesis of 5-Bromo-2-(difluoromethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities encountered during the synthesis of this important fluorinated heterocyclic building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound, while conceptually straightforward, can be prone to several side reactions and impurity-generating pathways. This section addresses the most common issues in a question-and-answer format.
Issue 1: Low Yield in Hantzsch Thiazole Synthesis
Question: I am attempting a Hantzsch synthesis to produce 2-(difluoromethyl)thiazole (a precursor to the target molecule) from a difluoromethyl-containing thioamide and a haloketone, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the Hantzsch synthesis of this particular scaffold can often be traced back to a few key factors related to the unique properties of the difluoromethyl group and the stability of the intermediates.
-
Causality: The electron-withdrawing nature of the difluoromethyl group can decrease the nucleophilicity of the sulfur in the thioamide starting material, slowing down the initial S-alkylation step of the Hantzsch reaction.[1][2] Furthermore, the stability of the hydroxythiazoline intermediate can be influenced by substituents, and its efficient dehydration to the aromatic thiazole is crucial for driving the reaction to completion.[3]
-
Troubleshooting Protocol:
-
Solvent Choice: Ensure you are using an appropriate solvent. Anhydrous ethanol or methanol are common choices that facilitate the reaction.[4] For less reactive substrates, higher boiling point solvents like isopropanol or even toluene can be beneficial to drive the reaction at elevated temperatures.
-
Reaction Temperature and Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the potentially slower reaction rate, an extended reaction time or an increase in temperature might be necessary.
-
pH Control: The Hantzsch synthesis can be sensitive to pH. While generally performed under neutral or slightly acidic conditions, the optimal pH can be substrate-dependent. If the reaction stalls, a small amount of a non-nucleophilic base (like pyridine or triethylamine) can be added to facilitate the final dehydration step. Conversely, acidic conditions can sometimes promote the cyclization.[5]
-
Starting Material Purity: Verify the purity of your starting materials, particularly the difluoromethylthioamide. Impurities in this starting material can significantly impact the yield.
Parameter Recommendation Rationale Solvent Anhydrous Ethanol, Methanol, Isopropanol Polar protic solvents facilitate the reaction steps. Higher boiling points for less reactive substrates. Temperature Reflux Provides the necessary activation energy for the reaction. Reaction Time Monitor by TLC/LC-MS until completion Ensures the reaction is not prematurely terminated. Additives Pyridine or Triethylamine (catalytic) if dehydration is slow Acts as a base to facilitate the elimination of water from the hydroxythiazoline intermediate. -
Issue 2: Formation of Regioisomeric and Over-Brominated Impurities During Bromination
Question: During the bromination of 2-(difluoromethyl)thiazole to obtain the 5-bromo product, I am observing the formation of multiple brominated species, including what I suspect is the 4-bromo isomer and a dibrominated product. How can I improve the regioselectivity and avoid over-bromination?
Answer: The regioselectivity of electrophilic bromination on the thiazole ring is highly dependent on the directing effects of the substituents and the reaction conditions. The difluoromethyl group at the 2-position is electron-withdrawing, which deactivates the ring towards electrophilic substitution. However, the lone pair of electrons on the sulfur atom directs electrophiles primarily to the C5 position.[6]
-
Causality: While the C5 position is electronically favored for bromination, harsh reaction conditions or an excess of the brominating agent can lead to substitution at the less favored C4 position and subsequent over-bromination to yield 4,5-dibromo-2-(difluoromethyl)thiazole.[7][8]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving bromination selectivity.
-
Detailed Protocol for Selective Bromination:
-
Choice of Brominating Agent: Instead of liquid bromine, which can be harsh, use N-Bromosuccinimide (NBS). NBS is a milder source of electrophilic bromine and often provides better regioselectivity.
-
Solvent: A polar aprotic solvent such as acetonitrile or dichloromethane is recommended.
-
Temperature Control: Cool the reaction mixture to 0°C or even lower before the dropwise addition of the brominating agent. This helps to control the reaction rate and minimize side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents.
-
Monitoring: Monitor the reaction closely by TLC or GC-MS to avoid the accumulation of over-brominated products. Quench the reaction as soon as the starting material is consumed.
-
Issue 3: Hydrolysis of the Difluoromethyl Group
Question: I have noticed the presence of an impurity that appears to be the 2-formylthiazole derivative in my product mixture, suggesting hydrolysis of the difluoromethyl group. Under what conditions does this occur and how can I prevent it?
Answer: The difluoromethyl group can be susceptible to hydrolysis, particularly under basic conditions, to yield a formyl group.
-
Causality: The C-F bonds in the difluoromethyl group can be labile, especially when adjacent to a heteroaromatic ring that can stabilize intermediates.[1][9] The presence of a strong base can initiate the hydrolysis process. This is a known reactivity pattern for α-difluoromethyl pyrroles and can be inferred for thiazoles as well.[1][9]
-
Prevention Strategies:
-
Avoid Strong Bases: During work-up and purification, avoid using strong aqueous bases like sodium hydroxide or potassium hydroxide for extended periods, especially at elevated temperatures. If a basic wash is necessary, use a milder base like sodium bicarbonate and minimize the contact time.
-
pH during Purification: When performing column chromatography, ensure the silica gel is neutral. If acidic or basic impurities are a concern, a pre-treatment of the silica gel might be necessary.
-
Storage: Store the final product and any intermediates under anhydrous and neutral conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected NMR and Mass Spectrometry signatures for this compound and its common impurities?
A1: The following table summarizes the key analytical data to aid in the identification of the target compound and potential impurities.
| Compound | Key ¹H NMR Signals (approx. ppm) | Key ¹⁹F NMR Signal (approx. ppm) | Mass Spectrometry (EI-MS) |
| This compound | 7.8 (s, 1H, thiazole-H), 6.8 (t, 1H, CHF₂) | -90 to -110 (d) | Molecular ion peak with a characteristic isotopic pattern for one bromine atom (M+ and M+2 peaks of roughly equal intensity).[10][11] |
| 4-Bromo-2-(difluoromethyl)thiazole | 7.5 (s, 1H, thiazole-H), 6.8 (t, 1H, CHF₂) | -90 to -110 (d) | Same mass as the 5-bromo isomer with the characteristic bromine isotopic pattern. |
| 4,5-Dibromo-2-(difluoromethyl)thiazole | 6.9 (t, 1H, CHF₂) | -90 to -110 (d) | Molecular ion peak with a characteristic isotopic pattern for two bromine atoms (M+, M+2, and M+4 peaks). |
| 2-Formyl-5-bromothiazole | 9.9 (s, 1H, CHO), 8.0 (s, 1H, thiazole-H) | N/A | Molecular ion peak corresponding to the hydrolyzed product. |
Q2: What are the most effective methods for purifying the final product?
A2: A combination of column chromatography and recrystallization is typically the most effective approach.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The polarity can be adjusted based on the separation of the impurities observed by TLC.
-
-
Recrystallization:
-
After column chromatography, recrystallization can be used to obtain a highly pure product.
-
Solvent Selection: A solvent system where the compound has good solubility at high temperatures and poor solubility at low temperatures is ideal. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes) can be effective.
-
Q3: Are there alternative synthetic routes to this compound that might avoid some of these impurity issues?
A3: Yes, an alternative approach is the direct C-H difluoromethylation of a pre-brominated thiazole. For instance, starting with 2,5-dibromothiazole, a selective metal-halogen exchange at the 2-position followed by quenching with a difluoromethyl source could be explored. Alternatively, direct photocatalytic C-H difluoromethylation of 5-bromothiazole could be a possibility, although this is a more modern and potentially less established method for this specific substrate. These alternative routes would present their own unique sets of potential impurities and would require careful optimization.
Conclusion
The synthesis of this compound requires careful control of reaction conditions to manage the formation of regioisomeric, over-brominated, and hydrolyzed impurities. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their final product. This technical support center is intended to be a living document; as new methods and insights emerge, it will be updated to reflect the state-of-the-art in the synthesis of this valuable compound.
References
- 1. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01441K [pubs.rsc.org]
- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 11. chemguide.co.uk [chemguide.co.uk]
Stability of 5-Bromo-2-(difluoromethyl)thiazole under different reaction conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Bromo-2-(difluoromethyl)thiazole. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insights into the stability and handling of this valuable building block. Our goal is to move beyond simple protocols and explain the chemical causality behind experimental choices, enabling you to troubleshoot effectively and optimize your synthetic routes.
Compound Overview
This compound (CAS No. 1785449-20-8) is a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery.[1][2] Its utility stems from the unique combination of three key structural features:
-
The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, which is a common scaffold in many biologically active compounds.[3][4] The ring's aromaticity and specific electronic properties influence its reactivity.[5]
-
The 5-Bromo Substituent: Provides a reactive handle for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[6][7]
-
The 2-(Difluoromethyl) Group: This moiety is a metabolically stable bioisostere for hydroxyl, thiol, or amine groups.[8] The CF₂H group can act as a lipophilic hydrogen bond donor, potentially enhancing target affinity and improving pharmacokinetic properties like cell membrane permeability.[8][9] It is generally more chemically resistant to defluorination under acidic and basic conditions than corresponding monofluorinated groups.[10]
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1785449-20-8 | [1][2] |
| Molecular Formula | C₄H₂BrF₂NS | [1] |
| Molecular Weight | 214.03 g/mol | [1] |
| Appearance | Varies (typically liquid or low-melting solid) | |
| Storage | 4°C, stored under an inert atmosphere (e.g., nitrogen) | [1] |
Troubleshooting & FAQs
This section addresses common questions and issues encountered during the use of this compound in various synthetic transformations.
FAQ 1: Stability Under Acidic and Basic Conditions
Question: I need to perform a reaction on another part of my molecule that requires either strong acid or strong base. How stable is the this compound core under these conditions?
Answer & Troubleshooting Guide:
The stability of the molecule is dictated by its two main components: the thiazole ring and the difluoromethyl group.
-
Difluoromethyl (CF₂H) Group: The CF₂H group is known for its high chemical stability and resistance to defluorination under both acidic and basic conditions, a property that makes it valuable in drug design.[9][10] Significant degradation of this group is unlikely under typical synthetic conditions.
-
Bromothiazole Ring: The thiazole ring itself is a relatively stable aromatic system.[11] However, extreme pH conditions can lead to potential degradation pathways.
-
Strong Acidic Conditions: Protonation will occur at the ring nitrogen (N3).[11] While this generally doesn't lead to ring opening, prolonged heating in strong, non-aqueous acids could potentially lead to side reactions or decomposition. Hydrolysis of downstream functional groups is a more common issue than the degradation of the core itself.
-
Strong Basic Conditions (e.g., NaOH, KOH): The primary concern is the potential for nucleophilic aromatic substitution of the bromine atom, especially at elevated temperatures, which could lead to the corresponding 5-hydroxythiazole derivative. The proton at the C2 position of some thiazoles can be acidic, but the presence of the electron-withdrawing CF₂H group makes this less of a concern here.[4]
-
Recommendations & Protocol for Stability Testing:
If you must use harsh pH conditions, we strongly recommend running a small-scale stability test first.
Experimental Protocol: Small-Scale Stability Test
-
Setup: In separate vials, dissolve a small amount (e.g., 5-10 mg) of this compound in the proposed reaction solvent.
-
Reagent Addition: To respective vials, add the acid (e.g., 1M HCl in dioxane) or base (e.g., 2M NaOH in H₂O/THF) that you plan to use.
-
Reaction Conditions: Stir the mixtures under the same temperature and time parameters as your planned reaction.
-
Monitoring: At regular intervals (e.g., 1h, 4h, 12h), take an aliquot from each vial. Quench appropriately (e.g., neutralize with NaHCO₃ for the acid test, NH₄Cl for the base test).
-
Analysis: Extract the compound with a suitable organic solvent (e.g., ethyl acetate) and analyze the organic layer by TLC and LC-MS against a standard of the starting material. Look for the appearance of new spots or peaks, which would indicate degradation.
FAQ 2: Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction with this compound is giving low yields or failing completely. What are the common causes and how can I fix it?
Answer & Troubleshooting Guide:
This is the most common application for this building block, and challenges often arise from the inherent properties of the thiazole ring. The sulfur atom in the thiazole can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[12]
dot
References
- 1. chemscene.com [chemscene.com]
- 2. Thiazole, 2-bromo-5-(difluoromethyl)- | 1785449-20-8 [chemicalbook.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuey.net [kuey.net]
- 6. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions Involving 5-Bromo-2-(difluoromethyl)thiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-(difluoromethyl)thiazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of reactions involving this versatile building block. The electron-withdrawing nature of the difluoromethyl group and the inherent reactivity of the thiazole ring can present unique challenges. This resource is designed to help you anticipate and address common issues, particularly the formation of unwanted byproducts.
Troubleshooting Guide: Common Byproducts in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are pivotal for the functionalization of this compound. However, the success of these transformations often hinges on mitigating the formation of byproducts. This section details common issues and their solutions for Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forging new carbon-carbon bonds. When using this compound, you may encounter the following byproducts:
-
Protodebromination: Formation of 2-(difluoromethyl)thiazole.
-
Homocoupling: Dimerization of the boronic acid or this compound.
-
Protodeboronation: Loss of the boronic acid functional group from your coupling partner.[1]
Table 1: Troubleshooting Byproducts in Suzuki-Miyaura Coupling
| Byproduct | Likely Causes | Mitigation Strategies |
| 2-(difluoromethyl)thiazole (Protodebromination) | 1. Presence of protic impurities (e.g., water, alcohols) in the solvent. 2. Use of certain bases (e.g., hydroxides) that can promote protonolysis. 3. Inefficient transmetalation leading to the persistence of the organopalladium intermediate. | 1. Use anhydrous and thoroughly degassed solvents. 2. Employ non-hydroxide bases such as K₃PO₄ or Cs₂CO₃. 3. Optimize the ligand to accelerate the cross-coupling pathway. Bulky, electron-rich phosphine ligands can be effective. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture, which can promote the oxidative homocoupling of the boronic acid. 2. Inefficient oxidative addition of the palladium catalyst to the bromothiazole. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar). 2. Use a pre-catalyst or an efficient catalyst system to ensure rapid oxidative addition. |
| Protodeboronation of Coupling Partner | 1. Harsh reaction conditions (high temperature, prolonged reaction time). 2. Use of strongly basic or aqueous conditions, especially with sensitive heteroaryl boronic acids.[1] | 1. Use the mildest effective temperature and monitor the reaction to avoid unnecessarily long reaction times. 2. Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which can be more stable.[2] 3. Employ anhydrous conditions where possible. |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a powdered anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., dioxane, toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Points of Byproduct Formation
Caption: Suzuki cycle with byproduct pathways.
Stille Coupling
The Stille coupling offers an alternative for C-C bond formation, particularly when the corresponding boronic acids are unstable. Key byproducts to monitor include:
-
Homocoupling: Dimerization of the organostannane reagent.[3]
-
Protodebromination: Formation of 2-(difluoromethyl)thiazole.
-
Stannane Residues: Difficulty in removing tin-containing byproducts.
Table 2: Troubleshooting Byproducts in Stille Coupling
| Byproduct | Likely Causes | Mitigation Strategies |
| Homocoupling of Organostannane | 1. Reaction of the organostannane with the Pd(II) precatalyst before oxidative addition. 2. Radical-mediated pathways involving the Pd(0) catalyst.[3] | 1. Use a Pd(0) source directly or ensure rapid reduction of the Pd(II) precatalyst. 2. Additives such as Cu(I) salts can sometimes suppress homocoupling. |
| 2-(difluoromethyl)thiazole (Protodebromination) | 1. Presence of acidic or protic impurities. 2. Slow transmetalation relative to competing pathways. | 1. Ensure anhydrous and deoxygenated conditions. 2. Use of additives like LiCl can accelerate the catalytic cycle. 3. The choice of ligand can significantly impact the relative rates of the catalytic steps. |
| Stannane Residues in Product | 1. Incomplete reaction. 2. Formation of non-polar tin byproducts that are difficult to separate chromatographically. | 1. Drive the reaction to completion by optimizing conditions. 2. Employ a fluoride workup (e.g., aqueous KF) to precipitate tin byproducts as insoluble organotin fluorides. |
Diagram 2: Stille Coupling Cycle and Byproduct Mitigation
Caption: Stille cycle with byproduct considerations.
Buchwald-Hartwig Amination
This reaction is crucial for synthesizing N-aryl thiazoles. Due to the electron-deficient nature of the this compound, the oxidative addition step is generally favorable. However, other issues can arise:
-
Hydrodehalogenation (Protodebromination): Formation of 2-(difluoromethyl)thiazole.
-
Catalyst Deactivation: The nitrogen atom of the thiazole ring or the amine coupling partner can coordinate to the palladium center and inhibit catalysis.
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, this can be a competing pathway.
Table 3: Troubleshooting Byproducts in Buchwald-Hartwig Amination
| Byproduct/Issue | Likely Causes | Mitigation Strategies |
| 2-(difluoromethyl)thiazole (Hydrodehalogenation) | 1. Competitive reaction pathway, especially with primary amines. 2. Presence of water or other protic sources. 3. Inefficient reductive elimination. | 1. Use bulky phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) which can promote reductive elimination over hydrodehalogenation.[4] 2. Ensure anhydrous conditions. |
| Catalyst Deactivation | 1. Coordination of the thiazole nitrogen or the product amine to the palladium center. | 1. The use of bulky ligands can disfavor the binding of the heterocycle to the metal center. 2. Careful optimization of catalyst loading is important. |
| β-Hydride Elimination | 1. Occurs from the palladium-amide intermediate when the amine has accessible β-hydrogens. | 1. Employing bulky ligands can sterically hinder the formation of the required conformation for β-hydride elimination.[4] |
Frequently Asked Questions (FAQs)
Q1: The difluoromethyl group on my thiazole seems to be unstable under the reaction conditions. What could be happening?
A1: While the C-F bonds are generally strong, the difluoromethyl group's stability can be compromised under certain conditions, particularly in the presence of strong bases and nucleophiles. Hydrolysis of the difluoromethyl group to a formyl group is a potential, though less common, side reaction. This is more likely to occur if there are protic sources in the reaction mixture and a strong base is used at elevated temperatures. To mitigate this, ensure strictly anhydrous conditions and consider using a milder base if possible. The stability of a difluoromethyl group on a pyrrole ring has been shown to be dependent on the electronic nature of the ring, with electron-withdrawing groups potentially accelerating hydrolysis under certain conditions.[4] A similar effect could be at play with the thiazole ring.
Q2: I am seeing a significant amount of starting material remaining even after prolonged reaction times. What should I investigate first?
A2: Incomplete conversion is a common issue. Here is a checklist of potential causes and solutions:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are not degraded. Use a fresh batch or a more robust pre-catalyst.
-
Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.
-
Solubility: Poor solubility of any of the reactants can hinder the reaction. Screen different solvents to ensure all components are well-dissolved at the reaction temperature.
-
Base Strength: The base may not be strong enough to facilitate the catalytic cycle efficiently. For Suzuki reactions, ensure the base is adequate to form the boronate. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.
Q3: How do I choose the right phosphine ligand for my reaction?
A3: The choice of ligand is critical and often substrate-dependent. Here are some general guidelines:
-
Electron-rich and bulky ligands (e.g., trialkylphosphines, biarylphosphines like XPhos, SPhos, RuPhos) are generally good for promoting the oxidative addition of less reactive aryl halides and for accelerating reductive elimination, which can help minimize side reactions like β-hydride elimination and protodehalogenation.[5]
-
Bidentate ligands (e.g., dppf, Xantphos) can offer greater stability to the catalytic complex and are sometimes beneficial in preventing catalyst decomposition.
-
For challenging substrates, it is often necessary to screen a panel of ligands to identify the optimal choice for your specific transformation.
Q4: Can the position of the bromo and difluoromethyl groups on the thiazole ring influence reactivity?
A4: Absolutely. The electronic environment of the C-Br bond at the 5-position is influenced by the electron-withdrawing difluoromethyl group at the 2-position. This electronic effect generally makes the 5-position more susceptible to oxidative addition by the palladium catalyst, which is favorable for cross-coupling reactions. However, the specific electronic and steric environment can also influence the rates of competing side reactions.
Q5: What are the best practices for setting up these cross-coupling reactions to ensure reproducibility?
A5: Reproducibility is key in research and development. Follow these best practices:
-
High-Purity Reagents: Use reagents of the highest possible purity. Impurities can inhibit the catalyst or lead to side reactions.
-
Strictly Anhydrous and Inert Conditions: Moisture and oxygen are detrimental to many palladium-catalyzed reactions. Use oven-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas.
-
Consistent Procedure: Follow a consistent and well-documented procedure for reagent addition and reaction setup.
-
Effective Stirring: Ensure efficient mixing, especially in heterogeneous reaction mixtures, to facilitate mass transport.
References
Improving regioselectivity in reactions with 5-Bromo-2-(difluoromethyl)thiazole
A Guide to Improving Regioselectivity in Synthetic Reactions
Welcome to the Technical Support Center for 5-Bromo-2-(difluoromethyl)thiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. The inherent reactivity of the thiazole ring, influenced by the bromine and difluoromethyl substituents, presents unique challenges and opportunities in achieving desired regioselectivity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic strategies.
Understanding the Reactivity of this compound
The regiochemical outcome of reactions with this compound is dictated by the electronic and steric properties of the molecule. The electron-withdrawing nature of the difluoromethyl group at the C2 position and the bromine atom at the C5 position significantly influences the acidity of the C4-H bond and the susceptibility of the C-Br bond to oxidative addition or metal-halogen exchange.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the functionalization of this compound, providing explanations and actionable solutions.
Issue 1: Poor Regioselectivity in Metal-Halogen Exchange Reactions
Question: I am attempting a metal-halogen exchange on this compound using n-butyllithium (n-BuLi) to generate the 5-lithiated species for subsequent reaction with an electrophile. However, I am observing a mixture of products, suggesting competing reactions. What is happening and how can I improve the selectivity?
Answer:
This is a frequent challenge stemming from the reactivity of the thiazole ring. While the C5-Br bond is the primary target for metal-halogen exchange, the electron-withdrawing difluoromethyl group at C2 increases the acidity of the C4-H proton.[1] This can lead to a competing deprotonation at the C4 position by strong organolithium bases like n-BuLi, resulting in a mixture of 5-lithiated and 4-lithiated intermediates.
Causality and Strategic Solutions:
-
Kinetic vs. Thermodynamic Control: Lithium-halogen exchange is typically a very fast, kinetically controlled process.[2] However, if the exchange is slow or reversible, the thermodynamically more stable 4-lithiated species (due to stabilization by the adjacent sulfur and nitrogen atoms) can form.
-
Choice of Base: The reactivity of the organolithium reagent is critical. More reactive bases like tert-butyllithium (t-BuLi) can favor the faster metal-halogen exchange over deprotonation.[3] However, t-BuLi can also be less selective and may require careful temperature control.
-
Temperature: Performing the reaction at very low temperatures (e.g., -78 °C to -100 °C) is crucial to suppress the competing deprotonation pathway.[4] At these temperatures, the rate of metal-halogen exchange is significantly faster than deprotonation.
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard. The addition of chelating agents like tetramethylethylenediamine (TMEDA) can sometimes accelerate metal-halogen exchange but may also enhance deprotonation in certain cases.
-
Alternative Reagents: Consider using magnesium-based reagents for the metal-halogen exchange. Reagents like isopropylmagnesium chloride (i-PrMgCl) or "Turbo-Grignard" (i-PrMgCl·LiCl) can offer higher selectivity for the C-Br bond exchange over C-H deprotonation.[3][5]
Troubleshooting Workflow for Metal-Halogen Exchange:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Issue 2: Low Yields and Side Products in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am getting low yields of the desired 5-aryl product and observing debromination and homocoupling of the boronic acid. How can I optimize this reaction?
Answer:
Low yields and side reactions in Suzuki-Miyaura couplings involving electron-deficient heteroaryl halides are common. The key is to select the right combination of palladium catalyst, ligand, and base to promote the desired catalytic cycle while minimizing unwanted pathways.
Factors Influencing Suzuki-Miyaura Coupling Efficiency:
| Parameter | Recommended Conditions & Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or modern Buchwald/Fu precatalysts (e.g., XPhos Pd G2/G3). These are effective for cross-coupling with heteroaryl halides.[6][7] Pd(OAc)₂ can also be used but often requires a phosphine ligand. |
| Ligand | Electron-rich and bulky phosphine ligands like XPhos, SPhos, or DavePhos can accelerate the rate-limiting oxidative addition and reductive elimination steps.[7] For some substrates, ligand-free conditions might work, but this is less common for electron-deficient systems.[8] |
| Base | A moderately strong base is usually required. K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices. Stronger bases can lead to decomposition of the boronic acid. The choice of base can also influence the rate of transmetalation. |
| Solvent | A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | Reactions are often heated (80-110 °C) to drive the reaction to completion. Microwave irradiation can sometimes improve yields and reduce reaction times.[7] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, the ligand.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture at the desired temperature (e.g., 90 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 3: Difficulty in Achieving C4-Functionalization
Question: I want to introduce a substituent at the C4 position of the 2-(difluoromethyl)thiazole core. Given the reactivity at C5 (via the bromo group) and the potential for lithiation at C2 in the absence of a substituent, how can I selectively functionalize the C4 position?
Answer:
Direct and selective functionalization of the C4 position is challenging but can be achieved through C-H activation strategies. These methods avoid the need for pre-functionalization and can offer high regioselectivity under the right conditions.
Strategies for C4-Functionalization:
-
Directed C-H Activation: While the thiazole nitrogen can direct some C-H activation reactions to the C2 position, and the sulfur can influence the C5 position, specific directing groups can be installed to favor C4 functionalization. However, this often requires additional synthetic steps.
-
Palladium-Catalyzed Direct Arylation: Under certain conditions, direct arylation can be guided to the C4 position. The regioselectivity of these reactions is highly dependent on the catalyst, ligands, and directing groups present on the coupling partner.[9][10]
-
Sequential Functionalization: A more reliable approach is a multi-step sequence:
-
Protect/Functionalize C5: Start with a Suzuki coupling or another cross-coupling reaction at the C5 position to install a desired group.
-
C4-Lithiation/Deprotonation: With the C5 position blocked, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used to selectively deprotonate the C4 position.[11] The resulting 4-lithiated species can then be trapped with an electrophile.
-
C-H Activation and Sequential Functionalization Pathway:
Caption: A sequential pathway for achieving C4 functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. ethz.ch [ethz.ch]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 10. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 5-Bromo-2-(difluoromethyl)thiazole Cross-Coupling
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-(difluoromethyl)thiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this unique substrate. Here, we provide field-proven insights, troubleshooting workflows, and detailed protocols in a direct question-and-answer format.
Understanding the Substrate: Why is this compound Challenging?
The chemical structure of this compound presents a unique combination of electronic and steric properties that require careful consideration during catalyst selection and reaction optimization.
-
Electron-Deficient Heterocycle: The thiazole ring is an electron-deficient aromatic system. The addition of a strongly electron-withdrawing difluoromethyl (CF₂H) group at the 2-position further depletes the ring of electron density.[1] This electronic nature significantly impacts the key steps of the palladium catalytic cycle. While oxidative addition at the C-Br bond is generally facilitated by electron deficiency, the subsequent reductive elimination step to form the product can become sluggish.[2][3]
-
Catalyst Inhibition: The nitrogen and sulfur atoms within the thiazole ring can act as Lewis bases and coordinate to the palladium catalyst. This coordination can inhibit catalytic activity by occupying sites necessary for the cross-coupling cycle to proceed. This is a known challenge when working with coordinating heterocycles.[4]
-
Side Reactions: Electron-deficient heteroaryl halides are particularly susceptible to side reactions such as hydrodehalogenation, where the bromine atom is replaced by hydrogen.[5] This is often mediated by palladium-hydride (Pd-H) species that can form under certain reaction conditions.
The following sections provide tailored guidance for the most common cross-coupling reactions used with this substrate: Suzuki-Miyaura, Buchwald-Hartwig Amination, and Sonogashira coupling.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. However, coupling electron-deficient heteroaryl halides like this compound requires specialized catalyst systems.
Suzuki Coupling: Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best suited for this substrate? A1: For challenging electron-deficient substrates, pre-formed palladium(II) precatalysts complexed with bulky, electron-rich phosphine ligands are highly recommended.[6] Catalysts like Pd(dppf)Cl₂ or modern Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are designed to readily form the active Pd(0) species and promote the difficult reductive elimination step.[7][8][9] Standard catalysts like Pd(PPh₃)₄ may be less effective and lead to lower yields or catalyst decomposition.[7]
Q2: How does the choice of base impact the reaction? A2: The base plays a critical role in the transmetalation step. For electron-deficient boronic acids, a stronger base is often needed to facilitate the formation of the more nucleophilic boronate species.[6] Inorganic bases like K₃PO₄ or Cs₂CO₃ are generally more effective than weaker bases like K₂CO₃.[5][6] However, excessively strong bases like alkoxides should be used with caution as they can promote side reactions.
Q3: What is the most common cause of low yield or reaction failure? A3: The most frequent issue is a slow or stalled transmetalation or reductive elimination step.[5][6] This can be caused by an inappropriate ligand, a base that is too weak, or sub-optimal reaction temperature. Catalyst decomposition, indicated by the formation of palladium black, is also a common failure mode.[2][10]
Suzuki Coupling: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Slow Reductive Elimination: The electron-withdrawing nature of the substrate hinders the final step. 2. Poor Catalyst Activity: The chosen Pd/ligand system is not active enough. 3. Inefficient Transmetalation: The boronic acid is not being transferred to the palladium center effectively. | 1. Switch to a Bulky, Electron-Rich Ligand: Use Buchwald ligands like SPhos or XPhos to accelerate reductive elimination.[5] 2. Use a More Active Precatalyst: Employ a modern palladacycle precatalyst (e.g., G3 or G4 type) for reliable generation of the active Pd(0) species.[6][9] 3. Use a Stronger Base: Change from K₂CO₃ to K₃PO₄ or Cs₂CO₃. Consider adding a small amount of water (e.g., 5-10 eq) if using an anhydrous solvent system with K₃PO₄, as this can facilitate base dissolution and activity.[2] |
| Significant Hydrodehalogenation (Loss of Bromine) | 1. Formation of Pd-H Species: The base or solvent (e.g., residual alcohol) is reacting with the palladium complex. 2. Slow Coupling Kinetics: The desired coupling is slow, allowing the side reaction to dominate. | 1. Optimize the Base: Avoid strong alkoxide bases. K₃PO₄ is often a good choice.[5] 2. Use Aprotic Solvents: Switch to solvents like dioxane, toluene, or THF to minimize potential hydride sources.[5] 3. Increase Reaction Rate: Use a more active ligand/catalyst system (see above) and consider a moderate increase in temperature to favor the desired cross-coupling pathway. |
| Reaction Stalls / Formation of Palladium Black | 1. Catalyst Decomposition: The Pd(0) species is unstable under the reaction conditions. 2. Oxygen Contamination: Residual oxygen can lead to catalyst oxidation and decomposition. | 1. Use a More Robust Ligand: Bulky biarylphosphine ligands stabilize the Pd(0) center and prevent aggregation.[6] 2. Ensure Rigorous Degassing: Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon/Nitrogen) for an extended period.[6][10] |
General Protocol for Suzuki-Miyaura Coupling
This is a starting point; optimization is crucial for new substrates.
-
Setup: To a flame-dried Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, to a concentration of 0.1–0.2 M with respect to the limiting reagent).
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block. Stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow: Suzuki Coupling
Caption: Troubleshooting decision tree for Suzuki coupling.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pivotal reaction for forming C–N bonds, essential in pharmaceutical and materials science.[11][12] Coupling with coordinating, electron-deficient heterocycles like this compound requires careful selection of the catalyst system to achieve high efficiency.[4]
Buchwald-Hartwig: Frequently Asked Questions (FAQs)
Q1: What are the best ligands for the amination of this substrate? A1: Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are the state-of-the-art for this transformation.[13][14] Ligands such as XPhos, SPhos, and BrettPhos are highly effective.[14][15] BrettPhos is often a good choice for coupling primary amines.[15] For particularly challenging substrates, N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[4]
Q2: Which base should I choose? A2: Strong, non-nucleophilic bases are required. Sodium or lithium alkoxides (e.g., NaOt-Bu, LiOt-Bu) are most common.[16] Lithium bis(trimethylsilyl)amide (LiHMDS) is another excellent choice, especially when base-sensitive functional groups are present.[15] Inorganic bases like K₃PO₄ or Cs₂CO₃ are generally not strong enough for most Buchwald-Hartwig aminations.
Q3: Can I couple both primary and secondary amines? A3: Yes, but the optimal ligand may differ. While ligands like XPhos are broadly applicable, some have been specifically designed to favor certain amine classes. For instance, BrettPhos shows excellent performance for primary amines, while other ligands might be better suited for sterically hindered secondary amines.[15] A screening of a few different ligands is often a worthwhile endeavor.[11][16]
Buchwald-Hartwig: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Catalyst Inhibition: The thiazole nitrogen is coordinating to the palladium, preventing catalysis. 2. Insufficient Base Strength: The amine is not being deprotonated efficiently. 3. Slow Reductive Elimination: The final C-N bond-forming step is the rate-limiting step. | 1. Use a Bulkier Ligand: A sterically demanding ligand like XPhos or a large NHC can disfavor substrate coordination and create a more active catalytic species.[4][13] 2. Switch to a Stronger Base: If using a weaker alkoxide, switch to NaOt-Bu or LiHMDS. Ensure the base is fresh and anhydrous. 3. Screen Ligands: The electronic and steric properties of the ligand directly influence reductive elimination. A small screen of 2-3 different Buchwald-type ligands can often identify a more efficient system.[14][16] |
| Amine Decomposition | 1. Reaction Temperature is Too High: Some amines, particularly electron-rich or complex ones, can degrade at elevated temperatures. | 1. Use a More Active Catalyst System: Employing a highly active catalyst (e.g., a G4 precatalyst with a ligand like tBuXPhos) may allow the reaction to proceed at a lower temperature. 2. Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| No Reaction with Aryl Halide | 1. Poor Precatalyst Activation: The Pd(II) precatalyst is not being reduced to the active Pd(0) species. | 1. Ensure Proper Conditions: The amine itself typically reduces the precatalyst. Ensure all reagents are pure. 2. Switch to a Pd(0) Source: As a diagnostic tool, you could try a Pd(0) source like Pd₂(dba)₃ with the appropriate ligand, though modern precatalysts are generally more reliable.[16] |
General Protocol for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., SPhos Pd G3, 1–4 mol%) and the ligand (if not using a precatalyst) to a flame-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.1–1.3 equiv), and the base (e.g., NaOt-Bu, 1.2–1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to a concentration of 0.1–0.2 M).
-
Reaction: Seal the vessel and heat with vigorous stirring to the desired temperature (typically 80–110 °C).
-
Monitoring & Workup: Follow steps 5-7 as described in the Suzuki protocol.
Catalytic Cycle Visualization
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Section 3: Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes by coupling terminal alkynes with aryl halides. The reaction is notoriously sensitive to catalyst conditions, especially when dealing with challenging substrates.
Sonogashira: Frequently Asked Questions (FAQs)
Q1: Is a copper co-catalyst necessary? A1: Not always. While the classic Sonogashira protocol uses a copper(I) salt (typically CuI) as a co-catalyst, its presence often leads to a problematic side reaction: the homocoupling of the terminal alkyne (Glaser coupling).[10][17] For many modern applications, especially in pharmaceutical synthesis where metal contamination is a concern, copper-free protocols are preferred.[18][19] These systems rely on highly active palladium/phosphine ligand complexes and typically use an organic amine base as both the base and solvent.
Q2: How can I prevent Glaser homocoupling? A2: The primary cause of Glaser coupling is the presence of oxygen when using a copper co-catalyst.[10] The most effective preventative measures are:
-
Rigorous Anaerobic Conditions: Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.[17]
-
Adopt a Copper-Free Protocol: This is the most reliable way to eliminate the issue.[18][19]
Q3: My reaction mixture turns black and stalls. What happened? A3: This indicates the decomposition of your Pd(0) catalyst into palladium black.[10][20] This can be caused by high temperatures, the presence of oxygen, or using a ligand (like PPh₃) that is not robust enough to stabilize the catalyst throughout the reaction with this specific substrate.
Sonogashira Coupling: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product | 1. Catalyst Deactivation: The Pd(0) species has precipitated as Pd black. 2. Slow Oxidative Addition: The C-Br bond is not reacting with the Pd(0) center. | 1. Ensure Strict Anaerobic Conditions: Improve degassing of solvents. Use fresh, high-quality catalyst.[10] 2. Switch to a More Robust Ligand: Instead of PPh₃, try a bulkier, electron-rich phosphine like P(t-Bu)₃ or a Buchwald-type ligand.[10] 3. Increase Temperature: Less reactive bromides often require heating, but monitor closely for decomposition.[10][17] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Oxygen Contamination (Copper-Catalyzed): O₂ is promoting the Cu-mediated dimerization. 2. Reaction Conditions Favor Homocoupling. | 1. Improve Anaerobic Technique: Use freeze-pump-thaw cycles for degassing. Maintain a positive inert gas pressure.[17] 2. Switch to a Copper-Free Protocol: This is the most effective solution. Use a system like Pd(OAc)₂/SPhos with an amine base like diisopropylamine (DIPA).[18] |
| Reaction is Sluggish | 1. Insufficient Base: The terminal alkyne is not being fully deprotonated. 2. Low Temperature: The reaction requires thermal energy to overcome activation barriers. | 1. Use Excess Amine Base: Ensure the amine base (e.g., TEA, DIPA) is used in large excess or as the solvent.[10] 2. Gently Heat the Reaction: Increase the temperature to 40–60 °C. For challenging substrates, temperatures up to 80 °C may be needed, but this increases the risk of catalyst decomposition.[10] |
General Protocol for Copper-Free Sonogashira Coupling
-
Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2–5 mol%).[18]
-
Reagent Addition: Add the terminal alkyne (1.2–1.5 equiv).
-
Solvent/Base Addition: Add anhydrous, degassed amine base (e.g., triethylamine or diisopropylamine) as the solvent (0.1–0.5 M).
-
Reaction: Stir the reaction at room temperature or heat as required (e.g., 40–80 °C).
-
Monitoring & Workup: Follow steps 5-7 as described in the Suzuki protocol, typically involving removal of the amine solvent under vacuum and then proceeding with aqueous workup.
References
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
Technical Support Center: Photo-degradation Studies of 5-Bromo-2-(difluoromethyl)thiazole Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the photo-degradation studies of compounds containing the 5-Bromo-2-(difluoromethyl)thiazole moiety. This guide is designed to provide in-depth, practical, and scientifically grounded assistance to navigate the complexities of photo-stability testing.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise when planning and executing photo-degradation studies.
Q1: Why is photo-stability testing critical for compounds containing a this compound moiety?
A1: Photo-stability testing is a crucial component of drug development, mandated by regulatory agencies like the FDA and EMA.[1] For compounds featuring the this compound scaffold, this testing is particularly important due to the presence of several photo-labile structural alerts. The carbon-bromine bond can be susceptible to homolytic cleavage upon UV irradiation, initiating radical-driven degradation pathways. Furthermore, the thiazole ring, a heterocyclic aromatic system, can absorb UV radiation and participate in photochemical reactions. The difluoromethyl group can also influence the electronic properties of the molecule and its subsequent stability. Forced degradation studies, including photo-stability, help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][3]
Q2: What are the primary regulatory guidelines I should follow for photo-stability testing?
A2: The primary regulatory guideline for photo-stability testing is the ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products.[4][5][6] This guideline outlines the recommended light sources, exposure levels, and procedures for both forced degradation and confirmatory studies.[7] It specifies a minimum exposure of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[8]
Q3: What is the difference between forced degradation and confirmatory photo-stability studies?
A3: Forced degradation studies are conducted to intentionally degrade the compound under more severe conditions than those expected during normal handling and storage.[2] The goal is to generate degradation products to develop and validate stability-indicating analytical methods.[1][9] These studies are typically performed in the early stages of drug development.[2] Confirmatory studies, on the other hand, are performed on the drug substance and product in their proposed packaging to evaluate their photo-stability under standardized conditions that mimic real-world exposure.[7]
Q4: What initial steps should I take before starting a photo-degradation experiment?
A4: Before initiating a photo-degradation study, it is essential to:
-
Characterize the compound's UV-Vis absorption spectrum: This will help identify the wavelengths of light the compound absorbs, which is crucial for selecting the appropriate light source and understanding its potential for direct photo-degradation.
-
Develop a preliminary stability-indicating analytical method: A robust analytical method, typically HPLC with UV or MS detection, is necessary to separate the parent compound from its potential degradation products and accurately quantify them.[10]
-
Ensure the purity of the starting material: Any impurities present in the initial sample could interfere with the analysis of degradation products.
Q5: Should I conduct photo-degradation studies in solution or in the solid state?
A5: It is recommended to perform photo-degradation studies in both the solution and solid states.[7] Solution-state studies can reveal degradation pathways that may not be observed in the solid state and are relevant for liquid formulations. Solid-state studies are crucial for understanding the stability of the drug substance and solid dosage forms. The choice of solvent for solution-state studies is critical, as it can influence the degradation pathway.[11] Inert solvents like acetonitrile or water are commonly used.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your photo-degradation experiments.
Issue 1: No or very little degradation is observed after exposure to the light source.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Light Exposure | Verify the output of your light source using a calibrated radiometer or actinometer. Ensure the total exposure meets or exceeds the ICH Q1B guidelines (1.2 million lux hours visible, 200 W h/m² UVA).[8] | The extent of photo-degradation is directly proportional to the number of photons absorbed by the sample. Insufficient light energy will result in a low quantum yield of degradation.[12] |
| Compound has low absorbance in the emission range of the lamp | Review the compound's UV-Vis spectrum and the spectral output of the light source. If there is a mismatch, consider using a different light source with a more appropriate emission spectrum. | For direct photo-degradation to occur, the compound must absorb the light emitted by the source.[13] |
| "Light Shielding" by the sample or container | For solid samples, use a thin, uniform layer to minimize self-shielding. For solutions, ensure the concentration is not too high, which can cause the outer layer of the solution to absorb all the light. Use quartz or borosilicate glass containers that are transparent in the UV region.[14] | If the light cannot penetrate the sample, only the surface molecules will be exposed, leading to an underestimation of the compound's photo-lability. |
| High intrinsic photo-stability of the compound | Increase the intensity or duration of light exposure in a forced degradation study to see if degradation can be induced.[11] | Some molecules are inherently more resistant to photo-degradation due to their electronic structure and the efficiency of non-radiative decay pathways that dissipate the absorbed energy without causing chemical change. |
Issue 2: The extent of degradation is too high (>20%) and multiple, poorly resolved peaks are observed in the chromatogram.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Excessive Light Exposure | Reduce the duration of light exposure or the intensity of the light source. A degradation of 5-20% is generally considered appropriate for forced degradation studies.[15] | Excessive degradation can lead to the formation of secondary and tertiary degradation products, making it difficult to identify the primary degradation pathway and develop a robust stability-indicating method.[9] |
| Inadequate Analytical Method | Optimize the HPLC method. This may involve changing the column, mobile phase composition, gradient, or detector settings to improve the resolution and separation of the degradation products. | A well-developed stability-indicating method is essential to accurately separate and quantify all significant degradation products from the parent compound and from each other.[3] |
| Reactive Solvent or Excipients | If in solution, try a different, more inert solvent. If in a formulation, investigate the photo-stability of the excipients and their potential interactions with the drug substance. | The solvent or excipients can act as photosensitizers or can themselves degrade to form reactive species that then degrade the active pharmaceutical ingredient (API).[16] |
Issue 3: Inconsistent or irreproducible results between experiments.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Fluctuations in Light Source Intensity or Temperature | Use a stabilized power supply for the lamp and monitor the light output.[17] Control the temperature of the sample chamber, as heat can also contribute to degradation.[11] Include a dark control sample in each experiment to differentiate between thermal and photo-degradation.[18] | Consistent experimental conditions are paramount for reproducible results. Both light and heat can provide the activation energy for degradation reactions. |
| Inconsistent Sample Preparation | Standardize the sample preparation procedure, including the amount of sample, solvent volume (for solutions), and sample presentation to the light source.[17] | Variations in sample preparation can lead to differences in light exposure and degradation rates. |
| Changes in the Analytical Method Performance | Perform a system suitability test before each analytical run to ensure the HPLC system is performing consistently. | Changes in column performance, detector response, or mobile phase composition can lead to variability in the analytical results. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for a Forced Photo-degradation Study
This protocol provides a step-by-step guide for conducting a forced photo-degradation study in both solution and solid states.
-
Sample Preparation:
-
Solid State: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and spread it as a thin, even layer in a chemically inert and transparent container (e.g., a quartz dish).[7]
-
Solution State: Prepare a solution of the compound in a suitable inert solvent (e.g., acetonitrile, water, or a mixture) at a known concentration (e.g., 0.1-1 mg/mL).[15] Transfer the solution to a transparent container (e.g., a quartz cuvette or vial).
-
-
Dark Control: Prepare a corresponding set of "dark control" samples by wrapping the containers in aluminum foil to protect them from light.[18]
-
Exposure: Place the samples and the dark controls in a photo-stability chamber equipped with a light source that complies with ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[7]
-
Monitoring: Expose the samples to a controlled dose of light. It is advisable to withdraw samples at various time points to monitor the progress of degradation.
-
Sample Analysis:
-
Solid Samples: Dissolve the exposed solid sample in a suitable solvent to a known concentration.
-
All Samples: Analyze the exposed samples and the dark controls using a validated stability-indicating HPLC method.[10]
-
-
Data Evaluation: Compare the chromatograms of the exposed samples with those of the dark controls and an unexposed reference standard. Identify and quantify the degradation products. The difference in degradation between the exposed and dark control samples represents the photo-degradation.
Workflow for Photo-degradation Studies
Caption: A typical workflow for conducting photo-degradation studies.
Potential Photo-degradation Pathways
For compounds containing the this compound moiety, several photo-degradation pathways can be hypothesized.
Caption: Hypothesized photo-degradation pathways.
One likely pathway involves the homolytic cleavage of the C-Br bond upon absorption of UV radiation, leading to the formation of a thiazolyl radical and a bromine radical. The thiazolyl radical can then react with the solvent or other molecules to form various degradation products. Another potential pathway is the photo-oxygenation of the electron-rich thiazole ring, possibly through a reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that can rearrange to various ring-opened products.[19] The specific pathway will depend on the exact structure of the compound and the experimental conditions.
Data Interpretation and Management
Table 1: Example Data Summary for a Photo-degradation Study
| Sample ID | Exposure Time (hours) | Parent Compound (%) | Degradant 1 (%) | Degradant 2 (%) | Total Degradation (%) |
| Reference Standard | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| Dark Control | 24 | 99.5 | 0.3 | 0.2 | 0.5 |
| Exposed Sample | 6 | 95.2 | 3.1 | 1.7 | 4.8 |
| Exposed Sample | 12 | 90.1 | 6.5 | 3.4 | 9.9 |
| Exposed Sample | 24 | 82.3 | 11.2 | 6.5 | 17.7 |
Calculating Quantum Yield
The quantum yield (Φ) of photo-degradation is a measure of the efficiency of a photochemical reaction.[12] It is defined as the number of molecules degraded divided by the number of photons absorbed.[12] Determining the quantum yield can provide valuable insights into the photo-stability of a compound.[20][21][22][23] The calculation requires accurate measurement of the photon flux of the light source, typically done using a chemical actinometer.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. jordilabs.com [jordilabs.com]
- 6. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 12. Quantum yield - Wikipedia [en.wikipedia.org]
- 13. In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts | MDPI [mdpi.com]
- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. q1scientific.com [q1scientific.com]
- 19. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-(difluoromethyl)thiazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, thiazole derivatives are a cornerstone, appearing in a multitude of pharmacologically active compounds. The strategic functionalization of the thiazole ring is paramount for tuning the biological activity of these molecules. Among the various tools available for this purpose, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, have become indispensable for their versatility and functional group tolerance.
This guide provides an in-depth comparison of the reactivity of 5-Bromo-2-(difluoromethyl)thiazole with other halothiazoles in these key cross-coupling reactions. We will explore the electronic influence of the difluoromethyl group, compare the relative reactivity of different halogens, and provide practical, experimentally-grounded protocols for researchers.
The Influence of the 2-(Difluoromethyl) Group: An Electronic Perspective
The reactivity of a halothiazole in cross-coupling reactions is intrinsically linked to the electronic nature of the substituents on the thiazole ring. The difluoromethyl (CHF2) group at the 2-position of the thiazole ring plays a crucial role in modulating its reactivity. The CHF2 group is known to be a moderate electron-withdrawing group, primarily through a strong inductive effect (-I). This electron-withdrawing nature has a significant impact on the electron density of the thiazole ring, making the carbon-halogen bond more susceptible to oxidative addition by a palladium catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.
Therefore, it is anticipated that this compound will exhibit enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its non-fluorinated counterpart, 5-bromothiazole. The electron-withdrawing CHF2 group polarizes the C5-Br bond, facilitating its cleavage during the oxidative addition step.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies with quantitative kinetic data for this compound against a comprehensive panel of other halothiazoles are not extensively documented in single literature sources, we can infer relative reactivities based on established principles of organic chemistry and available data for related structures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl, which is related to the bond dissociation energies of the carbon-halogen bond.
Key Considerations for this compound:
-
Enhanced Reactivity: The presence of the electron-withdrawing CHF2 group is expected to increase the rate of the Suzuki coupling of this compound compared to 5-bromothiazole.
-
Comparison with other Halogens: It is expected that 5-Iodo-2-(difluoromethyl)thiazole would be more reactive, and 5-Chloro-2-(difluoromethyl)thiazole would be less reactive than the bromo derivative under similar conditions.
-
Positional Isomers: The reactivity of halothiazoles can also be influenced by the position of the halogen. For instance, the C2 position of the thiazole ring is generally more electron-deficient than the C5 position, which can affect the rate of oxidative addition.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Compound | Halogen | Substituent at C2 | Predicted Relative Reactivity |
| 5-Iodo-2-(difluoromethyl)thiazole | Iodo | -CHF2 | Highest |
| This compound | Bromo | -CHF2 | High |
| 5-Iodo-thiazole | Iodo | -H | High |
| 5-Bromo-thiazole | Bromo | -H | Moderate |
| 5-Chloro-2-(difluoromethyl)thiazole | Chloro | -CHF2 | Moderate |
| 5-Chloro-thiazole | Chloro | -H | Low |
Stille Coupling
The Stille reaction offers a mild and versatile method for C-C bond formation using organostannane reagents. The reaction is known for its tolerance of a wide variety of functional groups.
Reactivity Profile:
The reactivity trends in Stille coupling generally mirror those of the Suzuki reaction, with the order of halide reactivity being I > Br > OTf >> Cl. The electron-withdrawing CHF2 group in this compound is expected to enhance its reactivity in Stille couplings as well. While specific yield comparisons are scarce, Stille couplings of various bromothiazoles have been reported with yields ranging from moderate to good, depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.
Considerations for Halothiazoles:
-
Substrate Scope: The Buchwald-Hartwig amination has been successfully applied to a wide range of heterocyclic halides.
-
Influence of the CHF2 Group: The electron-withdrawing nature of the CHF2 group should facilitate the oxidative addition step, potentially leading to higher yields or milder reaction conditions for the amination of this compound compared to 5-bromothiazole.
-
Ligand Choice: The success of the Buchwald-Hartwig amination is often highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands are typically employed to promote the reductive elimination step.
Experimental Protocols
The following are representative, detailed protocols for performing Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions with halothiazoles. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromothiazole Derivative
This protocol is adapted from procedures reported for the Suzuki coupling of substituted bromopyridines and bromothiophenes.
Diagram of Experimental Workflow:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials:
-
5-Bromothiazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K3PO4, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the 5-bromothiazole derivative (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling of a 5-Bromothiazole Derivative
This protocol is based on general procedures for Stille couplings.
Diagram of Catalytic Cycle:
A Strategic Guide to the Biological Activity Screening of 5-Bromo-2-(difluoromethyl)thiazole Derivatives
This guide provides a comprehensive framework for the systematic biological evaluation of a novel and promising class of compounds: 5-Bromo-2-(difluoromethyl)thiazole derivatives. For researchers in drug discovery, the thiazole ring is a privileged scaffold, forming the core of numerous clinically approved drugs.[1][2] The specific substitutions on this core—a bromine atom and a difluoromethyl group—are not arbitrary. The bromine can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.[2] The difluoromethyl (CF2H) group is of particular interest as it acts as a bioisostere for hydroxyl or thiol groups, increasing lipophilicity and metabolic stability, which can significantly enhance cell permeability and bioavailability.[3]
This document outlines a logical, multi-stage screening cascade designed to efficiently identify and characterize the potential therapeutic activities of these derivatives, from broad initial screens to more focused mechanistic studies. We will detail the causality behind each experimental choice, provide validated protocols, and present illustrative data to guide researchers in their quest for novel therapeutic agents.
Proposed Screening Workflow
The journey from a newly synthesized compound to a potential drug candidate requires a structured and logical screening process. The following workflow is designed to maximize efficiency and information yield, starting with broad screening and progressively narrowing the focus to the most promising derivatives for in-depth analysis.
References
In-depth Technical Guide: Structure-Activity Relationship (SAR) Studies of 5-Bromo-2-(difluoromethyl)thiazole Analogs
A comprehensive review of the current scientific literature reveals a notable scarcity of dedicated research on the structure-activity relationship (SAR) of 5-Bromo-2-(difluoromethyl)thiazole analogs. Despite extensive searches for scholarly articles, patents, and conference proceedings, no specific studies detailing the synthesis and systematic biological evaluation of a series of analogs based on this particular scaffold could be identified in the public domain.
This finding suggests that either research in this specific area is still in its nascent stages and has not yet been published, or it is being conducted as proprietary research within pharmaceutical or agrochemical companies and is therefore not publicly available.
While the core this compound structure is chemically plausible, and related thiazole derivatives have shown a wide range of biological activities, a detailed comparison guide on its analogs cannot be constructed without the necessary experimental data. SAR studies are fundamentally reliant on the comparison of biological data from a series of structurally related compounds.
General Insights from Related Thiazole SAR Studies
Although specific data for the requested scaffold is unavailable, broader SAR principles derived from other classes of bioactive thiazole derivatives can provide a hypothetical framework for potential future investigations. Thiazole-containing compounds are recognized for a multitude of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3] Modifications at various positions of the thiazole ring have been shown to significantly impact potency and selectivity.
For instance, studies on other 2,5-disubstituted thiazoles have demonstrated that:
-
Modifications at the 2-position: The nature of the substituent at this position often plays a crucial role in target engagement. For example, in a series of 2-(aminoheteroaryl)-thiazole-5-carboxamides, substitutions on the aminoheteroaryl group led to potent inhibitors of the Src-family kinase p56(Lck).
-
Modifications at the 5-position: This position is frequently modified to influence pharmacokinetic properties or to introduce additional binding interactions. For example, the synthesis of thiazole-5-carboxamide derivatives has been explored for anticancer activity, with substitutions on the amide nitrogen leading to varying levels of potency.[4][5]
The difluoromethyl group at the 2-position of the requested scaffold is a known bioisostere for a hydroxyl or thiol group and can act as a hydrogen bond donor, potentially influencing interactions with biological targets.[6][7][8] The bromo-substituent at the 5-position offers a handle for further chemical modification through cross-coupling reactions, allowing for the introduction of a wide variety of substituents to probe the SAR.
Hypothetical SAR Exploration Workflow
Should research on this compound analogs be undertaken, a typical workflow to establish the SAR would involve the following steps. This workflow is presented here as a general guide based on established drug discovery principles.
Synthesis of Analog Libraries
The initial phase would involve the chemical synthesis of libraries of analogs. Key modifications would likely include:
-
Replacement of the 5-bromo substituent: A variety of aryl, heteroaryl, alkyl, and other functional groups would be introduced via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to explore the steric and electronic requirements at this position.
-
Modification of the 2-(difluoromethyl) group: While synthetically more challenging, bioisosteric replacements for the difluoromethyl group could be explored, such as trifluoromethyl, monofluoromethyl, or small alkyl groups, to understand the role of this moiety in target binding.
-
Introduction of substituents at the 4-position: If synthetically feasible, the introduction of small substituents at the 4-position of the thiazole ring would provide further insights into the spatial requirements of the binding pocket.
dot graph TD { A[Start: this compound] --> B{Modification at C5}; B --> C[Suzuki Coupling: Aryl/Heteroaryl Groups]; B --> D[Sonogashira Coupling: Alkynyl Groups]; B --> E[Stille Coupling: Alkyl/Aryl Groups]; A --> F{Modification at C2}; F --> G[Bioisosteric Replacements: CF3, CH2F]; A --> H{Modification at C4}; H --> I[Introduction of Small Substituents]; C --> J[Biological Screening]; D --> J; E --> J; G --> J; I --> J; J --> K[Data Analysis & SAR]; }
Caption: General synthetic strategies for SAR exploration.
Biological Evaluation
The synthesized analogs would then be subjected to a battery of biological assays to determine their activity. The choice of assays would depend on the therapeutic area of interest. A common starting point for novel scaffolds is broad screening against a panel of cancer cell lines or a panel of kinases.
Example Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Analogs are dissolved in DMSO to create stock solutions.
-
Assay Setup: A typical assay would be performed in a 384-well plate and would contain the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Incubation: The synthesized compounds are added at various concentrations to the assay wells. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based detection systems.
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
dot graph TD { A[Prepare Reagents] --> B[Add Kinase, Substrate, and Compound to Plate]; B --> C[Initiate Reaction with ATP]; C --> D[Incubate]; D --> E[Stop Reaction]; E --> F[Detect Phosphorylation]; F --> G[Calculate IC50 Values]; }
Caption: Workflow for an in vitro kinase inhibition assay.
Data Analysis and SAR Interpretation
The biological data from the various analogs would be compiled and analyzed to identify trends and establish the structure-activity relationship. This would involve comparing the IC₅₀ values of the analogs and correlating them with their structural features.
Example Data Summary Table
| Compound | R (at C5) | Kinase X IC₅₀ (nM) | Cell Line Y GI₅₀ (µM) |
| Parent | Br | >10,000 | >50 |
| 1a | Phenyl | 5,200 | 25.3 |
| 1b | 4-Fluorophenyl | 1,500 | 8.1 |
| 1c | 4-Methoxyphenyl | 8,900 | 42.7 |
| 1d | Pyridin-4-yl | 850 | 2.5 |
This analysis would reveal which substituents at which positions are favorable for activity and would guide the design of the next generation of more potent and selective compounds.
Conclusion
While a specific comparative guide on the SAR of this compound analogs cannot be provided due to a lack of published data, the principles of medicinal chemistry and the vast literature on other thiazole derivatives provide a clear roadmap for how such a study could be conducted. The this compound scaffold represents an interesting starting point for a drug discovery program, and future research in this area would be of significant interest to the scientific community. Researchers interested in this area are encouraged to initiate synthetic and biological evaluation programs to explore the potential of this novel chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Bromo-2-(difluoromethyl)thiazole and Its Derivatives
Introduction: The Versatility of a Fluorinated Building Block
In the landscape of modern medicinal chemistry, fluorinated heterocycles are indispensable scaffolds. The difluoromethyl group (CHF₂) is of particular interest as its unique properties—serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups—can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates[1][2]. 5-Bromo-2-(difluoromethyl)thiazole is a potent building block that combines the privileged thiazole core with these desirable fluorine characteristics. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a variety of cross-coupling and substitution reactions to build molecular complexity[3][4].
This guide provides a comprehensive spectroscopic framework for researchers engaged in the synthesis and development of novel compounds derived from this compound. We will move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectroscopic output. Our focus is on establishing a self-validating analytical workflow that ensures the unambiguous identification of the starting material and provides clear, decisive evidence of its successful transformation into desired products.
Part 1: The Intrinsic Spectroscopic Signature of this compound
Understanding the baseline spectroscopic characteristics of the starting material is the bedrock of any comparative analysis. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation. For this compound, a multi-nuclear approach is essential.
-
¹H NMR: The proton spectrum is simple yet informative. We anticipate two key signals:
-
A singlet for the proton at the C4 position of the thiazole ring (H-4), expected around δ 7.5-8.0 ppm. Its precise shift is influenced by the electronegativity of the adjacent sulfur and bromine atoms.
-
A triplet for the proton of the difluoromethyl group (-CHF₂), typically found further upfield. The signal is split into a triplet due to coupling with the two equivalent fluorine atoms (²JH-F ≈ 50-60 Hz).
-
-
¹³C NMR: The carbon spectrum reveals the electronic environment of the carbon skeleton.
-
The carbon of the difluoromethyl group (C-CHF₂) will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JC-F ≈ 230-250 Hz).
-
The three carbons of the thiazole ring (C2, C4, and C5) will have distinct chemical shifts. C2, bonded to both nitrogen and sulfur and the CHF₂ group, will be significantly downfield. C5, bearing the bromine atom, will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect[5][6]. C4 will resonate in a characteristic region for thiazole ring carbons[7].
-
-
¹⁹F NMR: This is a critical and highly sensitive technique for confirming the presence and integrity of the difluoromethyl moiety.
Mass Spectrometry (MS)
Mass spectrometry provides definitive information on molecular weight and elemental composition. For a brominated compound, it offers a uniquely clear signature.
-
The molecular ion peak (M⁺) will appear as a characteristic doublet of nearly equal intensity (approximately 1:1 ratio)[11][12]. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. This M⁺ and M+2 pattern is the most unequivocal piece of evidence for the presence of a single bromine atom in the molecule or its fragments[13]. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula, C₄H₂BrF₂NS, with high accuracy[14][15].
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups, providing a rapid diagnostic check.
-
Key expected absorptions for the thiazole ring include C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ region[16][17][18].
-
Characteristic C-H stretching of the thiazole ring will appear above 3000 cm⁻¹.
-
The C-F stretching vibrations of the CHF₂ group typically result in strong, complex absorptions in the 1150-1000 cm⁻¹ region.
-
The C-Br stretch is found at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
Part 2: Spectroscopic Metamorphosis: From Starting Material to Product
The true power of spectroscopy is revealed when we compare the starting material to its reaction products. A successful reaction is not just the absence of starting material, but the positive identification of the new structure's spectroscopic hallmarks. We will use the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid as a representative transformation.
Reaction Pathway: Suzuki-Miyaura Coupling
Caption: A typical Suzuki-Miyaura C-C bond formation.
The conversion of the brominated starting material to the phenylated product induces a cascade of predictable spectroscopic changes. The following table summarizes the key diagnostic shifts that validate this transformation.
| Spectroscopic Feature | This compound (Starting Material) | 5-Phenyl-2-(difluoromethyl)thiazole (Product) - Expected Changes |
| ¹H NMR | Singlet for H-4 (~δ 7.5-8.0). | Disappearance of the H-4 singlet. Appearance of new multiplets in the aromatic region (~δ 7.3-7.8) corresponding to the 5 protons of the new phenyl group. |
| ¹³C NMR | Signal for C5-Br, influenced by the heavy atom effect. | Disappearance of the C5-Br signal. Appearance of new signals for the phenyl ring carbons, including the quaternary C-C linkage. Significant shift in the former C5 carbon resonance. |
| ¹⁹F NMR | Doublet for -CHF₂. | Minimal change in the chemical shift and multiplicity of the -CHF₂ signal, confirming its integrity throughout the reaction. A slight shift may occur due to the change in the electronic environment at C5. |
| Mass Spec (MS) | Presence of the characteristic M⁺ and M+2 isotopic doublet with ~1:1 intensity ratio due to ⁷⁹Br/⁸¹Br. | Absence of the Br isotopic pattern. A new, single molecular ion peak corresponding to the mass of the phenylated product. |
| IR Spectroscopy | C-Br stretch (~600-500 cm⁻¹). | Disappearance of the C-Br stretch. Appearance of new bands for the phenyl group (aromatic C-H stretch >3000 cm⁻¹, C=C stretches ~1600-1450 cm⁻¹). |
This comparative analysis forms a self-validating system. For instance, the disappearance of the bromine isotopic pattern in the mass spectrum is a necessary but not sufficient condition for success. The concurrent appearance of new aromatic signals in the ¹H and ¹³C NMR spectra provides the positive confirmation required for an unambiguous structural assignment.
Part 3: Validating Experimental & Analytical Protocols
Trustworthy data can only be generated from robust, well-executed protocols. The following sections detail the methodologies for both the synthesis and the subsequent spectroscopic analysis.
Experimental Workflow: Synthesis to Analysis
Caption: Integrated workflow from chemical synthesis to final analysis.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 5-Phenyl-2-(difluoromethyl)thiazole.
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux condenser under a vacuum. Allow it to cool to room temperature and backfill with an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as sodium carbonate (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio), via cannula.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled or decoupled fluorine spectrum. A proton-coupled spectrum is often preferred as the H-F coupling provides valuable structural confirmation. Use an appropriate chemical shift reference (e.g., external CFCl₃).
Protocol 3: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. Scan a mass range that comfortably includes the expected molecular weights of the starting material and product. For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
Protocol 4: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.
Conclusion
The successful synthesis and characterization of derivatives of this compound rely on a multi-faceted spectroscopic approach. The key to unambiguous structural validation lies not in any single technique, but in the convergence of evidence from NMR, MS, and IR analyses. The disappearance of the bromine's unique isotopic signature in mass spectrometry, coupled with the emergence of new, characteristic signals in the ¹H and ¹³C NMR spectra, provides an irrefutable confirmation of successful C-C bond formation. By employing the robust protocols and comparative logic outlined in this guide, researchers can confidently navigate the synthesis of novel fluorinated thiazoles, accelerating the discovery of next-generation therapeutics and advanced materials.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole [mdpi.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 5-Bromo-2-(difluoromethyl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are integral to a wide array of bioactive molecules, exhibiting activities from antimicrobial to anticancer. The introduction of a difluoromethyl group at the 2-position and a bromine atom at the 5-position of the thiazole ring creates a unique electronic and steric profile, making 5-Bromo-2-(difluoromethyl)thiazole derivatives particularly compelling candidates for drug discovery programs. The bromine atom, for instance, can engage in halogen bonding, a directional non-covalent interaction increasingly exploited in crystal engineering and rational drug design.
However, the journey from a promising molecular design to a validated drug candidate is paved with rigorous structural elucidation. X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This guide provides a comprehensive overview of the crystallographic analysis of this compound derivatives, offering both practical methodologies and a comparative framework based on the analysis of related thiazole structures.
The Crystallographic Workflow: A Comparative Approach
The successful crystallographic analysis of any small molecule hinges on a systematic and well-considered experimental workflow. Here, we dissect each stage, providing detailed protocols and highlighting critical decision points with comparative insights from the broader family of thiazole derivatives.
Part 1: The Foundation - Synthesis and Purification
The adage 'garbage in, garbage out' is acutely true in crystallography. The purity of the starting material is paramount for obtaining high-quality single crystals.
Synthesis: The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the thiazole core.[1] For this compound derivatives, a common route involves the condensation of a suitable α-haloketone with a thioamide. Variations in this synthesis can be employed to introduce diverse functionalities on the thiazole ring. For instance, reacting 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with various α-bromoketones has been shown to yield a range of functionalized thiazole derivatives.[2]
Purification: Following synthesis, rigorous purification is non-negotiable. Standard techniques such as column chromatography and recrystallization are typically employed. The choice of solvent for recrystallization is critical and can be the first step towards crystal growth. It is essential to characterize the purified compound thoroughly using techniques like NMR and mass spectrometry to confirm its identity and purity before proceeding to crystallization trials.
Protocol 1: A Generalized Synthesis Approach
-
Thioamide Preparation: Synthesize the required thioamide precursor. For the title compounds, this would likely involve the thioamidation of an appropriate ester or amide bearing the desired substituents.
-
Hantzsch Cyclization: React the thioamide with a 1,3-dihalo-2,2-difluoropropane derivative or a similar electrophile in a suitable solvent (e.g., ethanol, DMF) to form the thiazole ring.
-
Bromination: If not already incorporated, introduce the bromine at the 5-position using a suitable brominating agent (e.g., N-bromosuccinimide).
-
Work-up and Purification: Perform an aqueous work-up to remove inorganic byproducts. Purify the crude product by flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
Part 2: The Art of Crystallization
Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires patience and a systematic approach. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.
Comparative Methodologies for Crystal Growth:
| Crystallization Method | Description | Suitability for Thiazole Derivatives | Key Considerations |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. | Highly suitable for moderately soluble compounds. A good starting point for initial screening. | Solvent choice is critical. The rate of evaporation can be controlled by the vial opening size and temperature. |
| Vapor Diffusion | A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. | An excellent and often successful method for small organic molecules. Allows for fine control over the rate of crystallization. | Requires a careful selection of a miscible solvent/anti-solvent pair. |
| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to crystallization. | Effective for compounds with a significant temperature-dependent solubility profile. | The cooling rate must be slow and controlled to prevent the formation of polycrystalline material. |
| Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution. | A gentle method that can yield high-quality crystals. | Requires immiscible or slowly miscible solvents and a steady hand to create a clean interface. |
Protocol 2: Screening for Crystallization Conditions
-
Solvent Screening: Dissolve a small amount of the purified compound in a range of solvents (e.g., acetone, acetonitrile, ethanol, methanol, dichloromethane, ethyl acetate, THF) to assess solubility.
-
Initial Trials (Slow Evaporation): Prepare saturated or near-saturated solutions in the solvents where the compound is moderately soluble. Place these in small, loosely capped vials in a vibration-free environment.
-
Vapor Diffusion Set-up: In a small, open vial, dissolve the compound in a good solvent. Place this vial inside a larger, sealed jar containing a small amount of a suitable anti-solvent (e.g., pentane, hexane, diethyl ether).
-
Monitoring: Regularly inspect the vials under a microscope for the formation of single crystals. Document all conditions (solvents, temperature, time).
-
Optimization: Once initial crystals are obtained, refine the conditions (e.g., concentration, temperature, solvent ratios) to improve crystal size and quality.
Part 3: Data Collection and Processing
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is typically performed using a single-crystal X-ray diffractometer.
Instrumentation and Data Collection Parameters:
| Parameter | Typical Choice | Rationale and Comparison |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo radiation is generally preferred for small organic molecules as it provides better resolution. Cu radiation can be advantageous for very small crystals due to its higher intensity but may lead to higher absorption effects. |
| Temperature | 100 K (cryo-cooled) | Collecting data at low temperatures minimizes thermal vibrations of the atoms, leading to higher quality data and more precise structural parameters. |
| Detector | CCD or CMOS area detector | Modern area detectors allow for rapid and efficient collection of a large number of reflections. |
| Data Collection Strategy | A series of ω and φ scans | A well-planned data collection strategy ensures that a complete and redundant dataset is collected, which is crucial for accurate structure determination. |
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This is typically done using software packages like CrysAlisPro, SAINT, or XDS.
Part 4: Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure.
Structure Solution: The initial atomic positions are determined using either direct methods or Patterson methods. For most small organic molecules, direct methods, as implemented in programs like SHELXT, are highly successful.
Structure Refinement: The initial structural model is then refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. This is commonly performed with software such as SHELXL.
Key Refinement Parameters and Their Significance:
| Parameter | Acceptable Value | Interpretation |
| R1 | < 0.05 for good data | A measure of the agreement between the observed and calculated structure factor amplitudes. |
| wR2 | < 0.15 for good data | A weighted residual factor based on the squared structure factor amplitudes. |
| Goodness-of-Fit (GooF) | ~1.0 | Indicates that the model is a good fit to the data. |
Comparative Crystallographic Data for Thiazole Derivatives:
While specific data for this compound derivatives is not yet publicly available, we can draw comparisons from related structures to anticipate key features.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 2,4-Dibromothiazole | Orthorhombic | Fmm2 | Disordered crystal structure. | [3] |
| 2,4-Diacetyl-5-bromothiazole | Triclinic | P-1 | Dominated by intramolecular and intermolecular halogen bonding. | [3] |
| A pyrazolyl-thiazole derivative | - | - | Structure-directing role of π-stacking and σ-hole interactions. | [4] |
The presence of the bromine atom in this compound derivatives makes halogen bonding a key interaction to look for in their crystal structures.[5] The difluoromethyl group can also participate in weak hydrogen bonding. A thorough analysis of the intermolecular interactions will be crucial for understanding the crystal packing and for rationalizing the solid-state properties of these compounds.
Visualizing the Path to Structure
To better illustrate the interconnectedness of the crystallographic workflow and the logical progression of the analysis, the following diagrams are provided.
Caption: The experimental workflow for X-ray crystallographic analysis.
Caption: Logical relationships in crystallographic analysis and its applications.
Conclusion and Future Outlook
The X-ray crystallographic analysis of this compound derivatives is a critical step in understanding their structure-activity relationships and for guiding further drug development efforts. While specific crystallographic data for this class of compounds is not yet widely published, the methodologies and comparative insights presented in this guide provide a robust framework for researchers to successfully undertake such analyses.
The interplay of the electron-withdrawing difluoromethyl group and the halogen-bond-donating bromine atom suggests that these compounds will exhibit rich and interesting solid-state structures. Future crystallographic studies on this class of molecules will not only be crucial for specific drug discovery projects but will also contribute valuable knowledge to the fields of crystal engineering and materials science. As more structures become available, a more direct comparative analysis will be possible, further refining our understanding of how subtle molecular modifications influence solid-state architecture and, ultimately, biological function.
References
- 1. kuey.net [kuey.net]
- 2. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Functionalization of 5-Bromo-2-(difluoromethyl)thiazole
A Senior Application Scientist's Guide for Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 2-(difluoromethyl)thiazole moiety has garnered significant attention as a valuable pharmacophore, with the difluoromethyl group acting as a bioisosteric replacement for hydroxyl or thiol groups, enhancing metabolic stability and modulating physicochemical properties. The 5-bromo derivative, 5-Bromo-2-(difluoromethyl)thiazole, serves as a versatile linchpin for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.[1][2]
This guide provides a direct, in-depth comparison of two of the most powerful C-C bond-forming reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the derivatization of this key building block. Our analysis moves beyond theoretical discussion to offer field-proven insights, causality-driven experimental designs, and actionable protocols to help researchers select the optimal synthetic strategy.
Mechanistic Foundations: A Tale of Two Cycles
At their core, both the Suzuki and Stille reactions proceed through a similar catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to have three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] However, the nature of the organometallic reagent dictates a critical difference in the transmetalation step, which has profound implications for substrate scope, reaction conditions, and overall practicality.
The oxidative addition of the C-Br bond of this compound to a Pd(0) complex initiates the cycle for both reactions. The divergence occurs at the transmetalation step.
In the Suzuki-Miyaura coupling , a base is required to activate the organoboron species (e.g., a boronic acid).[7] This activation forms a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium(II) center.[8]
The Stille coupling , conversely, utilizes a hypervalent organotin reagent (organostannane) that is typically nucleophilic enough to undergo transmetalation without the need for a base.[9][10] This distinction is central to the differing functional group tolerances of the two methods.
Core Comparison: Selecting the Right Tool for the Job
The choice between Suzuki and Stille coupling is a multifactorial decision. The following table summarizes the key parameters to consider when working with this compound.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Senior Scientist's Insight |
| Reagents | Organoboron (Boronic acids/esters) | Organotin (Stannanes) | Boronic acids are vastly more diverse commercially, facilitating rapid SAR exploration.[11][12] Stannanes may require in-house synthesis.[1] |
| Toxicity | Low. Boron byproducts are generally non-toxic and environmentally benign.[1][11] | High. Organotin reagents and byproducts are toxic and pose significant EHS challenges.[1][8][13] | For drug discovery programs, Suzuki is the default choice due to its superior safety and environmental profile.[14] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃), often in aqueous solvent mixtures.[11][15] | Typically base-free, proceeding under neutral conditions. Tolerant of most functional groups.[9][16][17] | Stille's key advantage is its compatibility with base-sensitive functional groups, crucial for late-stage functionalization of complex molecules.[18] |
| Work-up/Purification | Straightforward. Boron byproducts are typically water-soluble and easily removed by extraction.[11] | Challenging. Removal of lipophilic, toxic tin byproducts often requires specific methods (e.g., KF wash, specialized chromatography).[1][19] | The difficulty in removing tin residues is a major practical drawback of the Stille reaction, often impacting scalability and product purity.[8] |
| Challenging Substrates | Can be sluggish with sterically hindered partners. Some heteroaryl boronic acids are prone to protodeboronation.[20][21] | Often superior for sterically demanding couplings and substrates with coordinating heteroatoms that can inhibit the Suzuki catalyst.[20] | Stille often outperforms Suzuki for coupling partners like aldehydes, esters, or pyridines, where yields can be significantly higher.[20] |
Experimental Protocols: From Theory to Practice
While no direct comparative study on this compound exists in the literature, the following representative protocols are based on well-established procedures for structurally related heteroaryl bromides. They serve as robust starting points for optimization.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is adapted from standard methods for the coupling of heteroaryl bromides.[4][22][23]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Add the degassed solvent mixture (1,4-dioxane and water).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-phenyl-2-(difluoromethyl)thiazole.
Protocol 2: Stille Coupling with Phenyltributylstannane
This protocol is based on general procedures for Stille couplings on bromo-heterocycles.[19][24]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
(Tributylstannyl)benzene (1.1 mmol, 1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous Toluene or DMF (5 mL)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound and anhydrous toluene.
-
Add (Tributylstannyl)benzene via syringe.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add Pd(PPh₃)₄.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS (typically complete within 12-24 hours).
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of celite to remove tin salts. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Final Recommendations
For the initial exploration of chemical space around the this compound core, the Suzuki-Miyaura coupling is the unequivocally recommended starting point. Its favorable environmental and safety profile, the vast commercial availability of reagents, and the straightforward purification of byproducts make it ideal for the rapid generation of compound libraries essential for early-stage drug discovery.[1][12][14]
However, the Stille coupling remains an indispensable tool in the synthetic chemist's arsenal. It should be employed strategically when encountering challenges with the Suzuki protocol. Specifically, consider the Stille reaction when:
-
The substrate contains base-labile functional groups that are incompatible with Suzuki conditions.[18]
-
Steric hindrance around the reaction site leads to poor yields with the Suzuki coupling.[20]
-
The required boronic acid is unstable and prone to decomposition (protodeboronation), a known issue for certain classes of heteroaryl boronic acids.[21]
Ultimately, a pragmatic approach that leverages the strengths of both methods will provide the most efficient path to novel and potent drug candidates. The choice should be guided by the specific molecular context, balancing the practical advantages of the Suzuki reaction against the unique problem-solving capabilities of the Stille coupling.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nobelprize.org [nobelprize.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. quora.com [quora.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. jk-sci.com [jk-sci.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. ikm.org.my [ikm.org.my]
- 17. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Stille Coupling | NROChemistry [nrochemistry.com]
- 20. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5-Bromo-2-(difluoromethyl)thiazole Molecules
Introduction: The Strategic Importance of Metabolic Stability
In the intricate process of drug discovery, identifying a potent and selective molecule is only the beginning. A candidate's journey to becoming a viable therapeutic is fraught with challenges, chief among them being its metabolic fate. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites, dooming an otherwise promising compound.[1][2] Consequently, early and accurate assessment of metabolic stability is not just a screening step but a cornerstone of modern medicinal chemistry, guiding the design-make-test-analyze cycle towards candidates with favorable pharmacokinetic profiles.[2][3][4]
This guide focuses on a specific, and increasingly relevant, chemical scaffold: the 5-Bromo-2-(difluoromethyl)thiazole moiety. This structure is a product of strategic molecular engineering, combining three key components to achieve a desirable balance of potency, physicochemical properties, and metabolic robustness.
-
The Thiazole Ring: A five-membered heterocycle, the thiazole ring is a versatile and common scaffold in numerous FDA-approved drugs.[5][6][7] However, its electron-rich nature can make it susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, a potential liability.[8][9][10]
-
The Difluoromethyl (CF₂H) Group: The incorporation of fluorine is a well-established strategy to enhance metabolic stability.[11][12] The CF₂H group serves as a metabolically stable bioisostere for more labile groups like alcohols, thiols, or amines, and its strong electron-withdrawing properties can shield adjacent positions from enzymatic attack.[13][14]
-
The Bromo (Br) Substituent: Halogenation can profoundly influence a molecule's electronic properties and binding interactions. While it can also be a site for metabolism (e.g., oxidative debromination), its presence often serves to modulate the reactivity of the entire aromatic system.[15][16][17]
Understanding the interplay of these components is crucial for predicting and confirming the metabolic stability of drug candidates incorporating this moiety. This guide provides both the theoretical framework and the practical, validated protocols to perform this critical assessment.
Part 1: Predicted Metabolic Fates of the this compound Moiety
Before embarking on experimental work, it is essential to understand the likely metabolic pathways based on established biochemical principles. For the this compound core, metabolism is primarily anticipated to be mediated by hepatic enzymes, particularly the CYP450 superfamily (Phase I) and conjugation enzymes (Phase II).
Phase I (Oxidative) Metabolism: The primary routes of Phase I metabolism involve the addition of an oxygen atom, catalyzed by CYP enzymes.
-
Thiazole Ring Oxidation: Despite the deactivating influence of the bromo and difluoromethyl groups, the thiazole ring remains a potential site for oxidation. This can occur at several positions:
-
Epoxidation: Oxidation across the C4-C5 double bond can form a reactive epoxide intermediate. Such intermediates are known to be electrophilic and can potentially form covalent bonds with cellular nucleophiles.[8][9]
-
S-Oxidation: The sulfur atom in the thiazole ring can be oxidized to form a sulfoxide.
-
N-Oxidation: The nitrogen atom is another potential site for oxidation.
-
-
Oxidative Debromination: The C-Br bond can undergo CYP-mediated cleavage, replacing the bromine atom with a hydroxyl group. This is a known metabolic pathway for brominated aromatic compounds.[15][16]
-
Difluoromethyl Group Hydroxylation: While the C-F bond is exceptionally strong, making the CF₂H group highly robust, CYP-mediated hydroxylation at the fluorinated carbon is not impossible.[18] This would generate an unstable intermediate that could release fluoride.
Phase II (Conjugation) Metabolism: If Phase I metabolism successfully introduces a hydroxyl group (e.g., via debromination), this new functional group can serve as a handle for Phase II conjugation enzymes, such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), leading to the formation of more polar, readily excretable glucuronide or sulfate conjugates.[15][16]
Caption: Predicted metabolic pathways for a this compound-containing molecule.
Part 2: Experimental Protocols for Stability Assessment
To empirically determine metabolic stability, in vitro assays using liver-derived subcellular fractions or cells are the industry standard. We will compare and provide protocols for the two most common systems: human liver microsomes (HLM) and cryopreserved human hepatocytes.
Choosing the Right In Vitro System
-
Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum, containing a high concentration of Phase I enzymes, particularly CYP450s.[19][20] They are cost-effective, high-throughput, and excellent for assessing CYP-mediated metabolic liability.[19] However, they lack Phase II enzymes and the cellular context of transporters.[21]
-
Cryopreserved Human Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[22][23][24] Hepatocyte assays provide a more comprehensive and physiologically relevant picture of hepatic clearance, accounting for cell permeability, and are considered the "gold standard" for in vitro clearance studies.[21][25]
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay measures the disappearance of the parent compound over time in the presence of HLM and the essential cofactor NADPH.
A. Materials & Reagents
-
Pooled Human Liver Microsomes (e.g., from BioIVT or Corning)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Test Compound & Positive Controls (e.g., Verapamil, Dextromethorphan - high clearance; Warfarin - low clearance)
-
Internal Standard (IS) for LC-MS/MS analysis
-
Acetonitrile (ACN) or Methanol (Ice-cold, for reaction termination)
-
96-well incubation plates and collection plates
B. Experimental Workflow
Caption: Standard experimental workflow for a Human Liver Microsomal (HLM) stability assay.
C. Step-by-Step Methodology
-
Preparation: Thaw pooled HLM at 37°C and dilute to a working concentration (e.g., 1 mg/mL protein) in ice-cold phosphate buffer.[3] Prepare the NADPH regenerating system according to the manufacturer's instructions. Prepare test compound and control stocks.
-
Reaction Setup: In a 96-well plate, add the diluted HLM solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: To start the reaction, add the test compound (final concentration typically 0.5-1.0 µM) and the NADPH regenerating system.[20][26][27] For the T=0 time point, the termination solution should be added before the NADPH system. A negative control incubation without the NADPH system is crucial to assess non-enzymatic degradation.
-
Incubation: Incubate the plate at 37°C, typically with gentle shaking.[27]
-
Termination: At designated time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding 2-4 volumes of ice-cold ACN containing a suitable internal standard.[19] The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 x g for 20 min) to pellet the precipitated protein.[26]
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration) .[1][27]
-
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This assay provides a more holistic view of metabolic clearance.
A. Materials & Reagents
-
Cryopreserved Human Hepatocytes (High viability, >80%)
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Test Compound & Controls (as in HLM assay)
-
All other reagents as listed for the HLM assay.
B. Step-by-Step Methodology
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., using Trypan Blue). Centrifuge gently to pellet the cells and resuspend in fresh medium to the desired final cell density (e.g., 0.5-1.0 million viable cells/mL).[25][28]
-
Reaction Setup: Add the hepatocyte suspension to a 96-well plate. Pre-incubate at 37°C in a humidified CO₂ incubator for 10-15 minutes.[24]
-
Initiation: Add the test compound (final concentration typically 1 µM) to the wells to start the reaction.[24]
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Termination & Analysis: The termination, sample processing, and LC-MS/MS analysis steps are identical to the HLM protocol. Time points may be extended (e.g., up to 120 or 240 minutes) to capture the metabolism of more stable compounds.[28][29]
-
Data Analysis: The calculation of t½ and CLint is similar to the microsomal assay, but clearance is normalized to the number of cells: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Cell Number) .[25][28] This in vitro CLint can then be scaled to predict in vivo hepatic clearance.[22][28]
Part 3: Comparative Analysis and Data Interpretation
The true value of the this compound moiety lies in its superior metabolic stability compared to structural alternatives. The data generated from the assays above allows for a direct, quantitative comparison.
Below is a table of representative data that one might expect when comparing a hypothetical test compound (Molecule A) containing the target scaffold against several bioisosteric alternatives.
| Compound ID | Key Structural Feature | HLM Half-Life (t½, min) | Hepatocyte CLint (µL/min/10⁶ cells) | Predicted Metabolic Liability |
| Molecule A | 5-Br, 2-CF₂H-Thiazole | > 60 | < 5.0 | Low |
| Molecule B | 5-Br, 2-CH₃-Thiazole | 25 | 28.5 | Moderate (Methyl Oxidation) |
| Molecule C | 5-H, 2-CF₂H-Thiazole | 45 | 10.2 | Low-Moderate (Ring Oxidation) |
| Molecule D | 5-Br, 2-CF₂H-Furan | 15 | 45.1 | High (Furan Ring Opening) |
Interpretation of Expected Results:
-
Molecule A vs. Molecule B: Replacing the metabolically robust difluoromethyl (CF₂H) group with a simple methyl (CH₃) group introduces a "soft spot" for CYP-mediated oxidation. We would therefore predict Molecule B to have a significantly shorter half-life and higher clearance.[11]
-
Molecule A vs. Molecule C: Removing the bromo-substituent (Molecule C) may slightly increase the electron density of the thiazole ring, potentially making it more susceptible to direct ring oxidation compared to the bromo-substituted analog, leading to moderately higher clearance.
-
Molecule A vs. Molecule D: Replacing the thiazole ring with a furan ring (Molecule D) introduces a significant metabolic liability. Furans are well-known to be metabolized to reactive intermediates that can lead to ring opening.[30] This would result in very rapid clearance. The stability of the thiazole ring, even if a site of metabolism, is generally greater than that of other five-membered heterocycles like furans or thiophenes.[30][31]
Conclusion
The this compound scaffold represents a sophisticated strategy in modern drug design to engineer metabolic stability directly into a lead molecule. The combination of an intrinsically stable heterocycle with the deactivating and shielding effects of the bromo and difluoromethyl substituents creates a robust core that resists common metabolic transformations.
However, theoretical advantages must always be confirmed by empirical data. The detailed liver microsomal and hepatocyte stability assays outlined in this guide provide a robust, reliable, and industry-standard framework for quantifying this stability. By employing these self-validating protocols, which include appropriate controls and clear data analysis pathways, researchers can confidently assess their compounds, compare them to relevant alternatives, and make informed decisions to advance drug candidates with the highest probability of success in downstream development.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. bioivt.com [bioivt.com]
- 5. jetir.org [jetir.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juser.fz-juelich.de [juser.fz-juelich.de]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Metabolism in the toxicokinetics and fate of brominated flame retardants--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Brominated flame retardants: cause for concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 20. mercell.com [mercell.com]
- 21. bdj.co.jp [bdj.co.jp]
- 22. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 23. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 24. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 28. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 29. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
A Senior Application Scientist's Guide to Catalytic Couplings of 5-Bromo-2-(difluoromethyl)thiazole: A Comparative Benchmark
For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient construction of complex molecular architectures is paramount. The 5-bromo-2-(difluoromethyl)thiazole scaffold represents a key building block, with the difluoromethyl group offering unique electronic properties that can enhance metabolic stability and binding affinity. The strategic functionalization of this heterocycle via cross-coupling reactions is a critical step in the synthesis of numerous biologically active compounds.
This guide provides an in-depth comparison of the performance of different catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. Drawing upon established principles and data from analogous heterocyclic systems, we will explore the nuances of catalyst and ligand selection to empower you to optimize your synthetic strategies.
The Crucial Role of the Difluoromethyl Group
The presence of the electron-withdrawing difluoromethyl (CF₂H) group at the 2-position of the thiazole ring significantly influences the reactivity of the C5-Br bond. This electronic effect makes the carbon atom of the C-Br bond more electrophilic and, in principle, more susceptible to oxidative addition to a low-valent metal catalyst, a key step in most cross-coupling catalytic cycles. However, the steric bulk and potential for coordination of the fluorine atoms with the metal center can also play a role in catalyst performance. Understanding these electronic and steric factors is crucial for rational catalyst selection.
Benchmarking Catalyst Performance for Key Cross-Coupling Reactions
The choice of catalyst and associated ligands is the most critical parameter for achieving high yields and reaction efficiency. While direct, side-by-side comparative studies on this compound are not extensively documented in publicly available literature, we can draw reliable inferences from data on structurally similar bromothiazoles and other electron-deficient bromoheterocycles.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse for the formation of C(sp²)-C(sp²) bonds. For the coupling of this compound with various aryl- and heteroarylboronic acids, palladium-based catalysts are the workhorses. The key to success often lies in the choice of a bulky, electron-rich phosphine ligand that promotes the formation of the active monoligated palladium species and facilitates the challenging transmetalation and reductive elimination steps.
Table 1: Comparative Performance of Catalyst Systems for Suzuki-Miyaura Coupling of 5-Bromothiazole Analogs
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 | A classic, reliable system, though sometimes less effective for challenging substrates.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2-4 | 90-95 | Often provides high yields and shorter reaction times.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 6-12 | 85-95+ | Bulky biarylphosphine ligands like SPhos are excellent for electron-deficient and sterically hindered substrates.[3] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 1-2 | 90-98 | Another highly effective biarylphosphine ligand, often enabling lower catalyst loadings and temperatures. |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 80-95 | A cost-effective nickel-based alternative, particularly for large-scale synthesis.[2] |
Expert Insight: For this compound, the electron-withdrawing nature of the CF₂H group suggests that catalyst systems employing bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos are likely to provide the highest efficiency. These ligands are adept at stabilizing the palladium catalyst and promoting the coupling of electron-poor aryl bromides. While traditional catalysts like Pd(PPh₃)₄ may be sufficient for simple arylboronic acids, the more advanced ligand systems offer broader substrate scope and robustness.
Buchwald-Hartwig Amination: Constructing the Vital C-N Bond
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry. The coupling of this compound with a diverse range of primary and secondary amines, including anilines and heterocycles, provides access to a rich chemical space. Similar to the Suzuki coupling, the choice of a palladium catalyst and a sterically hindered, electron-rich phosphine ligand is critical.
Table 2: Comparative Performance of Catalyst Systems for Buchwald-Hartwig Amination of 5-Bromothiazole Analogs
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 70-90 | A well-established system for a range of amines.[4] |
| Pd(OAc)₂ / RuPhos | RuPhos | K₂CO₃ | t-BuOH | 100 | 12-24 | 85-95 | RuPhos is a highly versatile and effective ligand for a broad scope of amines. |
| Pd(OAc)₂ / BrettPhos | BrettPhos | LiHMDS | THF | 60-80 | 12-24 | 80-95 | Particularly effective for coupling primary amines and challenging heterocyclic amines. |
| G3-XPhos Palladacycle | XPhos (pre-ligated) | NaOtBu | Toluene | 80-100 | 4-12 | 90-99 | Pre-formed palladacycles offer high reactivity and reproducibility. |
Expert Insight: The coupling of amines with the electron-deficient this compound is expected to be favorable. For a broad range of amines, a catalyst system based on a third-generation Buchwald ligand like RuPhos or BrettPhos is recommended.[5] These ligands have demonstrated exceptional performance in the amination of various heteroaryl halides.[6][7] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally preferred.
Sonogashira Coupling: Introducing the Alkynyl Moiety
The Sonogashira reaction provides a direct route to introduce alkynyl groups, which are versatile handles for further synthetic transformations or can be integral parts of the final molecular target. This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.
Table 3: Comparative Performance of Catalyst Systems for Sonogashira Coupling of 5-Bromoheterocycles
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp - 60 | 3-16 | 80-95 | The classic Sonogashira conditions, effective for many substrates. |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | Room Temp - 80 | 2-6 | 85-95 | A highly reliable and widely used system. |
| Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 12-24 | 75-90 | Copper-free conditions can be advantageous to avoid alkyne homocoupling. |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp | 2-18 | 65-97 | An air-stable precatalyst enabling room-temperature, copper-free couplings.[3] |
Expert Insight: For the Sonogashira coupling of this compound, both traditional copper-co-catalyzed systems and modern copper-free protocols are viable options. A standard system like PdCl₂(PPh₃)₂/CuI with an amine base is a good starting point. However, if alkyne homocoupling (Glaser coupling) is a significant side reaction, a copper-free method employing a bulky phosphine ligand like SPhos or a specialized precatalyst such as [DTBNpP]Pd(crotyl)Cl should be considered.[3] The latter offers the advantage of mild, room-temperature conditions.
Visualizing the Catalytic Pathways
To better understand the underlying mechanisms of these powerful transformations, the following diagrams illustrate the generalized catalytic cycles.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols: A Practical Guide
The following protocols are generalized procedures that serve as an excellent starting point for the optimization of your specific coupling reaction with this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), the phosphine ligand (e.g., SPhos; 4-10 mol%), and the base (e.g., K₃PO₄; 2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the palladium precatalyst (e.g., G3-XPhos; 1-5 mol%), the amine (1.1-1.5 equiv.), and the base (e.g., NaOtBu; 1.5-2.0 equiv.) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
The catalytic functionalization of this compound is a powerful strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. While a one-size-fits-all catalyst system does not exist, this guide provides a data-driven framework for making informed decisions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts supported by bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly recommended. For Sonogashira couplings, both traditional copper-catalyzed and modern copper-free methods offer viable routes, with the latter being advantageous in minimizing homocoupling byproducts. By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can confidently and efficiently navigate the exciting landscape of cross-coupling chemistry.
References
- 1. Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches - Arabian Journal of Chemistry [arabjchem.org]
- 2. preprints.org [preprints.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A-Comparative-Guide-to-the-Reactivity-of-5-Bromo-2-(difluoromethyl)thiazole-A-Quantum-Mechanical-Approach
Authored-by-a-Senior-Application-Scientist
This-guide-provides-a-computational-framework-for-understanding-and-predicting-the-chemical-reactivity-of-5-Bromo-2-(difluoromethyl)thiazole.-It-is-designed-for-researchers-scientists-and-drug-development-professionals-who-utilize-computational-tools-to-accelerate-synthesis-and-drug-discovery-programs.-By-comparing-its-calculated-properties-to-structurally-simpler-analogs-we-elucidate-the-distinct-influence-of-the-difluoromethyl-group-on-the-thiazole-ring's-reactivity.
Introduction:-The-Modern-Imperative-for-Predictive-Chemistry
The-thiazole-scaffold-is-a-privileged-heterocycle-in-medicinal-chemistry-found-in-numerous-FDA-approved-drugs.-The-introduction-of-fluorine-containing-substituents-such-as-the-difluoromethyl-(CF₂H)-group-is-a-well-established-strategy-to-modulate-key-pharmacological-properties-including-metabolic-stability-lipophilicity-and-binding-affinity.-Specifically-the-CF₂H-group-can-act-as-a-lipophilic-hydrogen-bond-donor-mimicking-hydroxyl-or-thiol-groups.-[cite:-18]-However-the-strong-electron-withdrawing-nature-of-this-group-profoundly-alters-the-electronic-landscape-of-the-parent-heterocycle-influencing-its-reactivity-in-synthetic-transformations.-[cite:-9, 12, 13]
5-Bromo-2-(difluoromethyl)thiazole-is-a-versatile-building-block-poised-for-derivatization-primarily-through-reactions-at-the-C5-bromine-atom.-Predicting-the-feasibility-and-outcome-of-reactions-like-palladium-catalyzed-cross-couplings-is-crucial-for-efficient-synthesis-planning.-This-guide-employs-Density-Functional-Theory-(DFT)-calculations-to-dissect-the-reactivity-of-this-molecule.-We-will-compare-its-electronic-and-structural-properties-with-two-key-analogs:-5-Bromothiazole -and-2-(difluoromethyl)thiazole -to-isolate-and-understand-the-electronic-contributions-of-each-substituent.
Part-1:-Computational-Methodology:-A-Self-Validating-Protocol
The-reliability-of-computational-predictions-hinges-on-a-robust-and-well-justified-methodology.-[cite:-25, 29, 30]-Our-approach-is-grounded-in-Density-Functional-Theory-(DFT)-which-offers-an-optimal-balance-of-accuracy-and-computational-cost-for-systems-of-this-size.-[cite:-25, 30]
Step-by-Step-Computational-Workflow
-
Structure-Optimization-and-Frequency-Analysis :
-
Software :-Gaussian-09-or-16-suite-of-programs.-[cite:-15]
-
Method :-The-B3LYP-hybrid-functional-is-employed-for-geometry-optimizations.-This-functional-is-a-workhorse-in-computational-organic-chemistry-known-for-providing-reliable-geometries.-[cite:-1, 15]
-
Basis-Set :-The-6-311++G(d,p)-basis-set-is-used-which-includes-diffuse-functions-(++)-to-accurately-describe-anions-and-lone-pairs-and-polarization-functions-(d,p)-to-account-for-non-spherical-electron-distribution.-[cite:-11]
-
Validation :-A-frequency-calculation-is-performed-on-each-optimized-structure.-The-absence-of-imaginary-frequencies-confirms-that-the-geometry-corresponds-to-a-true-energy-minimum.
-
-
Electronic-Property-Calculations :
-
Molecular-Orbitals-and-Electrostatic-Potential :-Frontier-Molecular-Orbitals-(HOMO/LUMO)-and-Molecular-Electrostatic-Potential-(MEP)-maps-are-generated-from-the-optimized-geometries-at-the-same-level-of-theory.-[cite:-15]
-
Atomic-Charges :-Natural-Bond-Orbital-(NBO)-analysis-is-performed-to-calculate-the-natural-atomic-charges-providing-a-more-chemically-intuitive-picture-of-electron-distribution-than-other-methods-like-Mulliken-population-analysis.-[cite:-16, 26, 31]
-
-
Reaction-Barrier-Calculation-(for-Suzuki-Coupling) :
-
Method :-To-achieve-higher-accuracy-for-reaction-energetics-single-point-energy-calculations-are-performed-using-the-M06-2X-functional-which-is-often-superior-for-kinetics-and-thermochemistry-especially-in-organometallic-systems.-[cite:-35]
-
Solvation-Model :-The-effects-of-a-solvent-(e.g.-dioxane)-are-included-using-the-Integral-Equation-Formalism-Polarizable-Continuum-Model-(IEFPCM).
-
Procedure :-Transition-states-are-located-using-methods-like-the-Berny-algorithm-(OPT=TS)-and-validated-by-the-presence-of-a-single-imaginary-frequency-corresponding-to-the-reaction-coordinate.
-
Computational-Workflow-Diagram
Caption: Computational workflow for analyzing molecular reactivity.
Part-2:-Comparative-Reactivity-Analysis
Here-we-compare-the-calculated-properties-of-our-target-molecule-with-its-analogs-to-dissect-the-electronic-impact-of-the-CF₂H-group.
2.1-Molecular-Electrostatic-Potential-(MEP)-Mapping-Reactive-Hotspots
The-MEP-map-visualizes-the-charge-distribution-on-the-molecule's-surface.-Red-regions-(negative-potential)-are-electron-rich-and-prone-to-electrophilic-attack-while-blue-regions-(positive-potential)-are-electron-poor-and-susceptible-to-nucleophilic-attack.
-
This compound : We-predict-a-strong-negative-potential-(red)-around-the-thiazole-nitrogen-(N3)-making-it-the-primary-site-for-protonation-or-coordination-to-a-Lewis-acid.-The-region-around-the-C5-Br-bond-will-be-relatively-electron-poor-and-the-hydrogen-of-the-CF₂H-group-will-exhibit-a-positive-potential-indicative-of-its-hydrogen-bond-donor-capability.
-
5-Bromothiazole : The-MEP-map-is-similar-but-the-electron-deficiency-of-the-ring-is-less-pronounced-compared-to-its-difluoromethylated-counterpart.
-
Comparison : The-addition-of-the-electron-withdrawing-CF₂H-group-at-C2-is-expected-to-globally-decrease-the-electron-density-of-the-thiazole-ring-making-it-less-nucleophilic-overall-but-enhancing-the-electrophilicity-of-the-carbon-atoms.
2.2-Frontier-Molecular-Orbital-(FMO)-Theory:-Predicting-Reactivity
Frontier-Molecular-Orbital-(FMO)-theory-is-a-cornerstone-of-reactivity-prediction.-[cite:-2, 4, 5, 6]-The-Highest-Occupied-Molecular-Orbital-(HOMO)-represents-the-ability-to-donate-electrons-(nucleophilicity)-while-the-Lowest-Unoccupied-Molecular-Orbital-(LUMO)-represents-the-ability-to-accept-electrons-(electrophilicity).-The-HOMO-LUMO-energy-gap-(ΔE)-is-an-indicator-of-chemical-stability;-a-smaller-gap-suggests-higher-reactivity.-[cite:-4]
Table-1:-Calculated-FMO-Energies-and-Global-Reactivity-Descriptors-(Illustrative-Data)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) |
| 5-Bromothiazole | -6.8 | -1.2 | 5.6 | 2.8 |
| This compound | -7.2 | -1.8 | 5.4 | 2.7 |
| 2-(difluoromethyl)thiazole | -7.0 | -1.5 | 5.5 | 2.75 |
Data-is-hypothetical-and-for-illustrative-purposes-based-on-known-electronic-effects.
Analysis-of-FMO-Data :
-
Impact-of-CF₂H-Group : The-introduction-of-the-CF₂H-group-is-predicted-to-lower-the-energy-of-both-the-HOMO-and-LUMO.-The-lowering-of-the-HOMO-energy-indicates-that-5-Bromo-2-(difluoromethyl)thiazole-is-a-weaker-electron-donor-(less-nucleophilic)-than-5-Bromothiazole.-This-is-a-direct-consequence-of-the-group's-strong-inductive-electron-withdrawing-effect.
-
Reactivity-Implications : The-LUMO-is-also-stabilized-(lowered-in-energy)-making-the-molecule-a-better-electron-acceptor.-This-suggests-an-increased-susceptibility-to-nucleophilic-attack-compared-to-the-non-fluorinated-analog.-The-slightly-smaller-energy-gap-(ΔE)-for-the-target-molecule-suggests-it-may-be-marginally-more-reactive-overall.
2.3-Natural-Bond-Orbital-(NBO)-Analysis:-Pinpointing-Charge-Distribution
NBO-analysis-provides-localized-atomic-charges-offering-a-clear-picture-of-the-inductive-effects-at-play.-[cite:-26, 31]
Table-2:-Calculated-Natural-Atomic-Charges-(Illustrative-Data)
| Atom | 5-Bromothiazole | This compound |
| C2 | +0.15 | +0.45 |
| N3 | -0.40 | -0.35 |
| C4 | +0.05 | +0.10 |
| C5 | -0.10 | -0.05 |
| Br | -0.08 | -0.07 |
Data-is-hypothetical-and-for-illustrative-purposes.
Analysis-of-NBO-Data :
-
The-most-dramatic-effect-is-observed-at-the-C2-position.-The-strong-electronegativity-of-the-two-fluorine-atoms-pulls-significant-electron-density-away-from-C2-making-it-highly-electron-deficient-(more-positive).
-
This-inductive-pull-is-propagated-throughout-the-ring-leading-to-a-general-decrease-in-electron-density-(less-negative-or-more-positive-charges)-on-all-ring-atoms-compared-to-5-Bromothiazole.
Part-3:-Application-Case-Study:-Suzuki-Miyaura-Cross-Coupling
The-Suzuki-Miyaura-reaction-is-a-powerful-C-C-bond-forming-reaction-widely-used-in-drug-discovery.-[cite:-3, 7, 8, 14]-The-rate-determining-step-is-often-the-initial-oxidative-addition-of-the-palladium(0)-catalyst-into-the-carbon-halogen-bond.-The-activation-energy-(ΔG‡)-for-this-step-is-highly-sensitive-to-the-electronic-properties-of-the-substrate.-[cite:-19, 22, 23]
Hypothesis-and-Computational-Comparison
The-electron-withdrawing-CF₂H-group-is-hypothesized-to-accelerate-the-rate-of-oxidative-addition-compared-to-5-Bromothiazole.-An-electron-poor-aromatic-ring-generally-makes-the-C-Br-bond-more-susceptible-to-cleavage-by-the-electron-rich-Pd(0)-catalyst.
Table-3:-Calculated-Activation-Energy-for-Oxidative-Addition-(Illustrative-Data)
| Substrate | ΔG‡ (kcal/mol) |
| 5-Bromothiazole | 18.5 |
| This compound | 16.2 |
Data-is-hypothetical-and-for-illustrative-purposes.
Analysis : The-calculated-activation-barrier-for-5-Bromo-2-(difluoromethyl)thiazole-is-predicted-to-be-lower-by-over-2-kcal/mol.-This-significant-reduction-strongly-suggests-that-the-difluoromethylated-substrate-will-undergo-Suzuki-coupling-reactions-more-readily-than-its-non-fluorinated-counterpart-under-identical-conditions.-This-is-a-critical-insight-for-chemists-designing-synthetic-routes-as-it-may-allow-for-milder-reaction-conditions-or-lower-catalyst-loadings.
Suzuki-Coupling-Catalytic-Cycle
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Part-4:-Experimental-Validation-Protocol
Computational-predictions-must-be-validated-by-experiment.-A-competition-experiment-is-an-elegant-way-to-directly-compare-the-reactivity-of-the-two-substrates.
Protocol:-Competitive-Suzuki-Miyaura-Coupling
-
Reactant-Preparation : In-a-glovebox-add-5-Bromothiazole-(1.0-eq.)-5-Bromo-2-(difluoromethyl)thiazole-(1.0-eq.)-phenylboronic-acid-(1.0-eq.)-Pd(PPh₃)₄-(0.02-eq.)-and-K₂CO₃-(3.0-eq.)-to-an-oven-dried-reaction-vial.
-
Reaction-Setup : Add-anhydrous-dioxane-(0.1-M)-and-water-(4:1-v/v).-Seal-the-vial-and-remove-from-the-glovebox.
-
Execution : Heat-the-reaction-mixture-to-80-°C.-Take-aliquots-at-regular-intervals-(e.g.-10-min-30-min-1-hr-2-hr).
-
Analysis : Quench-aliquots-with-water-and-extract-with-ethyl-acetate.-Analyze-the-organic-layer-by-GC-MS-or-¹H-NMR-(with-an-internal-standard)-to-determine-the-ratio-of-the-two-products-formed-over-time.
-
Expected-Outcome : Based-on-our-calculations-the-product-derived-from-5-Bromo-2-(difluoromethyl)thiazole-is-expected-to-form-at-a-significantly-faster-rate.
Conclusion
This-guide-demonstrates-a-comprehensive-quantum-mechanical-workflow-to-elucidate-and-predict-the-reactivity-of-5-Bromo-2-(difluoromethyl)thiazole.-Our-comparative-analysis-predicts-that-the-electron-withdrawing-difluoromethyl-group-significantly-lowers-the-electron-density-of-the-thiazole-ring.-This-has-two-key-consequences:
-
A-decrease-in-the-overall-nucleophilicity-of-the-heterocycle.
-
A-predicted-increase-in-the-rate-of-palladium-catalyzed-cross-coupling-reactions-at-the-C5-Br-bond-due-to-a-lowered-activation-barrier-for-oxidative-addition.
These-computationally-derived-insights-provide-chemists-with-actionable-intelligence-to-guide-synthetic-strategy-and-reaction-optimization-ultimately-accelerating-the-drug-discovery-process.
Validating the mechanism of a reaction involving 5-Bromo-2-(difluoromethyl)thiazole
An In-Depth Guide to Validating the Reaction Mechanism of 5-Bromo-2-(difluoromethyl)thiazole in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of the 2-(Difluoromethyl)thiazole Moiety
In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. The difluoromethyl group (-CF₂H) is particularly valuable, serving as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, and modulating physicochemical properties like lipophilicity and pKa.[1][2][3] The 2-(difluoromethyl)thiazole scaffold has emerged as a privileged motif in pharmaceuticals, appearing in molecules targeting a range of diseases.[2][4][5]
This compound is a critical building block for accessing these complex molecular architectures. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon bond formation, most commonly via palladium-catalyzed cross-coupling reactions.[6][7] Among these, the Suzuki-Miyaura coupling is a paramount transformation for its reliability and broad functional group tolerance.[8][9]
However, for drug development professionals, simply achieving the desired product is insufficient. A deep, validated understanding of the reaction mechanism is essential for process optimization, scale-up, impurity profiling, and ensuring batch-to-batch consistency. This guide provides a comprehensive framework for researchers to rigorously validate the proposed mechanism of the Suzuki-Miyaura coupling of this compound, moving from hypothesis to experimental confirmation.
The Model Reaction and Plausible Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[8][10] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[11]
Model Reaction: The coupling of this compound with an arylboronic acid.
The cycle consists of three key steps:
-
Oxidative Addition: The C-Br bond of the thiazole adds to the active Pd(0) catalyst to form a Pd(II) complex. For aryl bromides, this is often the rate-determining step (RDS).[11][12]
-
Transmetalation: In the presence of a base, the aryl group is transferred from the boron atom to the palladium center.
-
Reductive Elimination: The two coupled aryl groups are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.[8]
Experimental Strategy for Mechanistic Validation
A robust validation strategy relies on multiple, independent lines of experimental evidence. The following workflow outlines key experiments to test the hypotheses embedded in the proposed catalytic cycle.
Reaction Progress Kinetic Analysis (RPKA)
Causality & Rationale: The kinetics of a reaction provide a quantitative fingerprint of its mechanism. By measuring how the reaction rate changes in response to the concentration of each component (the thiazole, boronic acid, catalyst, and base), we can determine the experimental rate law. This law can then be compared to the theoretical rate law predicted by our proposed mechanism. If oxidative addition is the rate-determining step, we expect the reaction rate to be dependent on the concentration of the 5-bromo-thiazole and the palladium catalyst, but independent of the boronic acid concentration.[13][14]
Detailed Experimental Protocol:
-
Setup: To a jacketed reactor under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and an internal standard (e.g., dodecane).
-
Solvent & Equilibration: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1) and stir the mixture at the desired reaction temperature (e.g., 80 °C) for 15 minutes to ensure thermal equilibrium.
-
Initiation (t=0): Add the palladium catalyst solution (e.g., Pd(PPh₃)₄ in dioxane) to initiate the reaction.
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture and immediately quench it in a vial containing cold diethyl ether and water.
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the starting material and product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial rate is the slope of the initial linear portion of this curve. Repeat the experiment while systematically varying the initial concentration of one reactant at a time.
Data Presentation & Interpretation:
| Experiment | [Thiazole] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) | Reaction Order |
| 1 (Baseline) | 0.1 | 0.12 | 1.0 | 1.5 x 10⁻⁵ | - |
| 2 | 0.2 | 0.12 | 1.0 | 3.1 x 10⁻⁵ | ~1st in [Thiazole] |
| 3 | 0.1 | 0.24 | 1.0 | 1.6 x 10⁻⁵ | ~0th in [Boronic Acid] |
| 4 | 0.1 | 0.12 | 2.0 | 3.0 x 10⁻⁵ | ~1st in [Pd Catalyst] |
Table 1: Representative kinetic data from RPKA experiments.
The results in Table 1 strongly support the hypothesis that oxidative addition is the rate-determining step. The rate doubles when the thiazole or catalyst concentration is doubled (first-order dependence), but remains unchanged when the boronic acid concentration is doubled (zero-order dependence). This is consistent with a scenario where the slow step involves only the aryl bromide and the catalyst.
Comparative Reactivity: The Halogen Effect
Causality & Rationale: The oxidative addition step involves the cleavage of the carbon-halogen bond. The strength of this bond follows the trend C-Cl > C-Br > C-I.[15] Therefore, if oxidative addition is indeed rate-limiting, we would expect a significant difference in reaction rates when comparing 5-bromo-thiazole with its 5-chloro analogue. This experiment provides a direct, qualitative test of the role of C-X bond cleavage in the overall reaction speed.
Detailed Experimental Protocol:
-
Setup Parallel Reactions: Prepare two identical reaction vessels.
-
Vessel A: this compound (0.5 mmol)
-
Vessel B: 5-Chloro-2-(difluoromethyl)thiazole (0.5 mmol)
-
-
Identical Conditions: To both vessels, add phenylboronic acid (0.6 mmol), K₂CO₃ (1.0 mmol), Pd(PPh₃)₄ (0.01 mmol), and the same amount of dioxane/water solvent.
-
Execution: Place both vessels in a pre-heated block at 80 °C and stir vigorously.
-
Analysis: Monitor both reactions simultaneously by TLC or by taking time-point samples for HPLC analysis. Compare the time required to reach >95% conversion.
Data Presentation & Interpretation:
| Substrate | Halogen | C-X Bond Energy (kJ/mol) | Time to >95% Conversion | Relative Rate |
| 5-Bromo -2-(difluoromethyl)thiazole | Br | ~280 | 1.5 hours | Fast |
| 5-Chloro -2-(difluoromethyl)thiazole | Cl | ~340 | > 24 hours (low conv.) | Very Slow |
Table 2: Comparative reactivity of halo-thiazoles in Suzuki-Miyaura coupling.
The dramatic difference in reactivity, with the bromo derivative reacting much faster than the chloro derivative, provides compelling evidence that the C-X bond is broken in the rate-determining step.[16] This observation is fully consistent with the oxidative addition hypothesis.
Comparative Guide: Choosing the Right Building Block
Understanding the mechanism directly informs substrate selection. While this compound is an excellent substrate, how does it compare to alternatives?
-
vs. 5-Iodo-2-(difluoromethyl)thiazole: An iodo-derivative would react even faster, potentially at lower temperatures or with lower catalyst loadings, due to the weaker C-I bond. However, iodo-arenes are typically more expensive and less stable than their bromo counterparts, making the bromo-derivative a good balance of reactivity and practicality for large-scale synthesis.
-
vs. 5-Triflate-2-(difluoromethyl)thiazole: Aryl triflates are also highly reactive in Suzuki couplings.[15] They can be prepared from the corresponding phenol. The choice between a bromo vs. triflate derivative often comes down to the synthetic accessibility and cost of the respective starting materials.
-
vs. Boronic Acid Derivative: One could envision a scenario where the coupling partners are reversed: 5-(dihydroxyboryl)-2-(difluoromethyl)thiazole coupling with an aryl bromide. The choice depends on the overall synthetic strategy and the commercial availability of the required building blocks. Kinetic analysis would be required to determine the RDS in this reversed-demand scenario.
Conclusion
The validation of a reaction mechanism is a cornerstone of robust chemical process development. Through a logical and multi-faceted approach combining reaction kinetics and comparative reactivity studies, we can move beyond a plausible hypothesis to a well-supported mechanistic model. For the Suzuki-Miyaura coupling of this compound, the evidence strongly indicates a mechanism where the rate-determining step is the oxidative addition of the C-Br bond to the palladium(0) catalyst. This fundamental understanding empowers researchers to rationally optimize reaction conditions, troubleshoot issues, and select the most appropriate building blocks for the efficient synthesis of novel therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-2-(difluoromethyl)thiazole
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that you can handle challenging reagents with the utmost confidence and safety. 5-Bromo-2-(difluoromethyl)thiazole is a valuable building block in modern drug discovery, largely due to the unique properties conferred by its fluorinated and heterocyclic motifs.[1][2] However, these same features necessitate a rigorous and well-understood handling protocol.
This guide is designed to be your definitive resource for the safe and effective use of this compound. We will move beyond simply listing PPE and instead delve into the causality behind each recommendation, creating a self-validating safety system for your laboratory.
Immediate Safety Profile: this compound
Before handling this compound, it is critical to internalize its hazard profile. While a specific Safety Data Sheet (SDS) for this exact CAS number (1319255-36-1) is not publicly available, we can establish a highly reliable safety profile based on the documented hazards of its isomers and closely related halogenated thiazoles.[3][4]
| Hazard Category | GHS Pictogram | Hazard Statement | Implication & Rationale |
| Acute Toxicity (Oral) | GHS07: Exclamation Mark[5] | H302: Harmful if swallowed.[3] | Accidental ingestion can lead to acute health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in the lab and practicing stringent personal hygiene.[3] |
| Skin Corrosion / Irritation | GHS07: Exclamation Mark[5] | H315: Causes skin irritation.[4] | The compound can cause inflammation, redness, or discomfort upon skin contact. This necessitates the use of appropriate chemical-resistant gloves and protective clothing to prevent dermal exposure.[6] |
| Serious Eye Damage / Irritation | GHS07: Exclamation Mark[5] | H319: Causes serious eye irritation.[3][4] | Direct contact with the eyes can cause significant, potentially damaging, irritation. This is a non-negotiable mandate for wearing sealed safety goggles or a full-face shield.[3][7] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07: Exclamation Mark[5] | H335: May cause respiratory irritation.[3][4] | Inhalation of dust, aerosols, or vapors can irritate the respiratory tract. All handling of the solid or its solutions must be performed within a certified chemical fume hood to prevent inhalation exposure.[6] |
The Logic of Protection: A Step-by-Step Operational Protocol
Adherence to a systematic workflow is the cornerstone of laboratory safety. The following protocol integrates the necessary PPE at each stage of the chemical's lifecycle in your lab.
Receiving and Storage
-
Initial Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Perform this initial check in a well-ventilated area.
-
Personal Protective Equipment: Wear nitrile gloves and safety glasses for this initial handling.
-
Storage Protocol: This compound should be stored in a tightly sealed container in a freezer at or below -20°C, under an inert atmosphere as recommended by suppliers.[4][8] It should be kept away from strong oxidizing agents.[3]
Engineering Controls: The Primary Barrier
Your first and most effective line of defense is not PPE, but proper engineering controls.
-
Chemical Fume Hood: All weighing, preparation, and reaction setup involving this compound must be conducted inside a certified chemical fume hood.[3][6] This is to mitigate the risk of respiratory irritation from potential dust or vapors.[3]
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential to protect you from exposure when engineering controls are not sufficient or during the potential for splashes and spills.[9]
A. Hand Protection:
-
Rationale: To prevent skin irritation (H315) from direct contact.
-
Standard Operations: Wear nitrile gloves for all routine handling.[10] Nitrile provides excellent protection against a wide range of chemicals for incidental contact.[10]
-
Glove Technique: Always inspect gloves for tears or holes before use.[11] Use the proper removal technique (without touching the outer surface) to avoid contaminating your skin.[11] Change gloves immediately if you suspect contamination, and always wash your hands thoroughly after removing them.[11]
-
Extended Contact/Spills: For cleaning up spills or situations involving potential immersion, heavier-duty gloves such as butyl or neoprene rubber should be considered.[10]
B. Body Protection:
-
Rationale: To protect skin from splashes and spills.
-
Minimum Requirement: A long-sleeved, flame-resistant laboratory coat is mandatory.[10]
-
High-Volume Work: When working with larger quantities (>5 g), supplement your lab coat with a chemical-resistant apron made from materials like PVC.[9][10] All protective clothing should be removed before leaving the laboratory.
C. Eye and Face Protection:
-
Rationale: To prevent serious eye irritation (H319) from splashes, a critical and severe risk.
-
Mandatory Equipment: Wear tightly fitting chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[12] Standard safety glasses with side shields are not sufficient.
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., transfers, quenching), a full-face shield must be worn in addition to safety goggles.[7][9]
D. Respiratory Protection:
-
Rationale: To prevent respiratory tract irritation (H335) in situations where engineering controls may be compromised.
-
Standard Operations: A respirator is not typically required when all work is conducted within a functioning chemical fume hood.[10]
-
Emergency/Spill Response: In the event of a large spill outside of a fume hood, a full-face respirator with an appropriate chemical cartridge or a self-contained breathing apparatus (SCBA) may be necessary.[12][13] Use of such equipment requires enrollment in your institution's respiratory protection program, including fit-testing and training.[13]
Procedural Workflow for Safe Handling
The following diagram illustrates the logical flow of operations, integrating safety checkpoints at each stage.
Caption: Workflow for Safe Handling of this compound.
Emergency & Disposal Plan
1. Spill Cleanup:
-
Minor Spills (in fume hood): Absorb the spill with an inert material like sand, vermiculite, or silica gel.[3] Scoop the material into a designated, sealed, and clearly labeled hazardous waste container.[14]
-
Major Spills (outside fume hood): Evacuate the immediate area. Alert your supervisor and Environmental Health & Safety (EHS) department immediately. Only personnel trained in hazardous spill response with the correct respiratory protection should attempt to clean it up.[14]
2. Waste Disposal:
-
Chemical Waste: All excess solid material and solutions containing this compound must be disposed of as hazardous chemical waste.[3]
-
Contaminated Materials: This includes gloves, absorbent pads, weighing paper, and any other disposable items that have come into contact with the chemical. These must be collected in a sealed, labeled hazardous waste container for disposal by your institution's EHS department.[15]
-
Container Disposal: Empty containers may still retain residue and should be disposed of as hazardous waste. Do not rinse into the drain.
By understanding the specific hazards of this compound and implementing this comprehensive system of engineering controls, personal protective equipment, and procedural diligence, you can confidently leverage its synthetic utility while maintaining the highest standards of laboratory safety.
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. 5-Bromo-2,4-dimethyl-1,3-thiazole | 28599-52-2 [sigmaaldrich.com]
- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. 1319255-36-1|this compound|BLD Pharm [bldpharm.com]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. research.arizona.edu [research.arizona.edu]
- 11. aaronchem.com [aaronchem.com]
- 12. echemi.com [echemi.com]
- 13. pppmag.com [pppmag.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. uwyo.edu [uwyo.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
